4-(Isoquinolin-3-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-isoquinolin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUAZCSHFABMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469370 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884500-88-3 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(Isoquinolin-3-yl)phenol" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Isoquinolin-3-yl)phenol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Isoquinolin-3-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous pharmaceuticals, while the phenol moiety is a key pharmacophore known for its hydrogen bonding capabilities and metabolic susceptibility.[1][2][3] The strategic combination of these two motifs in a single molecule presents a compelling scaffold for drug discovery programs. This document outlines a robust and modern synthetic approach via a Suzuki-Miyaura cross-coupling reaction, details a complete workflow for structural verification using contemporary spectroscopic techniques, and explains the scientific rationale behind each procedural choice to ensure reproducibility and methodological integrity.
Introduction: The Scientific Rationale
The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug development. The isoquinoline nucleus is a prominent feature in a wide range of biologically active compounds, including numerous FDA-approved drugs for treating ailments from cancer to cardiovascular diseases.[1] Its rigid, planar structure and nitrogen atom's ability to engage in hydrogen bonding make it an excellent scaffold for interacting with biological targets.
Similarly, the phenol group is a recurring motif in both natural products and synthetic pharmaceuticals.[3][4] While its presence can sometimes lead to metabolic liabilities, it is also a crucial functional group for receptor binding, often acting as a hydrogen bond donor or acceptor.[2] The targeted synthesis of 4-(Isoquinolin-3-yl)phenol aims to merge the desirable properties of both fragments, creating a molecule with potential applications in various therapeutic areas. This guide provides the necessary framework for its efficient synthesis and rigorous characterization.
Synthetic Strategy and Execution
A retrosynthetic analysis of 4-(Isoquinolin-3-yl)phenol suggests several viable synthetic pathways. Classical methods like the Bischler-Napieralski or Pictet-Spengler reactions could be employed to construct the isoquinoline ring from a suitably substituted phenethylamine precursor.[5][6][7][8] However, a more modular and often higher-yielding approach involves the late-stage formation of the C-C bond between the two aromatic systems. For this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the strategy of choice due to its functional group tolerance, mild reaction conditions, and high reliability.[9][10][11]
Recommended Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves two main stages: the Suzuki-Miyaura coupling of a protected phenol boronic acid with a halogenated isoquinoline, followed by a deprotection step to yield the final product. The use of a protecting group on the phenol is critical, as the free hydroxyl group can interfere with the catalytic cycle of the Suzuki reaction.
Caption: Proposed two-step synthesis of 4-(Isoquinolin-3-yl)phenol.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)isoquinoline (Suzuki Coupling)
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoisoquinoline (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). The choice of this catalyst is based on its proven efficacy in a wide range of Suzuki couplings.[10]
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 4-(Isoquinolin-3-yl)phenol (Deprotection)
-
Reactor Setup: Dissolve the 3-(4-(benzyloxy)phenyl)isoquinoline intermediate (1.0 eq) from the previous step in ethanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, ~10% by weight) to the solution.
-
Reaction: Seal the vessel, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature for 4-6 hours.
-
Workup: Monitor the reaction by TLC until the starting material is fully consumed. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization or a final column chromatography if necessary to afford the pure 4-(Isoquinolin-3-yl)phenol.
Structural Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where data from each technique corroborates the others.
Caption: Workflow for the comprehensive characterization of the final product.
Spectroscopic Data
The following tables summarize the expected data for 4-(Isoquinolin-3-yl)phenol based on established principles of spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data Solvent: DMSO-d₆
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenolic OH | ~9.80 | br s | 1H | Ar-OH |
| Isoquinoline H-1 | ~9.30 | s | 1H | N=CH |
| Aromatic | ~8.20-7.60 | m | 6H | Isoquinoline H's |
| Aromatic | ~7.55 | d | 2H | Ar-H (ortho to C-Isoquinoline) |
| Aromatic | ~6.90 | d | 2H | Ar-H (ortho to OH) |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Phenolic C-OH | ~158.0 | C-OH | ||
| Isoquinoline C-3 | ~152.5 | C-Ar | ||
| Isoquinoline C-1 | ~145.0 | N=CH | ||
| Aromatic | ~135-115 | Aromatic C's |
Rationale: The phenolic proton is expected to be downfield and broad due to hydrogen bonding and exchange.[12] The isoquinoline H-1 proton is typically the most deshielded proton on the heterocycle. Aromatic protons ortho to the electron-withdrawing isoquinoline ring will be further downfield than those ortho to the electron-donating hydroxyl group.[13]
Table 2: Expected Mass Spectrometry and IR Data
| Technique | Expected Result | Interpretation |
| Mass Spec. (ESI+) | [M+H]⁺ ≈ 222.09 | Confirms the molecular weight (C₁₅H₁₁NO = 221.26 g/mol ). High-resolution mass spectrometry (HRMS) should be used for exact mass confirmation.[14] |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad) | O-H stretching vibration, characteristic of the phenol group.[15] |
| ~3100-3000 cm⁻¹ (sharp) | Aromatic C-H stretching.[15] | |
| ~1620, 1580, 1500 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic and isoquinoline rings. | |
| ~1230 cm⁻¹ | C-O stretching vibration, characteristic for phenols.[15] |
Rationale: The broadness of the O-H stretch in the IR spectrum is a hallmark of hydrogen bonding.[12][15] In mass spectrometry, phenols often show a strong molecular ion peak.[16]
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (predicted) |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in chloroform; insoluble in water and hexanes. |
Conclusion and Future Outlook
This guide has detailed a reliable and well-characterized pathway for the synthesis of 4-(Isoquinolin-3-yl)phenol. The recommended Suzuki-Miyaura coupling approach offers modularity and efficiency, while the described analytical workflow ensures the unequivocal confirmation of the target structure's identity and purity. The principles and protocols outlined herein provide a solid foundation for researchers to produce this valuable chemical scaffold. Given the established pharmacological importance of its constituent moieties, 4-(Isoquinolin-3-yl)phenol represents a promising starting point for the development of novel therapeutic agents, warranting further investigation into its biological activities.
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New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]
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Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. Available at: [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
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Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. National Institutes of Health. Available at: [Link]
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13 - Synthesis of Isoquinolines and Quinolines. YouTube. Available at: [Link]
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Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
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Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI. Available at: [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]
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Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]
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Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. Available at: [Link]
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Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. Available at: [Link]
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Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]
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Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]
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Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
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Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. PubMed. Available at: [Link]
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Pictet-Spengler synthesis of Iso-quinoline: complete mechanistic description. YouTube. Available at: [Link]
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Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. ACS Publications. Available at: [Link]
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Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold
An In-Depth Technical Guide to the Biological Activity Screening of 4-(Isoquinolin-3-yl)phenol
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of identifying new therapeutic agents. The compound 4-(Isoquinolin-3-yl)phenol represents such a strategy, integrating two scaffolds of significant pharmacological relevance. The isoquinoline nucleus is a "privileged structure" found in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The phenol moiety is a well-established functional group known for its antioxidant capabilities and its role in critical molecular interactions within biological systems, often contributing to anticancer and anti-inflammatory effects.[4][5]
The fusion of these two entities suggests a high potential for novel biological activity. Given that many isoquinoline derivatives exert their effects through the modulation of cellular signaling cascades, particularly kinase pathways, this guide proposes a focused screening strategy for 4-(Isoquinolin-3-yl)phenol.[2][6] Our central hypothesis is that this compound may act as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell proliferation, differentiation, and extracellular matrix production.[7][8] Specifically, we will target the Activin receptor-Like Kinase 5 (ALK5), the TGF-β type I receptor kinase, which is a key therapeutic target in oncology and fibrosis.[9][10]
This document serves as a technical guide for researchers and drug development professionals, outlining a hierarchical, multi-stage screening protocol designed to rigorously evaluate the biological activity of 4-(Isoquinolin-3-yl)phenol, from initial biochemical validation to cell-based functional assays.
Section 1: The Target - TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is integral to maintaining cellular homeostasis, but its dysregulation is a hallmark of numerous pathologies, including cancer and fibrotic diseases.[7] The pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[11] This phosphorylation event activates the ALK5 kinase, which in turn phosphorylates the downstream effector proteins, Smad2 and Smad3.[7] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest and extracellular matrix deposition.[7] Inhibiting ALK5 is therefore a direct and attractive strategy to block the downstream effects of TGF-β signaling.[9]
Caption: The TGF-β/ALK5 signaling pathway and the hypothesized point of inhibition.
Section 2: A Hierarchical Strategy for Biological Activity Screening
A robust screening cascade is essential for efficiently identifying and validating lead compounds. It minimizes resource expenditure by eliminating inactive or undesirable compounds at early stages. Our proposed strategy progresses from a highly specific in vitro biochemical assay to more complex, physiologically relevant cell-based assays.
Caption: Hierarchical workflow for screening 4-(Isoquinolin-3-yl)phenol.
Section 3: Detailed Experimental Protocols
The validity of any screening campaign rests on the precision and robustness of its experimental protocols. The following sections provide detailed, step-by-step methodologies for the core assays.
Phase 1: Biochemical ALK5 Kinase Assay
Causality: This initial step is critical to determine if 4-(Isoquinolin-3-yl)phenol directly interacts with and inhibits the ALK5 kinase enzyme in a purified, cell-free system.[12] This avoids complexities such as cell permeability and off-target cellular effects, providing a clean measure of on-target activity.[13] We will utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][14]
Protocol: ALK5 ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human TGFβR1 (ALK5) enzyme in kinase assay buffer.
-
Prepare a 2X solution of a suitable substrate (e.g., generic kinase peptide substrate) and ATP in kinase assay buffer.
-
Serially dilute 4-(Isoquinolin-3-yl)phenol in 100% DMSO to create a concentration range (e.g., 100 µM to 1 nM), followed by a final dilution in kinase assay buffer. Include a known ALK5 inhibitor (e.g., SB525334) as a positive control and a DMSO-only solution as a vehicle (negative) control.[15]
-
-
Kinase Reaction:
-
Add 5 µL of the test compound or control solution to the wells of a 96-well plate.
-
Add 10 µL of the 2X ALK5 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luciferase-driven light-producing reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Phase 2: Cell-Based Functional Assays
Causality: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity within a cellular context.[13] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response.[16][17]
Protocol 1: TGF-β-Responsive Luciferase Reporter Assay
-
Cell Culture and Seeding:
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 35,000 cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1 hour with varying concentrations of 4-(Isoquinolin-3-yl)phenol or controls (vehicle and positive control inhibitor).
-
Stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 100 pM to all wells except the unstimulated control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a suitable luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Measure the resulting luminescence on a plate-reading luminometer.
-
Protocol 2: Antiproliferative MTT Assay
Causality: As TGF-β/ALK5 signaling can promote proliferation in certain advanced cancers, assessing the antiproliferative effect of our compound is a crucial functional readout.[18] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19]
-
Cell Seeding:
-
Seed cancer cells known to be responsive to ALK5 inhibition (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 4-(Isoquinolin-3-yl)phenol for 72 hours. Include vehicle control wells.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Section 4: Data Presentation and Interpretation
Quantitative data from screening assays should be presented clearly to facilitate analysis and decision-making. The primary metric for potency is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the measured activity. This is determined by fitting the dose-response data to a four-parameter logistic curve.
Table 1: Hypothetical Screening Data for 4-(Isoquinolin-3-yl)phenol
| Assay Type | Target/Cell Line | Measured Endpoint | Potency (IC₅₀) |
| Biochemical | Recombinant ALK5 | ADP Production | 120 nM |
| Cell-Based | PAI-1-Luc HepG2 | Luciferase Activity | 450 nM |
| Cell-Based | MDA-MB-231 | Cell Viability (MTT) | 1.2 µM |
| Selectivity | Kinase Panel (e.g., p38) | Kinase Activity | > 10 µM |
Interpretation: The hypothetical data above would suggest that 4-(Isoquinolin-3-yl)phenol is a direct, potent inhibitor of the ALK5 kinase. The rightward shift in potency from the biochemical to the cell-based assay is expected and reflects factors like cell permeability and protein binding. The antiproliferative activity, while less potent, confirms a functional downstream effect. Crucially, the high IC₅₀ against other kinases like p38 would indicate good selectivity, a highly desirable trait for a drug candidate.[20]
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the initial biological screening of 4-(Isoquinolin-3-yl)phenol. By focusing on a strong, literature-supported hypothesis centered on ALK5 inhibition, we can efficiently progress from target validation to cellular function. The proposed workflow, incorporating robust biochemical and cell-based assays, ensures that key questions regarding potency, cellular activity, and functional consequence are addressed systematically.
Positive results from this screening cascade would establish 4-(Isoquinolin-3-yl)phenol as a promising lead compound. Subsequent steps would involve further selectivity profiling against a broader kinase panel, ADME/Tox profiling, and ultimately, validation in preclinical in vivo models of cancer or fibrosis to assess its therapeutic efficacy.[21][22] The strategic combination of the isoquinoline and phenol scaffolds in this molecule provides a strong rationale for its continued investigation as a potential novel therapeutic agent.
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Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Available at: [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
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Gosavi, D. H. (2024). Isoquinoline derivatives and its medicinal activity. Wisdom Library. Available at: [Link]
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Seo, E., et al. (2019). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. Oncotarget, 10(49), 5104-5116. Available at: [Link]
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Akhurst, R. J. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Design, 17(15), 1547-1561. Available at: [Link]
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Bîcu, E., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 11(4), 779. Available at: [Link]
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Iovine, V., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3149. Available at: [Link]
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Gellibert, F., et al. (2004). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Paguigan, N. D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 20(3), 163. Available at: [Link]
- Google Patents. (n.d.). WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof. Google Patents.
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ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]
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Miazga, A., et al. (2020). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences, 21(23), 9034. Available at: [Link]
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El-Gamal, M. I., et al. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]
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MDPI. (n.d.). Synthesis and Characterization of Bio-Oil Phenol Formaldehyde Resin Used to Fabricate Phenolic Based Materials. MDPI. Available at: [Link]
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Sharma, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. Available at: [Link]
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Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory and Critical Care Medicine, 179(12), 1141-1150. Available at: [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
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Tel Aviv University. (n.d.). In vivo screening models of anticancer drugs. Tel Aviv University. Available at: [Link]
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MDPI. (n.d.). Bioactive Properties of Marine Phenolics. MDPI. Available at: [Link]
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bioRxiv. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. bioRxiv. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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ResearchGate. (n.d.). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]
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The Alchemist's Fingerprint: A Deep Dive into the Spectroscopic Signature of 4-(Isoquinolin-3-yl)phenol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Deciphering the Molecular Blueprint
In the intricate world of medicinal chemistry and materials science, the unequivocal structural confirmation of a novel compound is the bedrock upon which all subsequent research is built. For a molecule with the therapeutic potential of 4-(Isoquinolin-3-yl)phenol, a nuanced understanding of its three-dimensional architecture and electronic landscape is paramount. This guide provides a comprehensive exploration of the spectroscopic techniques that serve as our "molecular fingerprinting" toolkit: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Herein, we move beyond a mere recitation of data, delving into the rationale behind the spectral patterns observed, thereby offering a richer, more insightful interpretation for the discerning scientist.
The Subject: 4-(Isoquinolin-3-yl)phenol - A Molecule of Interest
4-(Isoquinolin-3-yl)phenol, a heterocyclic compound featuring a phenol ring appended to an isoquinoline scaffold, represents a class of molecules with significant pharmacological interest. The isoquinoline moiety is a common feature in many natural alkaloids and synthetic drugs, while the phenolic group is a well-known pharmacophore. The synergy of these two structural motifs makes this compound a compelling target for further investigation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-(Isoquinolin-3-yl)phenol is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the local electronic environment, with electronegative atoms and aromatic rings causing characteristic downfield shifts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Isoquinolin-3-yl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the phenolic -OH.
-
Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data Interpretation and Predicted Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenolic OH | ~9.5 - 10.5 | Singlet (broad) | 1H | The acidic nature of the phenolic proton and its potential for hydrogen bonding leads to a broad, downfield signal. Its position is highly dependent on concentration and solvent. |
| Isoquinoline H-1 | ~9.20 | Singlet | 1H | This proton is adjacent to the nitrogen atom and is significantly deshielded. |
| Isoquinoline Aromatic Protons | ~7.5 - 8.5 | Multiplets | 5H | The protons on the isoquinoline ring system will appear as a complex series of multiplets due to spin-spin coupling. |
| Phenol Aromatic Protons | ~6.9 - 7.9 | Doublets of Doublets | 4H | The protons on the phenol ring will exhibit characteristic ortho and meta couplings, appearing as two sets of doublets of doublets. |
B. ¹³C NMR Spectroscopy: The Carbon Backbone Revealed
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. Due to the lower natural abundance of the ¹³C isotope, these experiments typically require a greater number of scans.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial.
-
Instrumental Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each carbon.
-
Number of Scans: Several hundred to several thousand scans may be necessary.
-
Data Interpretation and Predicted Chemical Shifts:
Based on data for the closely related compound, 4-(1-Methylbenzo[f]quinolin-3-yl)phenol, we can predict the approximate chemical shifts for the carbon atoms in 4-(Isoquinolin-3-yl)phenol.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-O (Phenol) | ~155-160 | The carbon directly attached to the electronegative oxygen atom is significantly deshielded. |
| Isoquinoline Quaternary Carbons | ~140-155 | The quaternary carbons of the isoquinoline ring, particularly those at the ring fusion and adjacent to the nitrogen, will be downfield. |
| Aromatic CH (Isoquinoline & Phenol) | ~115-135 | The protonated aromatic carbons will appear in this characteristic region. |
| Quaternary Carbon (C-3 of Isoquinoline) | ~125-130 | The carbon linking the two ring systems. |
Molecular Structure and Numbering
Caption: Numbering scheme for 4-(Isoquinolin-3-yl)phenol.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Key Vibrational Modes:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 3500 - 3200 | O-H stretch (phenolic) | Strong, broad | The broadness is due to hydrogen bonding. This is a highly characteristic band for phenols.[1] |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak | Confirms the presence of aromatic rings. |
| 1620 - 1580 | C=C and C=N stretching (aromatic rings) | Medium to strong | Characteristic absorptions for the isoquinoline and phenol ring systems. |
| ~1220 | C-O stretch (phenolic) | Strong | The position of this band can help distinguish phenols from aliphatic alcohols. |
| 850 - 650 | Aromatic C-H out-of-plane bending | Strong | The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings. |
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of 4-(Isoquinolin-3-yl)phenol.
III. Mass Spectrometry (MS): Weighing the Molecule and Its Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Data Interpretation and Fragmentation Analysis:
-
Molecular Ion Peak ([M+H]⁺): The expected exact mass of the protonated molecule (C₁₅H₁₂NO⁺) is approximately 222.0919 m/z. The observation of this peak with high accuracy confirms the molecular formula.
-
Fragmentation Pattern: The fragmentation of 4-(Isoquinolin-3-yl)phenol is expected to be influenced by the stability of the aromatic rings. Common fragmentation pathways for isoquinoline alkaloids and phenolic compounds include:
-
Loss of CO: A neutral loss of 28 Da (from the phenol ring) is a common fragmentation pathway for phenols.
-
Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual phenol and isoquinoline moieties.
-
Ring cleavages: More energetic conditions can lead to the fragmentation of the aromatic rings themselves.
-
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
IV. Conclusion: A Unified Spectroscopic Portrait
The collective data from NMR, IR, and Mass Spectrometry provides a robust and self-validating spectroscopic profile of 4-(Isoquinolin-3-yl)phenol. The ¹H and ¹³C NMR spectra precisely map the atomic connectivity, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and offers insights into the molecule's stability and fragmentation. This comprehensive analysis not only serves as an unambiguous confirmation of the compound's identity but also provides a foundational dataset for future studies in drug development and materials science.
V. References
-
SpectraBase. 4-(1-Methylbenzo[f]quinolin-3-yl)phenol. John Wiley & Sons, Inc. [Link]
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Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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National Institute of Standards and Technology. Phenol. NIST Chemistry WebBook. [Link]
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Leal, J. H. L., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 329. [Link]
-
MDPI. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Isoquinolin-3-yl)phenol
A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a scientifically informed, hypothetical exploration of the potential mechanism of action for 4-(Isoquinolin-3-yl)phenol. As of the date of this publication, direct experimental studies elucidating its specific biological activities are not extensively available in the public domain. This document, therefore, synthesizes evidence from structurally related isoquinoline and phenolic compounds to propose a plausible mechanistic framework and to provide a comprehensive roadmap for its experimental validation.
Introduction: The Therapeutic Potential of Isoquinoline-Phenol Scaffolds
The isoquinoline core is a prominent structural motif in a vast number of natural and synthetic bioactive compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The fusion of a benzene and a pyridine ring creates a scaffold that can interact with a variety of biological targets. When combined with a phenol group, a known pharmacophore associated with antioxidant and pro-apoptotic effects, the resulting hybrid molecule, such as 4-(Isoquinolin-3-yl)phenol, presents a compelling candidate for drug discovery.[6] This guide will delve into a hypothesized mechanism of action for 4-(Isoquinolin-3-yl)phenol as a novel anti-cancer agent, focusing on the induction of apoptosis and the modulation of key cellular signaling pathways.
Proposed Mechanism of Action: A Dual-Pronged Assault on Cancer Cells
Based on the established activities of related compounds, we hypothesize that 4-(Isoquinolin-3-yl)phenol exerts its anti-cancer effects through a synergistic, dual-pronged mechanism:
-
Induction of Apoptosis: The phenolic moiety is anticipated to contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.[7]
-
Inhibition of Pro-Survival Signaling: The isoquinoline scaffold is proposed to act as a kinase inhibitor, targeting a critical pro-survival signaling cascade, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[3][8]
This dual mechanism would not only actively induce cancer cell death but also dismantle the cellular machinery that promotes their survival and proliferation.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized dual-action mechanism of 4-(Isoquinolin-3-yl)phenol.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test our proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step building upon the last to create a cohesive and robust dataset.
Part 1: Assessment of Cytotoxicity and Apoptotic Induction
The initial phase focuses on confirming the anti-cancer activity of 4-(Isoquinolin-3-yl)phenol and determining if this is mediated by apoptosis.
1.1. Cell Viability Assays
-
Objective: To determine the cytotoxic effects of 4-(Isoquinolin-3-yl)phenol on a panel of cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., a panel including breast, lung, and colon cancer lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-(Isoquinolin-3-yl)phenol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.
-
1.2. Apoptosis Detection
-
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with 4-(Isoquinolin-3-yl)phenol at its IC50 concentration for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Part 2: Elucidation of the Apoptotic Pathway
This section aims to dissect the molecular machinery driving the apoptotic process.
2.1. Western Blot Analysis of Apoptotic Markers
-
Objective: To measure the expression levels of key proteins involved in the intrinsic apoptotic pathway.
-
Protocol:
-
Treat cancer cells with 4-(Isoquinolin-3-yl)phenol at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
2.2. Measurement of Mitochondrial Membrane Potential
-
Objective: To assess mitochondrial integrity, a key event in the intrinsic apoptotic pathway.
-
Protocol:
-
Treat cells as described in 2.1.
-
Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).
-
Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Part 3: Investigation of the PI3K/Akt Signaling Pathway
The final phase of our investigation will focus on validating the inhibition of the PI3K/Akt pathway.
3.1. Phospho-Kinase Array
-
Objective: To obtain a broad overview of the effect of 4-(Isoquinolin-3-yl)phenol on various signaling pathways.
-
Protocol:
-
Treat cancer cells with 4-(Isoquinolin-3-yl)phenol at its IC50 concentration.
-
Lyse the cells and perform a phospho-kinase array according to the manufacturer's instructions.
-
Identify changes in the phosphorylation status of key signaling proteins, with a focus on components of the PI3K/Akt pathway.
-
3.2. Western Blot for PI3K/Akt Pathway Components
-
Objective: To confirm the inhibition of the PI3K/Akt pathway.
-
Protocol:
-
Following the protocol in 2.1, probe membranes with antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
A decrease in the ratio of phosphorylated to total protein for these kinases would indicate pathway inhibition.
-
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of the proposed mechanism.
Data Presentation: A Framework for Quantitative Analysis
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of 4-(Isoquinolin-3-yl)phenol on Various Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 (Breast) | Data | Data | Data |
| A549 (Lung) | Data | Data | Data |
| HCT116 (Colon) | Data | Data | Data |
Table 2: Quantification of Apoptosis by Flow Cytometry
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | Data | Data | Data | Data |
| 4-(Isoquinolin-3-yl)phenol (IC50) | Data | Data | Data | Data |
Table 3: Densitometric Analysis of Western Blots
| Protein Target | Fold Change vs. Control (6h) | Fold Change vs. Control (12h) | Fold Change vs. Control (24h) |
| p-Akt/Akt Ratio | Data | Data | Data |
| Cleaved Caspase-3 | Data | Data | Data |
Conclusion and Future Directions
This guide outlines a plausible, scientifically-grounded hypothesis for the mechanism of action of 4-(Isoquinolin-3-yl)phenol as a novel anti-cancer agent. The proposed dual mechanism, involving the induction of apoptosis and the inhibition of the PI3K/Akt signaling pathway, is based on the known biological activities of its constituent chemical scaffolds. The detailed experimental protocols provided offer a clear and robust framework for the validation of this hypothesis.
Successful elucidation of the mechanism of action of 4-(Isoquinolin-3-yl)phenol will pave the way for further preclinical and clinical development. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic profiling, and the identification of potential biomarkers for patient stratification. The exploration of this and other isoquinoline-phenol hybrids holds significant promise for the future of targeted cancer therapy.
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.[Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.[Link]
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Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. PMC - NIH.[Link]
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Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing).[Link]
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A Technical Guide to Investigating 4-(Isoquinolin-3-yl)phenol as a Novel Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets. The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of many biologically active compounds.[1][2] This guide provides a comprehensive, technically-grounded framework for the evaluation of 4-(Isoquinolin-3-yl)phenol, a novel compound, as a potential kinase inhibitor. We delineate a logical, multi-stage workflow, from initial biochemical screening to cellular characterization and preliminary in vivo assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice to ensure a robust and self-validating investigation.
Introduction: The Rationale for Investigating 4-(Isoquinolin-3-yl)phenol
The human kinome comprises over 500 protein kinases that orchestrate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[3][4] Many successful inhibitors are heterocyclic compounds that compete with ATP for binding in the kinase catalytic site.
The isoquinoline framework is a recurring motif in a multitude of pharmacologically active agents, including natural alkaloids and synthetic molecules with anticancer, antimicrobial, and enzyme inhibitory properties.[1] Derivatives of the isoquinoline scaffold have been successfully developed as inhibitors of diverse kinases, such as HER2, EGFR, and Src, underscoring the scaffold's utility in kinase inhibitor design.[5][6]
The specific compound, 4-(Isoquinolin-3-yl)phenol, combines the privileged isoquinoline core with a phenol group. The phenolic hydroxyl can act as a crucial hydrogen bond donor or acceptor, potentially anchoring the molecule within the kinase ATP-binding pocket and conferring selectivity. This structural combination presents a compelling starting point for a kinase inhibitor discovery program. This guide outlines a systematic approach to validate this hypothesis.
Synthesis and Characterization
Proposed Synthetic Approach (Hypothetical): A Suzuki or Stille coupling reaction between a halogenated isoquinoline (e.g., 3-bromo-isoquinoline) and a suitably protected phenol boronic acid or stannane derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) would be a primary strategy.
Post-synthesis, the compound must be rigorously purified (e.g., via column chromatography or recrystallization) and its identity and purity confirmed through standard analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments consistent with the 4-(Isoquinolin-3-yl)phenol structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Observation of the correct molecular ion peak (M+H)⁺. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating >95% purity. |
The Drug Discovery & Evaluation Workflow
The evaluation of a potential kinase inhibitor is a tiered process, designed to build confidence in its activity and selectivity while efficiently filtering out unpromising candidates. This workflow ensures that resource-intensive cellular and in vivo studies are reserved for compounds with well-characterized biochemical activity.
Caption: A tiered workflow for kinase inhibitor evaluation.
Phase 1: Biochemical Evaluation Protocols
The initial phase focuses on assessing the direct interaction between 4-(Isoquinolin-3-yl)phenol and purified kinase enzymes in a controlled, cell-free environment.
Primary Kinase Screening
Causality: The first step is to understand if the compound has any kinase inhibitory activity at all. A broad screening panel is the most efficient way to identify initial "hits" and uncover potential on- and off-target activities early. Many commercial vendors offer panels of hundreds of purified human kinases.
Protocol: In Vitro Kinase Assay (Generic) This protocol is a template; specific buffer conditions and substrate concentrations should be optimized for each kinase.[7]
-
Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate (a specific peptide for the kinase) solutions in this buffer.
-
Compound Plating : Dispense 4-(Isoquinolin-3-yl)phenol (typically at a single high concentration, e.g., 10 µM) and a vehicle control (e.g., DMSO) into a 384-well assay plate.
-
Kinase Addition : Add the purified kinase enzyme to each well and incubate for 10-15 minutes to allow the compound to bind.[7]
-
Reaction Initiation : Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.[7][8]
-
Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Stop the reaction and quantify the amount of product formed. Common methods include:
-
Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[9]
-
Fluorescence-Based Assays : Measuring the change in fluorescence polarization or intensity of a labeled substrate or antibody upon phosphorylation.[10]
-
Luminescence-Based Assays : Quantifying the amount of ADP produced using an enzyme-coupled reaction that generates light (e.g., ADP-Glo™).
-
-
Data Analysis : Calculate the percent inhibition for the compound relative to the vehicle control.
IC₅₀ Determination
Causality: Once a "hit" is identified from the primary screen, it is critical to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's effectiveness in a specific biochemical assay.[11][12]
Protocol: Dose-Response IC₅₀ Assay
-
Serial Dilution : Prepare a serial dilution of 4-(Isoquinolin-3-yl)phenol, typically an 8- to 12-point curve starting from a high concentration (e.g., 50 µM).
-
Assay Performance : Perform the in vitro kinase assay as described in section 4.1, but with the different concentrations of the inhibitor.
-
Data Plotting : Plot the percent inhibition against the logarithm of the inhibitor concentration.[13]
-
Curve Fitting : Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]
| Hypothetical IC₅₀ Data for 4-(Isoquinolin-3-yl)phenol | |
| Kinase Target | IC₅₀ (nM) |
| Kinase A (e.g., HER2) | 85 |
| Kinase B (e.g., EGFR) | 1,200 |
| Kinase C (e.g., GSK-3β) | 450 |
| Kinase D (e.g., CDK2) | >10,000 |
This table illustrates how results would be presented to show potency and initial selectivity.
Phase 2: Cellular Characterization
Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux. Cellular assays are essential to confirm that the compound can reach its target in a living system and exert the desired biological effect.
Assessing Cellular Viability and Proliferation
Protocol: MTT Assay
-
Cell Plating : Seed cancer cells known to be dependent on the target kinase (e.g., SKBR3 cells for HER2[5]) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of 4-(Isoquinolin-3-yl)phenol for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Readout : Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.
-
Analysis : Calculate the concentration that inhibits cell growth by 50% (GI₅₀).
Verifying Target Engagement in Cells
Causality: It is crucial to demonstrate that the observed cellular effect (e.g., decreased viability) is a direct result of the intended kinase being inhibited. This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrate.
Protocol: Western Blot for Phosphorylated Substrates This protocol outlines the detection of a phosphorylated protein, a key indicator of kinase activity.[14][15]
-
Cell Lysis : Treat cells with 4-(Isoquinolin-3-yl)phenol for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification : Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin - BSA) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of the target substrate (e.g., anti-phospho-Akt Ser473).[15]
-
Secondary Antibody Incubation : Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate and detect the light signal using an imaging system.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that detects the total amount of the substrate protein, regardless of its phosphorylation state.[16]
A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total protein signal, provides strong evidence of on-target activity.
Visualizing the Mechanism: Impact on Signaling Pathways
Kinase inhibitors function by interrupting signaling cascades. Based on the results from the kinase panel screen, we can hypothesize which pathways are affected. For instance, if 4-(Isoquinolin-3-yl)phenol inhibits a receptor tyrosine kinase like HER2, it would disrupt downstream pathways like PI3K/Akt/mTOR and MAPK/ERK.
Caption: Inhibition of an RTK by 4-(Isoquinolin-3-yl)phenol blocks downstream signaling.
Phase 3: Preliminary In Vivo Assessment
Causality: The ultimate test for a potential anti-cancer drug is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating efficacy.[17][18]
Protocol: Human Tumor Xenograft Model
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (chosen based on cellular assay results) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[17]
-
Tumor Growth : Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization : Randomize the mice into treatment groups (e.g., vehicle control, 4-(Isoquinolin-3-yl)phenol at different doses, positive control drug).
-
Dosing : Administer the compound to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule.
-
Monitoring : Measure tumor volume (e.g., with calipers) and body weight (as a measure of toxicity) two to three times per week.
-
Endpoint : Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration.
-
Analysis : Compare the tumor growth rates between the treated and vehicle control groups. A significant reduction in tumor growth indicates in vivo efficacy.
Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, can offer a more clinically relevant model that better captures tumor heterogeneity.[19]
Conclusion and Future Directions
This guide has outlined a rigorous, phased approach to evaluate 4-(Isoquinolin-3-yl)phenol as a potential kinase inhibitor. By progressing from broad biochemical screening to specific cellular mechanism-of-action studies and finally to in vivo efficacy models, researchers can build a comprehensive data package.
Positive results from this workflow would justify further investment in medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies). Ultimately, this systematic process of validation and characterization is fundamental to translating a promising chemical scaffold into a potential therapeutic agent.
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A Technical Guide to the Preliminary Cytotoxicity Assessment of 4-(Isoquinolin-3-yl)phenol
Executive Summary
The early-stage evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety assessment.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound 4-(Isoquinolin-3-yl)phenol . This document is structured to provide researchers, scientists, and drug development professionals with not only the procedural steps but also the underlying scientific rationale for a robust, multi-faceted evaluation. We will progress from foundational cell viability screening to initial mechanistic inquiries, ensuring that the generated data is both reliable and contextually informative. The isoquinoline scaffold is a common motif in many natural alkaloids and pharmacologically active compounds, making a thorough toxicological profile of new derivatives like 4-(Isoquinolin-3-yl)phenol essential.[3]
Strategic Framework for Cytotoxicity Profiling
A preliminary cytotoxicity assessment should be viewed as a tiered investigational process. The objective is not merely to determine if the compound is toxic, but to begin to understand the concentration-dependent effects and the potential mode of cell death. This initial screen is critical for making informed go/no-go decisions for further development.[4][5] Our approach is built on a logical progression, starting with broad-spectrum viability assays and moving towards more specific mechanistic endpoints.
dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} idot Figure 1: High-level workflow for the preliminary cytotoxicity assessment.
Foundational Experimental Design
Before initiating specific assays, a robust experimental design is paramount. This ensures the trustworthiness and reproducibility of the results.
Compound Handling and Solubilization
4-(Isoquinolin-3-yl)phenol, as a phenolic compound, is predicted to have limited aqueous solubility.[6][7][8]
-
Vehicle Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).
-
Stock Solution: Prepare a concentrated stock in 100% DMSO. Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Concentrations: Serial dilutions should be prepared in the appropriate cell culture medium immediately before use. Crucially, the final concentration of DMSO in the culture wells must be kept constant across all treatments (including vehicle controls) and should not exceed a non-toxic level, typically ≤0.5%.
Cell Line Selection
The choice of cell lines should be aligned with the intended application of the compound. For a general preliminary screen, a dual-cell line strategy is often employed:
-
Cancer Cell Line: A rapidly proliferating, well-characterized line such as HeLa (cervical cancer) or MCF-7 (breast cancer).[9]
-
Non-Cancerous Cell Line: A line representing non-malignant tissue, such as HEK293 (human embryonic kidney cells) or 3T3 (mouse fibroblasts), to assess for potential general toxicity versus cancer-specific effects.[9][10]
Dose-Response and Time-Course
Cytotoxicity is both dose- and time-dependent.
-
Dose Range: A wide range of concentrations should be tested, typically using a semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). This is essential for accurately determining the half-maximal inhibitory concentration (IC50).[11]
-
Incubation Time: Initial screening is often conducted at 24 and 48 hours to capture both acute and slower-acting cytotoxic effects.[9]
Phase 1: Primary Viability & Cytotoxicity Assays
MTT Assay: Assessment of Metabolic Activity
The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cell population.[13] Living cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of 4-(Isoquinolin-3-yl)phenol, vehicle control (DMSO), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24h, 48h) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[14]
LDH Release Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17] It is a reliable marker for necrosis or late-stage apoptosis.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). It is critical to set up the appropriate controls.[18]
-
Control Wells:
-
Low Control (Spontaneous Release): Untreated cells.
-
High Control (Maximum Release): Untreated cells lysed with a detergent (e.g., Triton X-100) 15 minutes before the assay endpoint.
-
Background Control: Medium only.
-
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[19]
-
Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[17][19]
-
Incubation & Measurement: Incubate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.[17] Stop the reaction with a stop solution if required by the kit, and measure the absorbance at ~490 nm.[19]
Phase 1 Data Analysis: IC50 Determination
The primary output of these assays is the IC50 (or CC50) value , which is the concentration of the compound that causes a 50% reduction in cell viability or growth.[20][21]
-
Normalization: Raw absorbance data is converted to percentage viability relative to the vehicle control.
-
% Viability = [(Abs_Sample - Abs_Background) / (Abs_Vehicle - Abs_Background)] * 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., a four-parameter logistic (4PL) curve) to fit the data and calculate the precise IC50 value.[11][22][23]
| Parameter | Description | Desired Outcome |
| IC50 / CC50 | Concentration for 50% inhibition of viability.[21] | High value (indicates lower toxicity) |
| Selectivity Index (SI) | Ratio of CC50 (non-cancerous cells) to IC50 (cancer cells). | SI > 1 (preferably > 10) indicates cancer cell selectivity. |
Phase 2: Mechanistic Elucidation (Apoptosis vs. Necrosis)
If 4-(Isoquinolin-3-yl)phenol demonstrates significant cytotoxicity in Phase 1, the next logical step is to investigate the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[24][25]
dot graph LR { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", margin=0.2];
} idot Figure 2: Principle of Annexin V / PI staining for differentiating cell death pathways.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, can then bind to the cell surface. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[25]
Protocol: Annexin V / PI Staining by Flow Cytometry
-
Cell Culture: Culture and treat cells with 4-(Isoquinolin-3-yl)phenol (using concentrations around the determined IC50) and controls (vehicle, and a known apoptosis inducer like staurosporine) in 6-well plates.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[26]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The data allows for the quantification of four distinct cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Primary necrotic cells (rare).[25]
-
Data Synthesis and Conclusion
A robust preliminary assessment relies on the synthesis of all data points. For example, if 4-(Isoquinolin-3-yl)phenol yields a low IC50 in the MTT assay but a high IC50 in the LDH assay at 24 hours, it might suggest a primarily anti-proliferative or metabolic effect rather than acute membrane disruption. If the Annexin V/PI assay then shows a significant increase in the Annexin V+/PI- population, it strongly indicates an apoptotic mechanism. This integrated approach mitigates the risk of artifacts from any single assay and provides a more complete toxicological profile.[1][12]
The findings from this multi-assay strategy will enable a confident decision on the future of 4-(Isoquinolin-3-yl)phenol in the development pipeline, guiding subsequent studies into specific caspase activation, mitochondrial membrane potential, or other detailed mechanistic pathways.
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A Senior Application Scientist's Guide to Biological Target Deconvolution of Novel Compounds Using Proteomics: The Case of 4-(Isoquinolin-3-yl)phenol
Preamble: From a Phenotypic Hit to a Mechanism of Action
In modern drug discovery, phenotypic screening—the process of identifying compounds that elicit a desired change in a cell or organism's phenotype—has re-emerged as a powerful engine for finding first-in-class therapeutics. However, a phenotypic hit, while promising, is merely the opening chapter of a long story. The critical question that follows is: how does it work? Identifying the specific protein or proteins that a compound interacts with to produce its effect, a process known as target deconvolution, is a pivotal step in translating a hit into a viable drug candidate.
This guide provides a comprehensive, technically-grounded framework for identifying the biological targets of a novel bioactive compound, using "4-(Isoquinolin-3-yl)phenol" as a representative example. This molecule contains an isoquinoline scaffold, a class of nitrogen-containing heterocyclic compounds known for a wide range of biological activities including antitumor and antimicrobial effects, and a phenol group, a common feature in compounds with antioxidant and signaling-modulatory properties.[1][2][3] While its specific targets are uncharacterized, its structure suggests a high potential for bioactivity.
As a Senior Application Scientist, this document is structured not as a rigid manual, but as a strategic guide. It emphasizes the causality behind experimental choices, the importance of orthogonal validation, and the integration of robust proteomic workflows with bioinformatic analysis to build a compelling, data-driven narrative around a compound's mechanism of action.
Strategic Overview: The Two Pillars of Target Identification
The central challenge in target identification is to distinguish true, specific interactors from the vast background of non-specific proteins within a complex biological system.[4][5] Modern chemoproteomic strategies are broadly categorized into two main approaches: Affinity-Based Methods and Label-Free Methods . The choice between them depends on the compound's properties, the feasibility of chemical modification, and the desired scope of the investigation.
Caption: Initial strategic decision point in target deconvolution.
Pillar 1: Affinity-Based Chemical Proteomics
This classical approach uses a modified version of the small molecule as "bait" to "fish" for its binding partners from a cell lysate.[4][6] The core principle is to physically isolate the drug-protein complexes for subsequent identification by mass spectrometry.
Causality and Experimental Design
The success of this method hinges on the design of a chemical probe. A linker is attached to a position on 4-(Isoquinolin-3-yl)phenol that is non-essential for its biological activity. This linker terminates in a reporter tag, most commonly biotin, due to its incredibly high affinity for streptavidin. The modified compound is then immobilized on streptavidin-coated beads and used as an affinity matrix.[4][7]
A critical control is a competition experiment. The lysate is pre-incubated with an excess of the original, unmodified "free" compound before being applied to the affinity matrix. True binding partners will be occupied by the free compound and will not bind to the immobilized probe, leading to their depletion in the final eluate. In contrast, non-specific or bead-binding proteins will be present in both the competed and non-competed samples.
Caption: Workflow for Affinity-Based Chemical Proteomics.
Detailed Protocol: Affinity-Purification Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthetically attach a linker (e.g., a polyethylene glycol chain) and a terminal biotin molecule to 4-(Isoquinolin-3-yl)phenol. The attachment point should be determined by Structure-Activity Relationship (SAR) data, if available, to minimize disruption of binding.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., one where the compound shows a phenotypic effect) to ~80-90% confluency. Harvest cells and lyse in a mild, non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Competition and Incubation:
-
Test Sample: Incubate the cell lysate (e.g., 1-2 mg total protein) with the biotinylated probe for 1-2 hours at 4°C.
-
Control Sample: Pre-incubate the lysate with a 100-fold molar excess of free, unmodified 4-(Isoquinolin-3-yl)phenol for 1 hour before adding the biotinylated probe.
-
-
Capture: Add streptavidin-agarose beads to both samples and incubate for 1 hour at 4°C to capture the probe and any bound proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for a clean result.
-
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or with a competitive elution buffer (e.g., high concentration of free biotin).
-
Sample Preparation for MS:
-
Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample and remove detergents.
-
Perform an in-gel tryptic digest of the protein bands.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution Orbitrap mass spectrometer. Use a quantitative proteomics strategy (e.g., label-free quantification or SILAC if applicable) to compare the protein abundances between the test and control samples.[8]
-
Data Analysis: Identify proteins that are significantly depleted in the competition control sample. These are your high-confidence binding candidates.
Pillar 2: Label-Free, Biophysics-Based Proteomics
These methods circumvent the need for chemical modification, a significant advantage when SAR is unknown or when modification is synthetically challenging.[9] They work by detecting how the binding of a small molecule alters a protein's intrinsic biophysical properties, such as its stability against heat or proteolysis.
Thermal Proteome Profiling (TPP)
Principle of Causality: The binding of a ligand (our compound) to its target protein generally increases the protein's thermodynamic stability.[10] This means a higher temperature is required to denature it. TPP, also known as Cellular Thermal Shift Assay (CETSA), measures this phenomenon on a proteome-wide scale.[11] Proteins that show a significant increase in their melting temperature (Tm) in the presence of the compound are identified as targets.[12]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Detailed Protocol: TPP with TMT-based Quantification
-
Cell Culture and Treatment: Grow two populations of cells. Treat one with 4-(Isoquinolin-3-yl)phenol at a relevant concentration and the other with vehicle (e.g., DMSO) for a set period.
-
Heating: Harvest the cells, wash, and resuspend in a buffer. Divide each sample (vehicle and treated) into 10-12 aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., in a PCR machine with a thermal gradient from 37°C to 67°C).
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the aggregated, denatured proteins from the soluble fraction by ultracentrifugation. The supernatant contains the proteins that were stable at that temperature.
-
Sample Preparation: Collect the supernatants. Reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the peptides from each temperature point with a different isobaric tandem mass tag (TMT). This allows all samples from a set (e.g., all 10 vehicle temperatures) to be pooled into one MS run, ensuring accurate quantification.[13]
-
LC-MS/MS Analysis: Analyze the pooled TMT-labeled samples by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative amount of soluble protein versus temperature to generate a "melting curve." Compare the curves from the vehicle- and drug-treated samples. A shift in the melting curve (ΔTm) indicates a direct or indirect interaction with the compound.
Drug Affinity Responsive Target Stability (DARTS)
Principle of Causality: Similar to TPP, DARTS operates on the principle of stabilization. However, instead of heat, it uses proteases. A protein bound to a small molecule often adopts a more compact conformation that is less susceptible to proteolytic cleavage.[14][15] DARTS identifies targets by looking for proteins that are protected from digestion in the presence of the compound.[16][17]
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol: DARTS for Proteome-wide Discovery
-
Lysate Preparation: Prepare a native cell lysate in a non-denaturing buffer without protease inhibitors.
-
Compound Incubation: Divide the lysate into two aliquots. To one, add 4-(Isoquinolin-3-yl)phenol; to the other, add vehicle. Incubate at room temperature for 1 hour.
-
Proteolysis: Add a protease, such as pronase or thermolysin, to both samples. The concentration of protease and digestion time must be optimized to achieve partial digestion of the total proteome.
-
Quenching: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and boiling the samples.
-
Analysis:
-
Initial Validation: Analyze the samples by SDS-PAGE and Coomassie staining. Target proteins should appear as more intense bands in the compound-treated lane compared to the vehicle lane.
-
Discovery Proteomics: For a proteome-wide view, perform an in-solution tryptic digest on the samples (after quenching the initial protease) and analyze by label-free quantitative LC-MS/MS.
-
-
Data Analysis: Identify proteins whose abundance is significantly higher in the compound-treated sample relative to the vehicle control. These are the proteins that were protected from proteolysis.
Competitive Activity-Based Protein Profiling (ABPP)
Principle of Causality: ABPP is a powerful chemoproteomic technology for profiling the functional state of enzymes.[18][19] It uses active-site-directed covalent probes to label entire enzyme families.[20] In a competitive format, it can be used to determine if a compound of interest binds to the active site of an enzyme. The cell lysate is first treated with 4-(Isoquinolin-3-yl)phenol. A broad-spectrum activity-based probe (ABP) for a specific enzyme class is then added. If our compound binds to the active site of an enzyme, it will block the binding of the ABP, leading to a reduction in signal for that specific protein.[21]
Caption: Logic of Competitive Activity-Based Protein Profiling (ABPP).
Data Interpretation and Hit Validation: From Candidates to Confirmed Targets
A proteomics experiment will generate a list of potential targets, or "hits."[22] Rigorous bioinformatic analysis and orthogonal biochemical validation are absolutely essential to confirm these candidates and eliminate false positives.
Data Analysis and Hit Prioritization
-
Statistical Analysis: The primary data from the mass spectrometer is processed to identify and quantify thousands of proteins.[23][24] For each experiment, a statistical test (e.g., t-test) is applied to determine the significance of the change (e.g., depletion in AP-MS, ΔTm in TPP, protection in DARTS, or reduced signal in ABPP). Results are often visualized using a volcano plot.
-
Hit Criteria: Establish stringent criteria for defining a hit. For example, a fold-change > 2 and a p-value < 0.05. The goal is to focus on a manageable number of high-confidence candidates.
-
Bioinformatics: Use tools like DAVID or STRING to perform pathway and gene ontology (GO) analysis on the hit list.[25] This can reveal if the target candidates are enriched in specific cellular compartments, biological processes, or signaling pathways, providing clues to the compound's mechanism of action.[26]
Comparison of Methodologies
| Method | Principle | Advantages | Disadvantages | Best For... |
| AP-MS | Physical pull-down of binding partners.[4] | Direct evidence of interaction; can identify complex members. | Requires chemical modification; prone to non-specific binders.[9] | Compounds that are easily and safely modified. |
| TPP / CETSA | Ligand-induced thermal stabilization.[10][11] | Label-free; works in living cells, capturing native state.[10] | Indirect; may not work for all binding events (e.g., entropy-driven). | Broad, unbiased screening with the native compound. |
| DARTS | Ligand-induced protection from proteolysis.[14][15] | Label-free; relatively simple and quick protocol.[17] | Requires careful optimization of protease; may miss membrane proteins. | Rapidly screening for soluble protein targets. |
| Comp. ABPP | Competition with an active-site-directed probe.[21] | Provides functional information (active site binding); high sensitivity. | Limited to enzyme classes for which probes exist. | Determining if a compound targets a specific enzyme family. |
Mandatory Orthogonal Validation
Proteomic hits are candidates, not confirmations. Validation with a secondary, independent method is non-negotiable.
-
Western Blotting: For DARTS or single-temperature TPP experiments, specific antibodies can be used to quickly validate if a candidate protein is stabilized.
-
Isothermal Dose-Response (ITDR): A follow-up to TPP where cells are treated with a range of compound concentrations and heated at a single, optimized temperature. This can confirm target engagement and determine cellular potency (EC50).
-
Direct Binding Assays: Use purified recombinant protein and techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the target directly.
-
Functional/Enzymatic Assays: If the identified target is an enzyme, test whether 4-(Isoquinolin-3-yl)phenol modulates its activity in a biochemical assay.
Conclusion: Building a Coherent Mechanistic Hypothesis
Identifying the biological targets of a novel compound like 4-(Isoquinolin-3-yl)phenol is a multi-step, iterative process. It begins with broad, proteome-wide screening using one or more of the robust methods described herein. The resulting list of candidates must then be triaged through rigorous statistical analysis and bioinformatics, and ultimately, the highest-priority hits must be confirmed through orthogonal, hypothesis-driven validation experiments. By systematically integrating these chemical proteomics and biochemical approaches, researchers can move with confidence from a phenotypic observation to a validated target and a clear mechanistic hypothesis, paving the way for the next stage of drug development.
References
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- Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
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- Willems, L.I., et al. (2014). Activity-based protein profiling: A graphical review. PubMed Central.
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- Pérez-Riverol, Y., et al. (2014). Bioinformatic analysis of proteomics data.
- Creative Proteomics. How to Identify Enzyme Activity Targets Using ABPP Technology?.
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- Wang, D., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science.
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- Klapkova, E., et al. (2023).
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- MDPI. (2020). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid.
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- JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction.
- Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification.
- Yang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.
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Methodological & Application
Application Notes and Protocols for the Optimized Synthesis of 4-(Isoquinolin-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed and optimized protocol for the synthesis of 4-(Isoquinolin-3-yl)phenol, a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the synthetic strategy, explaining the rationale behind the chosen route and providing insights into critical optimization parameters. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the target compound.
Introduction: The Significance of the Isoquinoline-Phenol Scaffold
The 4-(Isoquinolin-3-yl)phenol moiety is a privileged scaffold found in a variety of biologically active molecules. The isoquinoline core is a prominent feature in many natural products and synthetic compounds with a broad range of therapeutic applications.[1] The phenolic group, in turn, can serve as a crucial hydrogen bond donor/acceptor or as a handle for further functionalization. The combination of these two pharmacophores in a biaryl structure creates a molecule with significant potential for interacting with biological targets, making its efficient and scalable synthesis a topic of considerable interest.
Strategic Overview: A Two-Step Approach Centered on Suzuki-Miyaura Coupling
The synthesis of 4-(Isoquinolin-3-yl)phenol is most effectively achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This strategy offers high convergence and functional group tolerance.[2][3]
Two primary disconnections for the Suzuki-Miyaura coupling were considered:
-
Route A: Coupling of a 3-haloisoquinoline with 4-hydroxyphenylboronic acid.
-
Route B: Coupling of a 3-isoquinolylboronic acid with a 4-halophenol.
While direct coupling with unprotected phenols is sometimes possible, the acidic proton of the hydroxyl group can interfere with the catalytic cycle, leading to lower yields and the need for stronger bases. To ensure a more robust and high-yielding synthesis, a protection strategy is recommended. The use of a methoxy group as a protecting group for the phenol is a common and effective choice, as it is stable to the coupling conditions and can be readily cleaved in the final step.
Therefore, the optimized synthetic strategy presented here focuses on the Suzuki-Miyaura coupling of 3-bromoisoquinoline with (4-methoxyphenyl)boronic acid , followed by demethylation of the resulting 3-(4-methoxyphenyl)isoquinoline to afford the target compound.
Figure 1: Optimized two-step synthesis of 4-(Isoquinolin-3-yl)phenol.
Part 1: Synthesis of 3-(4-Methoxyphenyl)isoquinoline via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[3][4] The key to a successful and high-yielding coupling lies in the judicious selection of the catalyst, ligand, base, and solvent.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[2] For the coupling of an electron-deficient heterocycle like 3-bromoisoquinoline with an electron-rich boronic acid, a catalyst system that promotes a high turnover number is desirable.[5] Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or a biarylphosphine ligand provides an active Pd(0) species in situ and is effective for this type of transformation.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[4] An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used and provides a good balance of reactivity and functional group tolerance.
-
Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., 1,4-dioxane or toluene) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.
Optimized Protocol for Suzuki-Miyaura Coupling:
Materials and Reagents:
-
3-Bromoisoquinoline
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask, add 3-bromoisoquinoline (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(4-methoxyphenyl)isoquinoline as a solid.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Forms an active Pd(0) species in situ. |
| Ligand | PPh₃ (8 mol%) | Stabilizes the Pd(0) catalyst and facilitates the catalytic cycle. |
| Base | Na₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water (3:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 90-100 °C (Reflux) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 12-24 hours | Allows for complete conversion of the starting materials. |
Part 2: Demethylation of 3-(4-Methoxyphenyl)isoquinoline to 4-(Isoquinolin-3-yl)phenol
The final step in the synthesis is the cleavage of the methyl ether to unveil the desired phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for the dealkylation of aryl methyl ethers.[6][7]
Causality Behind Experimental Choices:
-
Reagent: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack by bromide to cleave the methyl-oxygen bond. This method is generally high-yielding and proceeds under relatively mild conditions.[8]
-
Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert to BBr₃ and effectively dissolves the starting material.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction upon addition of BBr₃, and then allowed to warm to room temperature to ensure complete reaction.
Optimized Protocol for Demethylation:
Materials and Reagents:
-
3-(4-Methoxyphenyl)isoquinoline
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Syringe and needle
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve 3-(4-methoxyphenyl)isoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (2.0-3.0 eq) in DCM dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 4-(isoquinolin-3-yl)phenol as a pure solid.[9][10]
| Parameter | Condition | Rationale |
| Reagent | BBr₃ (2.0-3.0 eq) | Potent Lewis acid for efficient demethylation. |
| Solvent | Anhydrous DCM | Inert solvent that effectively dissolves the substrate. |
| Temperature | 0 °C to room temp. | Controls the initial exothermic reaction and drives the reaction to completion. |
| Quenching Agent | Methanol | Reacts with excess BBr₃ to form volatile trimethyl borate. |
| Workup | Aqueous NaHCO₃ | Neutralizes the acidic byproducts. |
Purification and Characterization
Purification:
-
Chromatography: Silica gel column chromatography is effective for the purification of both the intermediate and the final product. A gradient elution system, typically with ethyl acetate in hexanes, allows for the separation of the product from any unreacted starting materials or byproducts.[11][12]
-
Recrystallization: For the final product, recrystallization can be an excellent method to obtain highly pure crystalline material. Suitable solvent systems can be determined experimentally but may include mixtures of polar and non-polar solvents such as ethanol/water or ethyl acetate/hexanes.[9][10][13]
Characterization:
The identity and purity of the synthesized 4-(isoquinolin-3-yl)phenol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The predicted ¹H NMR spectrum would show characteristic signals for the isoquinoline and phenol protons in the aromatic region, and a singlet for the phenolic hydroxyl proton.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.[16][17]
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: If the yield of the Suzuki coupling is low, consider screening different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). The choice of base can also be critical; stronger bases like K₃PO₄ may improve the yield in some cases.[18][19]
-
Incomplete Demethylation: If the demethylation is incomplete, increasing the amount of BBr₃ or extending the reaction time may be necessary. Ensure that all reagents and solvents are anhydrous, as water will decompose the BBr₃.
-
Purification Difficulties: If the product is difficult to purify by chromatography, consider derivatization or an alternative purification technique such as preparative HPLC.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and optimizable route to 4-(isoquinolin-3-yl)phenol. By employing a protected phenol in a Suzuki-Miyaura cross-coupling reaction followed by a robust demethylation step, this method ensures high yields and purity of the target compound. The insights into the rationale behind the experimental choices and the troubleshooting guide are intended to empower researchers to successfully synthesize this valuable molecule and adapt the protocol for related structures.
References
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. (2024). [Link]
-
Sciencemadness.org. SYNTHESIS OF 3-METHYL ISOQUINOLINES. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2020). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 12-14. [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... [Link]
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- Google Patents.
-
Science of Synthesis. (2005). Product Class 5: Isoquinolines. [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PMC. (2007). [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. The NMR spectroscopic data for compounds 3 and 4. [Link]
-
ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
ResearchGate. Separation of four fatty acids and two phenolic compounds from Camellia sinensis using chromatographic techniques and evaluation of their antibacterial activity. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC. (2022). [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
SciSpace. NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
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Biblioteka Nauki. (2022). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]
-
Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]
- Google Patents.
-
ResearchGate. (PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]
- Google Patents.
-
Pharmacognosy Magazine. (2014). Isolation and identification of phenolic compounds from Gynura divaricata leaves. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021). [Link]
-
MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Reddit. BBr3 deprotection byproducts : r/Chempros. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 4-(Isoquinolin-3-yl)phenol
A Phenotypic-First Approach to Unraveling the Bioactivity of a Novel Isoquinoline Compound
Introduction: The Case for a Target-Agnostic Strategy
"4-(Isoquinolin-3-yl)phenol" is a novel small molecule belonging to the isoquinoline and phenol chemical classes. Isoquinoline alkaloids are a well-established class of N-heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Similarly, phenolic compounds are known for their antioxidant and other health-beneficial effects.[5] The combination of these two pharmacophores in "4-(Isoquinolin-3-yl)phenol" suggests a high potential for biological activity.
However, as a novel chemical entity, the specific molecular target(s) and mechanism of action of "4-(Isoquinolin-3-yl)phenol" are currently unknown. In such cases, a target-based screening approach is not feasible. Instead, a more rational and powerful strategy is to employ phenotypic screening.[6][7][8] This "classical pharmacology" approach involves evaluating the compound's effect on the overall phenotype of a cell or organism to identify a desirable biological response.[7] Once a robust and reproducible phenotype is identified, subsequent studies can be designed to deconvolute the molecular target(s) responsible for this effect.[9][10][11]
This application note provides a detailed, tiered protocol for the initial investigation of "4-(Isoquinolin-3-yl)phenol" using a phenotypic-first approach. We will begin with foundational assays to determine the compound's general effect on cell health and then proceed to more specific assays to profile its broader biological activity. This structured workflow is designed to provide a comprehensive initial assessment of the compound's potential as a therapeutic agent or research tool.
Tiered Experimental Workflow: From General Effects to Mechanistic Clues
The proposed workflow is designed as a decision-making tree, where the results from each tier inform the selection of subsequent experiments. This ensures a logical and resource-efficient investigation.
Caption: Tiered workflow for the phenotypic characterization of "4-(Isoquinolin-3-yl)phenol".
Tier 1: Foundational Assays - Determining the Therapeutic Window
The initial step in evaluating any novel compound is to determine its effect on cell viability and cytotoxicity. This will establish a dose-response relationship and identify the concentration range where the compound is biologically active without causing overt, non-specific toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of "4-(Isoquinolin-3-yl)phenol" in complete growth medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.
Interpreting Tier 1 Data
The data from these two assays will provide a comprehensive initial assessment of the compound's effect on cell health.
| Parameter | Description | Example Data Interpretation |
| IC50 (MTT) | The concentration of the compound that reduces cell viability by 50%. | A low IC50 value suggests high potency. |
| EC50 (LDH) | The concentration of the compound that causes 50% of the maximum LDH release. | A high EC50 value relative to the IC50 value suggests that the compound's effect is not primarily due to membrane disruption. |
| Therapeutic Window | The range of concentrations between the desired effect (e.g., anti-proliferative) and overt cytotoxicity. | A wide therapeutic window is desirable for a potential therapeutic agent. |
Tier 2: Broad Phenotypic Profiling - Uncovering the Mechanism
Once a relevant concentration range has been established, the next tier of assays aims to elucidate the phenotypic effects of "4-(Isoquinolin-3-yl)phenol". The choice of assays will be guided by the results of Tier 1. For example, if the compound shows potent anti-proliferative activity with low immediate cytotoxicity, investigating its effect on the cell cycle and apoptosis would be a logical next step.
Protocol 3: Apoptosis vs. Necrosis Determination
This can be achieved using a variety of methods, including caspase activity assays or flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Caspase-Glo 3/7 Assay: This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with "4-(Isoquinolin-3-yl)phenol" at concentrations around the IC50 value for the desired time point (e.g., 24 hours).
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, suggesting an apoptotic mechanism.
Protocol 4: Cell Cycle Analysis
This is typically performed using flow cytometry after staining the cells with a DNA-binding dye like propidium iodide (PI).
Principle: The amount of PI that binds to DNA is proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with "4-(Isoquinolin-3-yl)phenol" for a defined period (e.g., 24 hours).
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms can be analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
An Outlook on Target Deconvolution
Should the phenotypic screening reveal a consistent and interesting biological activity, the ultimate goal is to identify the molecular target(s) of "4-(Isoquinolin-3-yl)phenol". This process, known as target deconvolution, is a critical step in drug discovery.[7][9][10] Several advanced techniques can be employed for this purpose:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[10]
-
Chemical Proteomics: This involves a variety of techniques, including thermal proteome profiling, to identify protein targets based on changes in their stability or abundance upon compound binding.[9]
-
Genetic Screening: Techniques like CRISPR-Cas9 screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the relevant pathway or target.[9]
Conclusion
The provided application note outlines a systematic and scientifically sound approach for the initial characterization of "4-(Isoquinolin-3-yl)phenol". By starting with a broad, target-agnostic phenotypic screen, researchers can efficiently identify the compound's primary biological effects. The tiered workflow ensures a logical progression from general cytotoxicity to more specific mechanistic insights. The ultimate identification of a clear phenotype will pave the way for more advanced target deconvolution studies, which are essential for understanding the compound's mechanism of action and its potential for further development.
References
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]
-
Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. (1995). PubMed. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). PMC. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). PMC. [Link]
-
Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (2021). MDPI. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]
-
Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025). ResearchGate. [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (2004). PubMed. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). ResearchGate. [Link]
-
Exposure to the synthetic phenolic antioxidant 4,4′-thiobis(6-t-butyl-m-cresol) disrupts early development in the frog Silurana tropicalis. (2019). ResearchGate. [Link]
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A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PMC. [Link]
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5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]
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Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). PubMed. [Link]
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Phenotypic screening. (n.d.). Wikipedia. [Link]
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Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]
-
Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. [Link]
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Phenotypic Screening. (n.d.). Sygnature Discovery. [Link]
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Multi-target analysis of synthetic phenolic compounds in human blood. (2025). ResearchGate. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]
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Quantitative structure-activity relationship analysis of phenolic antioxidants. (2000). PubMed. [Link]
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In silico drug discovery strategies identified ADMET properties of decoquinate RMB041 and its potential drug targets against Mycobacterium Tuberculosis. (2026). ResearchGate. [Link]
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in vitro assay development for "4-(Isoquinolin-3-yl)phenol" activity
An Application Note and Protocol for the In Vitro Assay Development of "4-(Isoquinolin-3-yl)phenol" Activity
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold
The compound 4-(Isoquinolin-3-yl)phenol represents a compelling molecular architecture, integrating two pharmacologically significant moieties: an isoquinoline core and a phenolic group. Isoquinoline alkaloids are a well-established class of natural products and synthetic analogs with a broad spectrum of biological activities, including notable antitumor and anti-inflammatory properties.[1] Similarly, phenolic compounds are widely recognized for their antioxidant and antiproliferative effects on cancer cells.[2][3] The strategic combination of these two scaffolds suggests a high probability of synergistic or novel bioactivity, particularly in the realm of oncology.
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of 4-(Isoquinolin-3-yl)phenol. We will move beyond a simple screening approach, establishing a logical workflow that begins with a primary assessment of cytotoxicity, progresses to a mechanistic investigation of a key oncogenic signaling pathway, and culminates in a functional validation of anti-migratory effects. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical experimental steps.
Part 1: Foundational Analysis – Assessing Cytotoxicity in a Triple-Negative Breast Cancer Model
Our initial hypothesis is that 4-(Isoquinolin-3-yl)phenol may exhibit anticancer properties. To test this, we must first determine its effect on the viability of a relevant cancer cell line.
The Rationale for Cell Line Selection: MDA-MB-231
We have selected the MDA-MB-231 human breast cancer cell line for our primary screening. This cell line is a cornerstone of cancer research for several key reasons:
-
It is a triple-negative breast cancer (TNBC) cell line, meaning it lacks the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][4] This makes it a model for a particularly aggressive and difficult-to-treat subtype of breast cancer.
-
MDA-MB-231 cells are known to be highly invasive and metastatic, providing a robust system for later functional assays such as cell migration.[1][4]
-
This cell line exhibits dysregulation in several key signaling pathways, including the PI3K/Akt/mTOR pathway, making it an excellent model to investigate the mechanism of action of potential kinase inhibitors.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] These crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
Materials and Reagents
| Item | Supplier |
| MDA-MB-231 cells | ATCC (HTB-26) |
| DMEM | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| 96-well flat-bottom plates | Corning |
| MTT Reagent | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
| 4-(Isoquinolin-3-yl)phenol | N/A |
Step-by-Step Methodology
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-(Isoquinolin-3-yl)phenol in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of 4-(Isoquinolin-3-yl)phenol.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-treatment control".
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis and Interpretation
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Senior Scientist's Note: The choice of DMSO as a solvent is based on the common practice for solubilizing organic compounds for in vitro assays.[8] It is crucial to keep the final DMSO concentration below 0.5% in the culture medium to avoid solvent-induced cytotoxicity.
Part 2: Mechanistic Insight – Interrogating the PI3K/Akt Signaling Pathway
Assuming 4-(Isoquinolin-3-yl)phenol demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer.[3][5][9][10] We hypothesize that our compound may exert its effect by inhibiting a key kinase in this pathway, such as Akt.
Signaling Pathway: The PI3K/Akt/mTOR Cascade
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Principle of the LanthaScreen™ TR-FRET Kinase Assay
To directly measure the inhibitory effect of 4-(Isoquinolin-3-yl)phenol on Akt kinase activity, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[11][12] This assay relies on the transfer of energy from a donor fluorophore (a terbium-labeled anti-phospho-substrate antibody) to an acceptor fluorophore (a fluorescein-labeled substrate).[13] When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. This brings the donor and acceptor into close proximity, resulting in a high FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[13]
Protocol: LanthaScreen™ Eu-anti-phospho-Akt Substrate (Ser473) Assay
Materials and Reagents
| Item | Supplier |
| Recombinant Akt2 kinase | Thermo Fisher Scientific |
| Fluorescein-Akt substrate | Thermo Fisher Scientific |
| LanthaScreen™ Eu-anti-phospho-Akt (Ser473) antibody | Thermo Fisher Scientific |
| Kinase Buffer | Thermo Fisher Scientific |
| ATP | Thermo Fisher Scientific |
| 384-well low-volume plates | Corning |
| TR-FRET enabled plate reader | BMG LABTECH or similar |
Step-by-Step Methodology
-
Reagent Preparation: Prepare 4X solutions of the test compound, 4X kinase/antibody mixture, and 2X substrate/ATP mixture in the appropriate kinase buffer as per the manufacturer's protocol.[11]
-
Assay Assembly:
-
In a 384-well plate, add 2.5 µL of the 4X test compound dilutions.
-
Add 2.5 µL of 4X Akt2 kinase.
-
Add 5 µL of the 2X fluorescein-labeled substrate and ATP mixture.
-
-
Kinase Reaction:
-
Mix the reagents gently.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the 2X LanthaScreen™ Eu-anti-phospho-Akt antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis and Interpretation
-
Calculate the TR-FRET Ratio: Emission at 665 nm / Emission at 615 nm.
-
Determine % Inhibition: Plot the TR-FRET ratio against the log of the inhibitor concentration. Use the data to calculate the percent inhibition and determine the IC50 value for kinase activity.
Senior Scientist's Note: It is critical to run parallel controls, including a "no kinase" control to determine background signal and a "no inhibitor" (DMSO only) control to establish the maximum signal window. A known Akt inhibitor should also be used as a positive control.
Part 3: Functional Corroboration – The Cell Migration (Scratch) Assay
A key hallmark of metastatic cancer is the ability of cells to migrate.[2] Having established cytotoxicity and a potential mechanism, we will now assess if 4-(Isoquinolin-3-yl)phenol can inhibit this critical cellular function.
Principle of the Scratch Assay
The scratch assay, or wound healing assay, is a straightforward method to study collective cell migration in vitro.[2][14] A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells on the edge of the gap to migrate and close the "wound" is monitored over time.[2] The rate of closure is an indicator of the cells' migratory capacity.
Experimental Workflow: Scratch Assay
Caption: Workflow for the cell migration scratch assay.
Protocol: Cell Migration Scratch Assay
Materials and Reagents
| Item | Supplier |
| MDA-MB-231 cells | ATCC (HTB-26) |
| 12-well or 24-well plates | Corning |
| p200 pipette tips | Various |
| Phase-contrast microscope with camera | Various |
| Image analysis software (e.g., ImageJ) | NIH |
Step-by-Step Methodology
-
Cell Seeding: Seed MDA-MB-231 cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[15]
-
Creating the Scratch: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[16]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[16]
-
Treatment: Replace the PBS with fresh medium containing a non-toxic concentration of 4-(Isoquinolin-3-yl)phenol (e.g., IC50/4 or lower, as determined by the MTT assay). Also, include a vehicle control.
-
Imaging: Immediately capture images of the scratch in each well at time 0 using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
Data Analysis and Interpretation
Using image analysis software like ImageJ, measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
Compare the rate of wound closure in treated wells to the control wells to determine if the compound inhibits cell migration.
Senior Scientist's Note: To distinguish between inhibition of migration and inhibition of proliferation, it is advisable to perform this assay in a low-serum medium (e.g., 1% FBS) after the initial attachment period. This minimizes cell division, ensuring that wound closure is primarily due to cell migration.
Conclusion and Future Directions
This application note outlines a robust, multi-faceted approach to characterizing the in vitro activity of 4-(Isoquinolin-3-yl)phenol. By following this logical progression from broad cytotoxicity screening to specific mechanistic and functional assays, researchers can generate a comprehensive data package to support the continued investigation of this promising compound. Positive results from these assays would warrant further studies, including selectivity profiling against a panel of kinases and in vivo efficacy studies in xenograft models.
References
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Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]
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Xiao, Z., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 26(34), 6244–6290. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(6), 535–548. [Link]
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Anonymous. (n.d.). Scratch Assay protocol. [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]
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Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast cancer research : BCR, 13(4), 215. [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
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Cellosaurus. (n.d.). MDA-MB-231 (CVCL_0062). [Link]
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Guerrero-Zotano, A., Mayer, I. A., & Arteaga, C. L. (2016). PI3K/AKT/mTOR: role in breast cancer progression, drug resistance, and treatment. Cancer metastasis reviews, 35(4), 515–524. [Link]
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Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Noorolyai, S., Shariatzadeh, S. M. A., & Alipour, M. (2019). The PI3K/AKT/mTOR Pathway in Cancer: A Comprehensive Review of Its Role in Pathogenesis and Treatment. Current cancer drug targets, 19(10), 794–812. [Link]
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Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. [Link]
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Axion BioSystems. (n.d.). Scratch Assay Protocol. [Link]
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Agilent Technologies. (2015). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. [Link]
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PubChem. (n.d.). 4-(Isoquinolin-3-yl)phenol. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 4-(Isoquinolin-3-yl)phenol in Murine Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Cardiovascular Disease
4-(Isoquinolin-3-yl)phenol is a novel small molecule with potential therapeutic applications in cardiovascular disease. While direct in vivo studies on this specific compound are not yet widely published, its structural similarity to compounds known to up-regulate Apolipoprotein A-I (ApoA-I) provides a strong rationale for its investigation as a modulator of lipid metabolism and atherosclerosis.[1][2] ApoA-I is the primary protein component of high-density lipoprotein (HDL) and plays a crucial role in reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver for excretion.[1][2] Increasing ApoA-I expression is a promising strategy for the prevention and treatment of atherosclerotic cardiovascular disease.
These application notes provide a comprehensive, albeit putative, framework for the in vivo evaluation of 4-(Isoquinolin-3-yl)phenol in murine models of atherosclerosis. The protocols are designed to be self-validating, with integrated pharmacokinetic and pharmacodynamic assessments to ensure a thorough understanding of the compound's activity.
Hypothesized Mechanism of Action
Based on the available data for structurally related compounds, we hypothesize that 4-(Isoquinolin-3-yl)phenol up-regulates the transcription of the APOA1 gene in hepatocytes. This may be mediated through the activation of signaling pathways known to influence APOA1 expression, such as the mitogen-activated protein (MAP) kinase pathway.[3] The subsequent increase in circulating ApoA-I is expected to enhance HDL formation and function, leading to improved lipid profiles and a reduction in the development of atherosclerotic plaques.
Below is a diagram illustrating the putative signaling pathway for the induction of ApoA-I expression by 4-(Isoquinolin-3-yl)phenol.
Caption: Putative signaling pathway for ApoA-I upregulation by 4-(Isoquinolin-3-yl)phenol.
Animal Model Selection
The choice of animal model is critical for the successful evaluation of a potential anti-atherosclerotic agent. Due to their well-characterized lipid metabolism and susceptibility to atherosclerosis, particularly when fed a high-fat diet, mouse models are widely used.[4][5][6] We recommend the use of Apolipoprotein E knockout (Apoe⁻/⁻) or Low-Density Lipoprotein Receptor knockout (Ldlr⁻/⁻) mice.[5][7] For this protocol, we will focus on the Ldlr⁻/⁻ model, as it more closely mimics human familial hypercholesterolemia.
Experimental Design and Protocols
A comprehensive in vivo evaluation should encompass both pharmacokinetic (PK) and efficacy studies.
Part 1: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-(Isoquinolin-3-yl)phenol in mice. This is essential for selecting an appropriate dosing regimen for the efficacy study.
Animal Model: Male C57BL/6 mice, 8-10 weeks old. While efficacy studies will use a disease model, a standard inbred strain is suitable for initial PK profiling.[8]
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)
Protocol:
-
Compound Formulation: Prepare a solution or suspension of 4-(Isoquinolin-3-yl)phenol in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).[9] The formulation should be sterile for IV administration.
-
Dosing: Administer the compound to the respective groups.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[1] A terminal cardiac puncture can be performed for the final time point.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-(Isoquinolin-3-yl)phenol in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.
Table 1: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral Bioavailability |
Part 2: Efficacy Study in an Atherosclerosis Model
Objective: To evaluate the efficacy of 4-(Isoquinolin-3-yl)phenol in reducing the development of atherosclerosis in Ldlr⁻/⁻ mice.
Animal Model: Male Ldlr⁻/⁻ mice, 8 weeks old.
Experimental Workflow:
Caption: Workflow for the atherosclerosis efficacy study.
Experimental Groups (n=10-15 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose 4-(Isoquinolin-3-yl)phenol (e.g., 10 mg/kg/day)
-
Group 3: High dose 4-(Isoquinolin-3-yl)phenol (e.g., 30 mg/kg/day)
-
Group 4 (Optional): Positive control (e.g., a statin)
Protocol:
-
Acclimatization and Diet: After a week of acclimatization, place all mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for the duration of the study (e.g., 12 weeks) to induce atherosclerosis.[10]
-
Treatment: Begin daily oral gavage dosing of the vehicle or compound according to the experimental groups. Dosing should continue for the entire study period.
-
In-life Monitoring: Monitor body weight weekly and observe the general health of the animals.
-
Blood Collection and Lipid Profile Analysis: Collect blood samples via the tail vein at baseline and at the end of the study. Analyze plasma for total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides.
-
Terminal Procedures: At the end of the study, euthanize the mice and perfuse the vascular system with saline followed by a fixative.
-
Tissue Collection: Carefully dissect the aorta and liver.
-
Atherosclerotic Plaque Analysis:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the total plaque area.[11]
-
Aortic root analysis: Embed the aortic root in OCT medium, prepare serial cryosections, and stain with Oil Red O to quantify lesion area.[10][11] Additional sections can be used for immunohistochemical staining of macrophages (e.g., anti-CD68) and smooth muscle cells (e.g., anti-α-actin) to assess plaque composition.[10]
-
-
Gene Expression Analysis: Isolate RNA from the liver and perform qRT-PCR to measure the expression of APOA1 and other relevant genes involved in lipid metabolism.
Table 2: Key Endpoints for Efficacy Study
| Parameter | Method | Expected Outcome with Effective Treatment |
| Plasma Lipids | Biochemical Assays | ↓ Total Cholesterol, ↓ LDL-C, ↑ HDL-C |
| Atherosclerotic Plaque Area | Oil Red O Staining | ↓ Plaque Area in Aorta and Aortic Root |
| Plaque Composition | Immunohistochemistry | ↓ Macrophage content, ↑ Smooth muscle cell content |
| Hepatic APOA1 mRNA | qRT-PCR | ↑ APOA1 gene expression |
Data Interpretation and Self-Validation
A successful study will demonstrate a clear dose-response relationship. The pharmacokinetic data from Part 1 should correlate with the pharmacodynamic outcomes in Part 2. For instance, a compound with good oral bioavailability and a sustained plasma concentration should elicit a more robust effect on lipid profiles and plaque development.
The trustworthiness of the results is enhanced by the convergence of multiple endpoints. A reduction in atherosclerotic plaque size should be accompanied by improvements in the plasma lipid profile and an increase in hepatic APOA1 gene expression. This multi-faceted approach provides a self-validating system, where biochemical, histological, and molecular data all point towards the hypothesized mechanism of action.
References
- Google Patents. (n.d.). US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases.
- Google Patents. (n.d.). US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases.
- Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1104–1115.
- Lamon-Fava, S., et al. (2003). Regulation of apoA-I gene expression: mechanism of action of estrogen and genistein. Journal of lipid research, 44(11), 2149-2157.
-
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from [Link]
- Lin, Z. J., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(11), 1176-1183.
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Boston University. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
-
Spandidos Publications. (2021). Research methods for animal models of atherosclerosis (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Histological analysis of the pathophysiology in the atherosclerotic plaque. Retrieved from [Link]
- Gistera, A., & Hansson, G. K. (2017). The immunology of atherosclerosis. Nature reviews. Nephrology, 13(6), 368–380.
- Paigen, B., et al. (1987). Strain distribution of hypercholesterolemia and atherosclerosis in mice. Arteriosclerosis (Dallas, Tex.), 7(1), 99-107.
-
Spandidos Publications. (2015). Practical assessment of the quantification of atherosclerotic lesions in apoE-/- mice. Retrieved from [Link]
-
MDPI. (2023). Rodent Models for Atherosclerosis. Retrieved from [Link]
-
NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Aqueous Solubility of 4-(Isoquinolin-3-yl)phenol Derivatives
Abstract
This guide provides a comprehensive framework for researchers engaged in the development of "4-(Isoquinolin-3-yl)phenol" derivatives with enhanced aqueous solubility. The parent scaffold, combining a heterocyclic isoquinoline ring and a phenolic moiety, presents significant potential for biological activity but often suffers from poor solubility, limiting its therapeutic application.[1][2] This document outlines strategic chemical modifications, detailed synthetic protocols, and robust analytical methods to systematically address these solubility challenges. The protocols are designed to be self-validating, with clear causality behind experimental choices, ensuring reproducibility and scientific rigor.
Introduction: The Solubility Challenge
The 4-(Isoquinolin-3-yl)phenol scaffold is a promising pharmacophore found in various biologically active compounds.[3][4] Phenolic derivatives are known for a wide spectrum of activities, including antioxidant and antimicrobial effects.[4][5][6] Similarly, the isoquinoline nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3]
However, the fusion of these two lipophilic ring systems often results in compounds with low aqueous solubility. Poor solubility is a primary driver of high clinical failure rates for new chemical entities, as it leads to ineffective absorption and poor bioavailability.[7] More than 40% of newly discovered drug candidates are poorly water-soluble, typically falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][8] Addressing this issue early in the drug discovery pipeline is critical for success.
This application note details three primary strategies to improve the solubility of 4-(Isoquinolin-3-yl)phenol derivatives:
-
Salt Formation: Targeting the basic nitrogen of the isoquinoline ring.
-
Prodrug Synthesis (Phosphate Esters): Modifying the acidic phenolic hydroxyl group.
-
Introduction of Polar Moieties: Attaching hydrophilic groups like polyethylene glycol (PEG) chains.
Strategic Approaches to Enhance Solubility
The chemical structure of 4-(Isoquinolin-3-yl)phenol offers two key handles for modification: the weakly basic isoquinoline nitrogen and the weakly acidic phenolic hydroxyl group.[9][10] The overall strategy is to introduce ionizable or highly polar functional groups to increase the molecule's interaction with aqueous media.
Diagram: Strategic Modification Sites
The following diagram illustrates the primary sites on the core scaffold for chemical modification aimed at improving solubility.
Caption: Target sites for solubility-enhancing modifications.
Experimental Protocols
General Materials and Instrumentation
-
Starting Material: 4-(Isoquinolin-3-yl)phenol (synthesis assumed as per established methods or custom synthesis).
-
Reagents & Solvents: All reagents and solvents should be of ACS grade or higher and used without further purification unless specified. Anhydrous solvents should be obtained from a commercial supplier or prepared using standard laboratory techniques.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): 400 MHz spectrometer for ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 column with a UV detector for purity and solubility analysis.
-
pH Meter: Calibrated with standard buffers.
-
Lyophilizer.
-
Protocol 1: Synthesis of 4-(Isoquinolin-3-yl)phenol Hydrochloride Salt
Rationale: Salt formation is a common and effective technique to increase the aqueous solubility of compounds containing ionizable groups.[11] By protonating the basic nitrogen on the isoquinoline ring with a pharmaceutically acceptable acid like HCl, a more polar and water-soluble salt is formed.
Procedure:
-
Dissolution: Dissolve 4-(Isoquinolin-3-yl)phenol (1.0 eq) in a minimal amount of anhydrous methanol (approx. 10 mL per gram of starting material).
-
Acidification: While stirring at room temperature, add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise to the methanolic solution.
-
Precipitation: A precipitate should form almost immediately. Continue stirring the mixture for 30 minutes at room temperature to ensure complete salt formation.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white to off-white solid under high vacuum for 12-24 hours to yield the hydrochloride salt.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Purity should be ≥95% as determined by HPLC.
Protocol 2: Synthesis of a Phosphate Ester Prodrug
Rationale: Converting the phenolic hydroxyl group into a phosphate ester creates a highly ionizable prodrug. In vivo, endogenous phosphatases can cleave the ester bond, releasing the active parent drug. This strategy dramatically increases aqueous solubility at physiological pH.
Procedure:
-
Phosphorylation Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(Isoquinolin-3-yl)phenol (1.0 eq) in anhydrous pyridine (approx. 20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C. The reaction is exothermic.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis (Quenching):
-
Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Adjust the pH to ~7.0 using a saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Purification:
-
The aqueous solution contains the phosphate ester salt. This solution can be washed with dichloromethane (DCM) or ethyl acetate to remove any non-polar impurities.
-
The desired product remains in the aqueous layer.
-
-
Isolation: Lyophilize the aqueous layer to obtain the sodium salt of the phosphate ester as a solid.
-
Characterization: Confirm the structure via ¹H NMR, ³¹P NMR, and HRMS. Assess purity by HPLC (≥95%).
Protocol 3: PEGylation of the Phenolic Hydroxyl Group
Rationale: Covalent attachment of a short, hydrophilic polyethylene glycol (PEG) chain can improve solubility by increasing the hydrodynamic radius and introducing polar ether oxygens that can hydrogen bond with water.
Procedure:
-
Activation of Phenol:
-
To a solution of 4-(Isoquinolin-3-yl)phenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide anion.
-
-
PEGylation Reaction:
-
Add monodisperse methoxy-PEG-tosylate (mPEG-OTs, e.g., with n=4 or 8 ethylene glycol units) (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM) to isolate the desired PEGylated derivative.
-
Characterization: Confirm the structure via ¹H NMR and HRMS. The repeating ethylene glycol units should be visible in the ¹H NMR spectrum. Assess purity by HPLC (≥95%).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[12][13] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the shake-flask solubility assay.
Procedure:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Addition: Add an excess amount of the test compound (parent scaffold or derivative) to a glass vial containing a known volume (e.g., 1 mL) of the PBS buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) or filter the solution through a 0.22 µm syringe filter to separate the saturated solution from the excess solid.
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute an aliquot of the clear supernatant/filtrate with the same solvent.
-
Analyze the diluted sample and standards by a validated HPLC-UV method.
-
-
Calculation: Determine the concentration of the compound in the saturated solution by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
Expected Results and Data Interpretation
The modifications are expected to yield a significant increase in aqueous solubility. The results can be summarized for clear comparison.
Table 1: Hypothetical Solubility Data for 4-(Isoquinolin-3-yl)phenol Derivatives
| Compound ID | Modification | Predicted LogP | Aqueous Solubility at pH 7.4 (µg/mL) | Fold Increase |
| Parent-01 | None (Parent Scaffold) | 3.5 | < 1 | - |
| Deriv-01-HCl | Hydrochloride Salt | N/A | 150 | >150x |
| Deriv-02-PO₄ | Phosphate Ester Prodrug | 1.2 | > 2000 | >2000x |
| Deriv-03-PEG₄ | mPEG (n=4) Ether | 2.8 | 75 | 75x |
Interpretation:
-
Parent Compound: The parent scaffold is expected to be practically insoluble, a common issue for polycyclic aromatic systems.[2]
-
Hydrochloride Salt: Salt formation should provide a substantial increase in solubility. However, this effect can be pH-dependent and may be subject to common-ion effects in vivo.
-
Phosphate Ester: This modification is anticipated to yield the most dramatic improvement, creating a highly water-soluble prodrug suitable for parenteral formulations.
-
PEGylated Derivative: PEGylation offers a moderate but significant increase in solubility. This strategy is useful when ionizable handles are not available or when a non-ionic, soluble molecule is desired.
Conclusion
The development of 4-(Isoquinolin-3-yl)phenol derivatives for therapeutic use is critically dependent on overcoming their inherent low aqueous solubility. The strategic derivatization of the isoquinoline nitrogen via salt formation or the phenolic hydroxyl group via prodrug or PEGylation strategies provides robust and validated pathways to enhance solubility. The protocols detailed herein offer researchers a clear, step-by-step guide to synthesize, purify, and evaluate these improved derivatives, thereby accelerating the progression of this promising scaffold from discovery to clinical evaluation.
References
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). PMC - NIH. [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. (2012, October 2). ResearchGate. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. (2024). MDPI. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing. [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (2019). ACS Publications. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC - NIH. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents. (2022, April 18). NIH. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
-
(PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]
-
(PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023, June 5). ResearchGate. [Link]
-
Phenol Structure & Properties Explained!. (2025, November 17). YouTube. [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Special Issue : Ubiquitous Heterocycles in Medicinal Chemistry and Pharmaceutical Industry. (n.d.). MDPI. [Link]
-
Biological activity of phenolic lipids. (n.d.). PMC - NIH. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
-
Synthesis of Isoquinolines and Quinolines. (2021, September 30). YouTube. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. [Link]
-
22.3: Names and Properties of Phenols. (2020, August 26). Chemistry LibreTexts. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). MDPI. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Physical and chemical properties of phenol. (n.d.). ResearchGate. [Link]
-
Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (n.d.). MDPI. [Link]
-
Phenol - Structure and Properties (A-Level Chemistry). (2022, January 26). YouTube. [Link]
-
Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols. (2022, November 16). MDPI. [Link]
-
Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols. (n.d.). Pharmapproach. [Link]
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- 6. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
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- 11. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of "4-(Isoquinolin-3-yl)phenol" for Preclinical Studies
Introduction: The Significance of 3-Arylisoquinolines in Drug Discovery
The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Among its various substituted derivatives, 3-arylisoquinolines have emerged as a particularly interesting class of compounds in medicinal chemistry. The unique structural architecture of these molecules allows for diverse interactions with biological targets, leading to their investigation in various therapeutic areas. "4-(Isoquinolin-3-yl)phenol" represents a key pharmacophore within this class, and its availability in significant quantities is crucial for comprehensive preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicological studies.
This document provides a comprehensive guide for the large-scale synthesis of "4-(Isoquinolin-3-yl)phenol" intended for preclinical use. It outlines a robust and scalable synthetic strategy, detailed purification protocols, and rigorous analytical characterization methods. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both scientific integrity and the production of a high-quality active pharmaceutical ingredient (API) for further development.
Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling
For the large-scale synthesis of 4-(Isoquinolin-3-yl)phenol, the Suzuki-Miyaura cross-coupling reaction stands out as the most strategic and scalable approach. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high functional group tolerance, mild reaction conditions, and generally high yields.[3] The retrosynthetic analysis for our target molecule is depicted below:
This strategy involves the coupling of a readily available 3-haloisoquinoline, such as 3-bromoisoquinoline, with 4-hydroxyphenylboronic acid. The choice of starting materials is critical for the economic viability and efficiency of a large-scale synthesis. Both 3-bromoisoquinoline and 4-hydroxyphenylboronic acid are commercially available, reducing the number of synthetic steps and simplifying the overall process.
Detailed Synthesis Protocol
This protocol is designed for a large-scale laboratory synthesis and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| 3-Bromoisoquinoline | 34784-02-6 | 208.05 | Sigma-Aldrich | ≥97% |
| 4-Hydroxyphenylboronic acid | 71597-85-8 | 137.93 | TCI Chemicals | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.58 | Strem Chemicals | ≥99% |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 | Fisher Scientific | ≥99.5% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics | ≥99.8% |
| Toluene | 108-88-3 | 92.14 | J.T. Baker | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | EMD Millipore | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Macron Fine Chemicals | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | In-house | High Purity |
| Celite® | 61790-53-2 | N/A | Sigma-Aldrich | Filtration Aid |
Equipment
-
Large-scale glass reactor with overhead stirring, reflux condenser, and inert gas inlet/outlet
-
Temperature controller and heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum oven
-
Chromatography columns and packing material (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Procedure
Step 1: Reaction Setup
-
To a clean and dry 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromoisoquinoline (1.00 kg, 4.81 mol).
-
Add 4-hydroxyphenylboronic acid (0.73 kg, 5.29 mol, 1.1 eq).
-
Add sodium carbonate (1.02 kg, 9.62 mol, 2.0 eq).
-
The reactor is then purged with nitrogen for 30 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
In a separate container, degas 10 L of a 4:1 mixture of 1,4-dioxane and deionized water by bubbling nitrogen through the solvent for at least 30 minutes.
-
Add the degassed solvent mixture to the reactor.
-
Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (111 g, 0.096 mol, 2 mol%). The addition of the catalyst should be done carefully to minimize exposure to air.
Step 2: Reaction Execution
-
With vigorous stirring, heat the reaction mixture to a gentle reflux (approximately 85-90 °C).
-
Maintain the reaction at reflux for 12-18 hours. The progress of the reaction should be monitored by HPLC or TLC (Thin Layer Chromatography) until the starting material (3-bromoisoquinoline) is consumed.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with ethyl acetate (2 x 1 L).
-
Transfer the filtrate to a large separatory funnel.
-
Add 5 L of deionized water and extract the aqueous layer with ethyl acetate (3 x 3 L).
-
Combine the organic layers and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude 4-(Isoquinolin-3-yl)phenol is a solid that can be purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate is recommended, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration.
-
Alternatively, for large-scale purification, recrystallization can be employed. A suitable solvent system, such as toluene/hexanes or ethyl acetate/hexanes, should be determined on a small scale first.
-
After purification, the product should be dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Characterization and Quality Control
For preclinical studies, it is imperative to thoroughly characterize the synthesized API to ensure its identity, purity, and stability.
| Analytical Technique | Purpose | Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification | Purity ≥ 98% (by area percentage). A single major peak corresponding to the product. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation | The spectrum should show characteristic peaks for the isoquinoline and phenol protons in the expected integration ratios. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation | The spectrum should display the correct number of carbon signals corresponding to the molecular structure. |
| MS (Mass Spectrometry) | Molecular weight confirmation | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 4-(Isoquinolin-3-yl)phenol (C₁₅H₁₁NO, MW: 221.26 g/mol ). |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification | The spectrum should exhibit characteristic absorption bands for O-H (phenol) and C=N (isoquinoline) bonds. |
| Melting Point | Physical property and purity indicator | A sharp melting point range should be observed. |
Safety and Handling Precautions
-
3-Bromoisoquinoline: Harmful if swallowed, causes skin irritation, and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
4-Hydroxyphenylboronic Acid: Causes skin and eye irritation. Avoid inhalation of dust. Use in a well-ventilated area and wear appropriate PPE.
-
Tetrakis(triphenylphosphine)palladium(0): May be harmful if swallowed. It is an air and light-sensitive catalyst. Handle under an inert atmosphere.
-
Sodium Carbonate: Causes serious eye irritation. Avoid generating dust.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Use in a well-ventilated fume hood and take precautions against ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable route for the large-scale synthesis of 4-(Isoquinolin-3-yl)phenol, a key intermediate for preclinical drug development. The detailed protocol and analytical methods described in this application note are designed to ensure the production of a high-purity API. Adherence to good laboratory practices and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Al-Matarneh, A., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
-
Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. (2022). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ROTH, C. (2023). Safety Data Sheet: Sodium carbonate solution. Carl ROTH. [Link]
-
ROTH, C. (2023). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Carl ROTH. [Link]
-
Technology Networks. (2017). Chemists Have Synthesized New Isoquinoline Derivatives. Technology Networks. [Link]
Sources
Application Note: Strategies for the In Vivo Formulation of 4-(Isoquinolin-3-yl)phenol and Other Poorly Soluble Phenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Formulation Hurdle for Novel Chemical Entities
In modern drug discovery, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, creating a major barrier to preclinical development.[1][2] These compounds, often classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, present a formidable challenge: their absorption is limited by their dissolution rate, making it difficult to achieve adequate and reproducible systemic exposure in in vivo studies.[3][4] A prime example of such a molecule is 4-(Isoquinolin-3-yl)phenol , a heterocyclic structure containing a phenolic hydroxyl group. Its aromatic nature suggests low water solubility, while the phenolic group offers a potential handle for pH-dependent solubility manipulation.
This guide provides a comprehensive, experience-driven framework for tackling the formulation of poorly soluble phenolic compounds like 4-(Isoquinolin-3-yl)phenol. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to design robust formulation strategies grounded in the physicochemical properties of their specific molecule.
Part 1: The Imperative of Pre-formulation Assessment
Before any vehicle is selected, a foundational understanding of the NCE's intrinsic properties must be established. This pre-formulation stage is the most critical phase of development, as it directly informs the selection of a rational and effective formulation strategy.[5][7] Rushing this step is a false economy that often leads to failed in vivo studies.
Core Physicochemical Characterization
The initial goal is to determine the key physicochemical parameters of 4-(Isoquinolin-3-yl)phenol. These data points are not mere academic exercises; they are the diagnostic tools that reveal the compound's behavior and formulation liabilities.
-
Aqueous Solubility (pH-dependency): For a phenolic compound, pH is a critical variable. The hydroxyl group can be deprotonated at basic pH to form a more soluble phenolate salt. Therefore, solubility must be assessed across a physiologically relevant pH range.
-
pKa Determination: The pKa of the phenolic proton dictates the pH at which the compound begins to ionize. This value is essential for predicting and leveraging pH-dependent solubility.
-
Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient at a specific pH (LogD) quantify the compound's hydrophobicity. This value helps predict its affinity for lipidic versus aqueous environments and informs the suitability of lipid-based or surfactant-based formulations.
-
Solid-State Properties: Thermal analysis (DSC) provides the melting point and an indication of purity and crystallinity. An NCE's crystalline nature means that significant energy is required to break the crystal lattice before it can dissolve, a key contributor to low solubility.
Workflow for Pre-formulation Characterization
The following diagram outlines the logical flow of a pre-formulation assessment.
Caption: Workflow for initial physicochemical characterization.
Table 1: Key Pre-formulation Parameters and Their Significance
| Parameter | Experimental Method | Significance in Formulation Design |
| Aqueous Solubility | Shake-flask method at various pH values | Directly determines if solubilization is needed. A pH-dependent profile suggests that pH adjustment could be a viable strategy. |
| pKa | Potentiometric titration, UV-spectrophotometry | Pinpoints the pH for ionization. Crucial for developing pH-adjusted solutions and predicting in vivo precipitation risk. |
| LogP / LogD7.4 | Shake-flask, HPLC | Indicates lipophilicity. High LogP (>3) suggests suitability for lipid or surfactant systems and potential for poor aqueous solubility. |
| Melting Point (DSC) | Differential Scanning Calorimetry | High melting point (>200°C) often correlates with low solubility due to strong crystal lattice energy. |
Part 2: A Logic-Driven Approach to Formulation Strategy Selection
With pre-formulation data in hand, a scientist can move from speculative to evidence-based formulation design. For an NCE like 4-(Isoquinolin-3-yl)phenol, which we will assume is a crystalline solid with aqueous solubility <10 µg/mL and a LogP > 3, the goal for early preclinical studies is to achieve maximum exposure, often by creating a solution.[6][8]
The following decision tree illustrates a common thought process for selecting an appropriate formulation strategy for both oral and parenteral administration.
Caption: Decision tree for selecting a preclinical formulation strategy.
Table 2: Comparison of Common Formulation Strategies for Poorly Soluble NCEs
| Strategy | Primary Excipients | Suitable Routes | Key Advantages | Key Disadvantages |
| Co-solvent System | PEG 400, Propylene Glycol, Ethanol, DMSO | Oral, Parenteral | Simple to prepare; can achieve high drug concentrations. | Potential for in vivo precipitation upon dilution; toxicity of some solvents (e.g., DMSO). |
| Cyclodextrin Complex | Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | Oral, Parenteral | Increases aqueous solubility; generally well-tolerated; can reduce tissue irritation.[9] | Potential for nephrotoxicity with unmodified β-CD; may not work for all molecules. |
| Surfactant System | Polysorbate 80 (Tween 80), Polysorbate 20, Solutol HS 15 | Oral, Parenteral | Forms micelles to solubilize drug; enhances wetting.[10] | Potential for toxicity (e.g., Cremophor EL); can affect membrane transporters. |
| Lipid-Based System | Corn oil, Sesame oil, Capryol 90; Self-Emulsifying Systems (SEDDS) | Oral | Protects drug from degradation; can enhance lymphatic uptake.[3][4] | More complex to develop; potential for in vivo variability. |
| Aqueous Suspension | Methylcellulose, Carboxymethylcellulose (CMC), Tween 80 | Oral | Simple to prepare; avoids harsh solvents; good for initial dose-ranging. | Non-uniform dosing if not well-suspended; dissolution rate-limited absorption. |
Part 3: Validated Formulation Protocols
The following protocols provide detailed, step-by-step methodologies for preparing common formulation types suitable for early in vivo studies of 4-(Isoquinolin-3-yl)phenol. Each protocol includes quality control checks to ensure the integrity of the final preparation.
Protocol 1: Parenteral Formulation using a Cyclodextrin Vehicle
This is often a preferred starting point for parenteral administration due to the excellent safety profile of modified cyclodextrins.
-
Objective: To prepare a 5 mg/mL solution of 4-(Isoquinolin-3-yl)phenol in a 20% (w/v) HP-β-CD vehicle for intravenous (IV) or intraperitoneal (IP) administration.
-
Materials:
-
4-(Isoquinolin-3-yl)phenol API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl) for Injection
-
Sterile glass vial, magnetic stirrer, and stir bar
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
-
-
Methodology:
-
Prepare the Vehicle: Weigh an appropriate amount of HP-β-CD to make a 20% (w/v) solution in saline. For 10 mL of vehicle, add 2.0 g of HP-β-CD to a sterile vial. Add ~9 mL of sterile saline.
-
Dissolve the Vehicle: Cap the vial and stir using a magnetic stirrer at room temperature until the HP-β-CD is fully dissolved. The solution should be clear and colorless.
-
Add the API: Weigh 50 mg of 4-(Isoquinolin-3-yl)phenol and add it to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture vigorously at room temperature. Gentle warming (30-40°C) or brief sonication can be used to accelerate dissolution, but monitor for any signs of compound degradation. This step may take several hours.
-
Final Volume Adjustment: Once the API is fully dissolved, add sterile saline to bring the final volume to exactly 10.0 mL.
-
Quality Control (Visual): Inspect the solution against a black and white background. It must be a true solution, free of any visible particulates or haze.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is a critical step for any parenteral formulation.
-
Protocol 2: Oral Formulation using a Co-solvent/Surfactant System
This approach is common for oral gavage when a solution is desired to maximize absorption.
-
Objective: To prepare a 10 mg/mL solution of 4-(Isoquinolin-3-yl)phenol in a vehicle of 10% DMSO and 90% PEG 400.
-
Materials:
-
4-(Isoquinolin-3-yl)phenol API
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 400 (PEG 400), NF grade
-
Glass beaker or vial, magnetic stirrer
-
-
Methodology:
-
Weigh API: Weigh 100 mg of 4-(Isoquinolin-3-yl)phenol into a clean glass vial.
-
Add Co-solvent: Add 1.0 mL of DMSO to the vial. DMSO is an excellent solvent and is used here to first wet and dissolve the API.
-
Stir to Dissolve: Stir until the API is fully dissolved in the DMSO.
-
Add Second Vehicle Component: Slowly add 9.0 mL of PEG 400 while stirring continuously.
-
Homogenize: Continue stirring for 15-20 minutes to ensure the solution is completely homogeneous.
-
Quality Control (Visual & Precipitation Check): The final solution should be clear. To check for potential precipitation upon dilution in the gut, perform a simple kinetic solubility test: add a small aliquot (e.g., 50 µL) of the formulation to a larger volume (e.g., 2 mL) of simulated gastric fluid or phosphate buffer and observe for any immediate cloudiness or precipitation.[6]
-
Protocol 3: Oral Formulation as an Aqueous Suspension
When a solution is not feasible due to poor solubility or high dose requirements, a simple suspension is a reliable alternative for oral administration.
-
Objective: To prepare a 20 mg/mL suspension of 4-(Isoquinolin-3-yl)phenol in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80.
-
Materials:
-
4-(Isoquinolin-3-yl)phenol API (micronized, if possible)
-
Carboxymethylcellulose (CMC), sodium salt, low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified Water
-
Mortar and pestle, graduated cylinder
-
-
Methodology:
-
Prepare Suspending Vehicle: To make 10 mL, weigh 50 mg of CMC and slowly sprinkle it into ~9 mL of purified water while vortexing or stirring vigorously to prevent clumping. Add 10 µL of Tween 80. Continue to stir until the CMC is fully hydrated and the vehicle is uniform.
-
Weigh API: Weigh 200 mg of 4-(Isoquinolin-3-yl)phenol and place it in a mortar.
-
Wetting the API: Add a small amount (~0.5 mL) of the suspending vehicle to the API in the mortar. The Tween 80 in the vehicle will act as a wetting agent.
-
Levigation: Triturate the API with the vehicle using the pestle to form a smooth, uniform paste. This step is crucial to break down any agglomerates.
-
Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing thoroughly after each addition, until all the vehicle has been used to transfer the suspension to a graduated cylinder.
-
Final Volume: Rinse the mortar with a small amount of purified water and add it to the graduated cylinder to bring the final volume to exactly 10.0 mL.
-
Quality Control (Resuspendability): Store the suspension in a vial. Before dosing, it must be shaken vigorously. A good suspension will be easily and uniformly redispersed.
-
Part 4: Sterilization and Handling of Parenteral Formulations
Ensuring the sterility of injectable formulations is non-negotiable. For small-scale, extemporaneous preparations in a research setting, terminal sterilization methods like autoclaving or gamma irradiation are often impractical as they can degrade the NCE.[11][12]
-
Sterile Filtration: The most common and appropriate method for preclinical solution formulations is filtration through a 0.22 µm sterile membrane filter.[13]
-
Compatibility: Ensure the filter membrane (e.g., PVDF, PES) is compatible with your solvent system. For example, high concentrations of DMSO may require specific filter types.
-
Procedure: All manipulations should be performed in a laminar flow hood using aseptic technique. Use a new sterile filter for each formulation batch.
-
Integrity: Do not use excessive pressure, as this can rupture the filter membrane.
-
-
Storage and Stability:
-
Pre-use Inspection: ALWAYS inspect a solution visually for any signs of precipitation before drawing up a dose. If crystals are observed, the formulation should be discarded.
-
Storage Conditions: Unless stability data suggests otherwise, freshly prepared formulations should be stored at 2-8°C and protected from light.
-
Conclusion
The successful in vivo evaluation of a novel, poorly soluble compound like 4-(Isoquinolin-3-yl)phenol is not a matter of chance, but a result of a systematic, data-driven formulation approach. By investing in a thorough pre-formulation assessment, researchers can understand the specific physicochemical challenges posed by their molecule. This knowledge, coupled with a logical strategy selection process and adherence to robust preparation protocols, enables the creation of formulations that deliver consistent and adequate drug exposure. This methodical process minimizes variability, produces reliable data, and ultimately provides the best opportunity to accurately assess the therapeutic potential of a new chemical entity.
References
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020). National Institutes of Health. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). PubMed Central. [Link]
-
Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. (2019). European Medicines Agency. [Link]
-
Sterilization of injectable drugs solutions by irradiation. (2019). ResearchGate. [Link]
-
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). PubMed. [Link]
-
Preclinical Formulation Development. (n.d.). SGS. [Link]
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Excipient Selection In Parenteral Formulation Development. (2013). Samedan Ltd. [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
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Sterilisation Methods for Medical Devices and Pharmaceutical Products. (2020). Scapa Healthcare. [Link]
-
Physical Properties of Phenol. (2023). Chemistry LibreTexts. [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. (2015). ResearchGate. [Link]
-
Emerging Excipients in Parenteral Medications. (n.d.). PharmaTech. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. [Link]
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Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. (n.d.). ResearchGate. [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]
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Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]
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Sterilization Methods And Selection Of Sterile Drugs. (n.d.). Senieer. [Link]
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Application Note: A Comprehensive Protocol for Assessing the Binding Kinetics of 4-(Isoquinolin-3-yl)phenol with the EphB4 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for characterizing the binding kinetics of the small molecule inhibitor, 4-(Isoquinolin-3-yl)phenol, with its potential target, the Ephrin type-B receptor 4 (EphB4) kinase domain. As a member of the largest receptor tyrosine kinase family, EphB4 is a significant target in drug discovery, particularly in oncology.[1][2] Understanding the kinetic parameters of inhibitor binding, including association (k_on) and dissociation (k_off) rates, provides critical insights beyond simple affinity measurements, informing on the inhibitor's mechanism of action and potential for therapeutic efficacy. This guide presents two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offering step-by-step protocols, data analysis guidance, and interpretation of results.
Introduction: The Importance of Binding Kinetics in Drug Discovery
The development of targeted therapies, such as kinase inhibitors, relies on a deep understanding of the molecular interactions between a drug candidate and its protein target.[2] While the equilibrium dissociation constant (K_D) is a common metric for binding affinity, it does not fully describe the binding event. Two compounds with identical K_D values can have vastly different association and dissociation rates, which can significantly impact their pharmacological profiles. For instance, a compound with a slow dissociation rate (long residence time) may exhibit prolonged target engagement in vivo, even with fluctuating plasma concentrations.
4-(Isoquinolin-3-yl)phenol, with its quinoline scaffold, belongs to a class of compounds known for their potential as kinase inhibitors.[3] The EphB4 receptor, a key player in cell adhesion, migration, and angiogenesis, is a promising target for this small molecule.[4] This protocol outlines a rigorous approach to elucidate the binding kinetics of 4-(Isoquinolin-3-yl)phenol to the human EphB4 kinase domain, providing a framework for its comprehensive characterization.
Target Protein: Recombinant Human EphB4 Kinase Domain
The quality and purity of the target protein are paramount for obtaining reliable kinetic data. This protocol utilizes the C-terminal fragment of human EphB4 (amino acids L563-Y987), which encompasses the kinase domain.[5]
Expression and Purification of Recombinant EphB4 Kinase Domain
A common method for producing the EphB4 kinase domain involves expressing a GST-His6 fusion protein in Sf9 insect cells.[5] This system allows for efficient purification using GST-affinity chromatography.
Protocol for Expression and Purification:
-
Gene Synthesis and Cloning: Synthesize the cDNA sequence for the human EphB4 kinase domain (L563-Y987) and clone it into a suitable expression vector for insect cells, such as a pFastBac vector with an N-terminal GST-His6 tag and a thrombin cleavage site.
-
Baculovirus Generation: Generate high-titer baculovirus stock using the Bac-to-Bac Baculovirus Expression System (Invitrogen) according to the manufacturer's instructions.
-
Protein Expression: Infect Sf9 insect cells at a density of 2 x 10^6 cells/mL with the recombinant baculovirus at a multiplicity of infection (MOI) of 1. Incubate the culture at 27°C for 48-72 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a GST-affinity column (e.g., Glutathione Sepharose). Wash the column extensively with wash buffer (e.g., 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Elution: Elute the GST-tagged EphB4 kinase domain with elution buffer (e.g., 50 mM TRIS-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20 mM reduced glutathione).
-
Quality Control: Assess the purity and concentration of the eluted protein using SDS-PAGE and a Bradford protein assay. The expected molecular weight of the GST-EphB4 fusion protein is approximately 77 kDa.[5]
-
Storage: Store the purified protein in a storage buffer (e.g., 50 mM TRIS-HCl pH 8.0, 100 mM NaCl, 5 mM DTT, 20% glycerol) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Physicochemical Considerations for 4-(Isoquinolin-3-yl)phenol
The reliability of in vitro assays is highly dependent on the behavior of the small molecule in aqueous solutions.
-
Solubility: Quinoline and its derivatives can have limited aqueous solubility.[6][7] It is crucial to determine the solubility of 4-(Isoquinolin-3-yl)phenol in the assay buffers to avoid precipitation. A stock solution should be prepared in 100% DMSO and then diluted into the assay buffer. The final DMSO concentration in the assay should be kept low (ideally ≤1%) and consistent across all experiments.
-
Non-Specific Binding: Phenolic compounds can be prone to non-specific binding to proteins and surfaces, which can lead to artifacts in binding assays.[8][9][10][11] The inclusion of a non-ionic detergent, such as 0.005% Tween-20, in the assay buffers can help to mitigate this issue.
-
Compound Stability: The stability of the compound in the assay buffer over the course of the experiment should be confirmed.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12][13][14] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Principle of SPR
In a typical SPR experiment, the protein (ligand) is immobilized on the sensor chip surface, and the small molecule (analyte) is injected at various concentrations. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, resulting in a change in the SPR signal, which is proportional to the amount of bound analyte. By monitoring the signal over time, the association and dissociation rate constants can be determined.
Experimental Workflow for SPR
Caption: Workflow for SPR-based kinetic analysis.
Detailed Protocol for SPR
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Purified recombinant EphB4 kinase domain
-
4-(Isoquinolin-3-yl)phenol
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Tween-20, 1% DMSO
Procedure:
-
Surface Preparation and Ligand Immobilization (Amine Coupling):
-
Equilibrate the CM5 sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[15][16]
-
Inject the EphB4 kinase domain, diluted to 20-50 µg/mL in Immobilization Buffer, over the activated surface. The low pH of the buffer promotes pre-concentration of the protein on the negatively charged sensor surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[16]
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the protein. This will be used for background subtraction.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a dilution series of 4-(Isoquinolin-3-yl)phenol in Running Buffer. A typical concentration range for small molecule inhibitors is from low nanomolar to micromolar. It is recommended to perform a preliminary experiment to determine the appropriate concentration range.
-
Inject the different concentrations of the analyte over the immobilized EphB4 and the reference flow cell. The association phase is typically monitored for 1-3 minutes.
-
After the injection, switch to flowing Running Buffer to monitor the dissociation phase for 5-10 minutes, or until the signal returns to baseline.
-
Between each analyte injection, regenerate the sensor surface if necessary. This may involve a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5), but regeneration conditions must be optimized to ensure the immobilized protein remains active.
-
Data Analysis
-
Data Processing: The raw sensorgrams are processed by subtracting the signal from the reference flow cell and the signal from a buffer-only injection ("double referencing").
-
Model Fitting: The processed data are then fit to a suitable binding model, such as a 1:1 Langmuir binding model, to extract the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
| Parameter | Description | Units |
| k_on (k_a) | Association rate constant | M⁻¹s⁻¹ |
| k_off (k_d) | Dissociation rate constant | s⁻¹ |
| K_D | Equilibrium dissociation constant (k_off/k_on) | M |
Isothermal Titration Calorimetry (ITC) for Thermodynamic and Affinity Characterization
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event.[17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle of ITC
In an ITC experiment, a solution of the ligand is titrated into a solution of the protein in a sample cell at a constant temperature. The binding of the ligand to the protein results in either the release (exothermic) or absorption (endothermic) of heat, which is measured by the instrument. The magnitude of the heat change is proportional to the amount of ligand bound.
Experimental Workflow for ITC
Caption: Workflow for ITC-based thermodynamic analysis.
Detailed Protocol for ITC
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or iTC200)
-
Purified recombinant EphB4 kinase domain
-
4-(Isoquinolin-3-yl)phenol
-
ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO
Procedure:
-
Sample Preparation:
-
Exhaustively dialyze the purified EphB4 kinase domain against the ITC Buffer to ensure a perfect buffer match.
-
Dissolve the 4-(Isoquinolin-3-yl)phenol in the final dialysis buffer to create the ligand solution. The buffer for the protein and ligand must be identical to avoid large heats of dilution.
-
The concentration of the protein in the cell should be approximately 10-50 times the expected K_D. The ligand concentration in the syringe should be 10-20 times the protein concentration.[18]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the cell and syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the ligand solution into the injection syringe (typically ~40-50 µL).
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume and spacing. A typical experiment consists of an initial small injection followed by 15-20 larger injections.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis
-
Data Integration: The raw data, a plot of heat flow versus time, is integrated to obtain the heat change for each injection.
-
Model Fitting: The integrated data are then plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is fit to a suitable binding model, such as a single-site binding model, to determine the thermodynamic parameters.[19][20][21]
| Parameter | Description | Units |
| K_D | Equilibrium dissociation constant | M |
| n | Stoichiometry of binding | - |
| ΔH | Enthalpy of binding | kcal/mol |
| ΔS | Entropy of binding | cal/mol·K |
Interpretation of Results and Self-Validation
The use of two orthogonal techniques, SPR and ITC, provides a self-validating system. The K_D values obtained from both methods should be in good agreement. Discrepancies may indicate issues with protein activity, compound aggregation, or other experimental artifacts.
-
SPR: Provides real-time kinetic data (k_on and k_off), offering insights into the dynamics of the interaction.
-
ITC: Provides a complete thermodynamic profile, revealing the driving forces of the interaction (enthalpic or entropic).
By combining these approaches, a comprehensive understanding of the binding of 4-(Isoquinolin-3-yl)phenol to the EphB4 kinase domain can be achieved, providing a solid foundation for further drug development efforts.
References
-
The soluble extracellular domain of EphB4 (sEphB4) antagonizes EphB4-EphrinB2 interaction, modulates angiogenesis, and inhibits tumor growth. (n.d.). National Institutes of Health. [Link]
-
Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]
-
EPHB4 - Ephrin type-B receptor 4 - Homo sapiens (Human). (2001). UniProt. [Link]
-
EPHB4 Recombinant Human Active Protein Kinase. (n.d.). Reaction Biology. [Link]
-
Assessing small molecule kinetics and affinity through SPR screening. (2023). News-Medical.Net. [Link]
-
Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4. (n.d.). National Institutes of Health. [Link]
-
Amine-coupling. (2022). SPR-Pages. [Link]
-
Importance of Insoluble-Bound Phenolics to the Antioxidant Potential Is Dictated by Source Material. (2023). National Institutes of Health. [Link]
-
Models for fitting individual ITC experiments. (n.d.). pytc documentation. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). National Institutes of Health. [Link]
-
Optimization of inhibitors of the tyrosine kinase EphB4. 2. Cellular potency improvement and binding mode validation by X-ray crystallography. (2013). PubMed. [Link]
-
Binding of Selected Phenolic Compounds to Proteins. (n.d.). ACS Publications. [Link]
-
Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). National Institutes of Health. [Link]
-
EPHB4 Kinase Assay Kit (Discontinued). (n.d.). BPS Bioscience. [Link]
-
Representative binding models for ITC data fitting. (2015). AFFINImeter. [Link]
-
Stability and solubility engineering of the EphB4 tyrosine kinase catalytic domain using a rationally designed synthetic library. (n.d.). Oxford Academic. [Link]
-
Amine Coupling Kit. (n.d.). DOJINDO. [Link]
-
Amine coupling of ligand to Biacore sensor chips. (n.d.). Cytiva. [Link]
-
Sample Preparation Guidelines (ITC). (2002). Yale University. [Link]
-
The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis. (n.d.). National Institutes of Health. [Link]
-
Binding of Selected Phenolic Compounds to Proteins. (2025). ResearchGate. [Link]
-
Small Molecule Interactions. (n.d.). Nicoya Lifesciences. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). SpringerLink. [Link]
-
Preparation and Properties of the 3-pentadecyl-phenol In Situ Modified Foamable Phenolic Resin. (2018). MDPI. [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). National Institutes of Health. [Link]
-
Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. (2022). Frontiers in Nutrition. [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). BioNavis. [Link]
-
Immobilization Strategies. (2013). Surface Plasmon Resonance. [Link]
-
Fit a single-site binding model to ITC data using pytc. (2017). YouTube. [Link]
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (n.d.). ResearchGate. [Link]
-
Table 4-2, Physical and Chemical Properties of Phenol. (n.d.). National Center for Biotechnology Information. [Link]
-
Immobilization. (n.d.). Bruker Daltonics SPR. [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). National Cancer Institute. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. (2019). Malvern Panalytical. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
-
Insoluble-Bound Phenolics in Food. (n.d.). National Institutes of Health. [Link]
-
Binding of tyrosine kinase inhibitor to epidermal growth factor receptor: surface-enhanced infrared absorption microscopy reveals subtle protein secondary structure variations. (n.d.). RSC Publishing. [Link]
-
Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. (2025). MDPI. [Link]
Sources
- 1. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of inhibitors of the tyrosine kinase EphB4. 2. Cellular potency improvement and binding mode validation by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. proqinase.com [proqinase.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Importance of Insoluble-Bound Phenolics to the Antioxidant Potential Is Dictated by Source Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections [frontiersin.org]
- 12. bio-rad.com [bio-rad.com]
- 13. news-medical.net [news-medical.net]
- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Amine-coupling [sprpages.nl]
- 17. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
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- 20. Representative binding models for ITC data fitting. [blog.affinimeter.com]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(Isoquinolin-3-yl)phenol
Welcome to the technical support hub for the synthesis of 4-(Isoquinolin-3-yl)phenol. This guide is tailored for researchers and drug development professionals encountering challenges, particularly low yields, during this synthesis. We aim to provide a structured, in-depth troubleshooting framework grounded in mechanistic principles and field-proven strategies to help you optimize your reaction outcomes.
Core Synthesis Overview: The Suzuki-Miyaura Coupling
The construction of the C-C bond between the isoquinoline and phenol moieties is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organoboron species (4-hydroxyphenylboronic acid) with an organohalide (e.g., 3-bromoisoquinoline) in the presence of a palladium catalyst and a base. Understanding the catalytic cycle is fundamental to effective troubleshooting.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is extremely low or has failed completely. Where do I start my investigation?
Answer: A failed or low-yielding reaction is most often due to an issue with one of three fundamental areas: reagent integrity, atmospheric control, or catalyst activity. Before optimizing parameters like temperature or solvent, a systematic check of these core components is essential.
-
Reagent & Solvent Quality:
-
Organoboron Stability: Arylboronic acids, especially those with electron-donating groups like the hydroxyl group in 4-hydroxyphenylboronic acid, are susceptible to an undesirable side reaction called protodeboronation.[2][3] This process, where the C-B bond is cleaved by a proton source (like water), consumes your starting material. Use freshly purchased boronic acid or verify the purity of your stock via NMR.
-
Solvent Purity: Ensure solvents are of high purity and appropriately anhydrous if the reaction conditions demand it. Degassing the solvent is critical (see below).
-
Base Quality: The base (e.g., K₂CO₃, K₃PO₄) should be a fine, dry powder to ensure good solubility and a large surface area for reaction. Clumped or old base may be hydrated and less effective.
-
-
Atmospheric Control:
-
The active form of the catalyst, Pd(0), is highly sensitive to atmospheric oxygen, which can cause irreversible oxidation and deactivation.
-
Protocol for Ensuring an Inert Atmosphere:
-
Thoroughly dry all glassware in an oven or by flame-drying under vacuum.
-
Add all solid reagents (halide, boronic acid, base, catalyst) to the flask.
-
Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Degas the solvent separately by sparging with inert gas for 20-30 minutes or by using several "freeze-pump-thaw" cycles.
-
Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.
-
Maintain a static pressure of inert gas (e.g., via a balloon) throughout the reaction.
-
-
-
Catalyst Viability:
Caption: A logical workflow for diagnosing the root cause of reaction failure.
Question 2: I've validated my reagents and technique, but my yield is still suboptimal. How should I approach optimizing the reaction conditions?
Answer: Optimization involves systematically adjusting the key reaction variables—base, solvent, ligand, and temperature—to find the ideal combination for your specific substrates.[5][6][7] The coupling of an electron-rich phenol ring with a relatively electron-deficient isoquinoline ring can be sensitive to these parameters.
Systematic Optimization Strategy:
A structured approach is crucial. Set up a matrix of parallel reactions to efficiently test different conditions.
| Parameter | Condition 1 (Baseline) | Condition 2 (Stronger Base) | Condition 3 (Different Solvent) | Condition 4 (Modern Catalyst) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | XPhos Pd G3 (2 mol%) |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 90 °C | 90 °C | 90 °C |
Rationale for Parameter Choices:
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][8] K₃PO₄ is a stronger base than K₂CO₃ and can sometimes accelerate sluggish reactions.
-
Solvent: The solvent system must solubilize both the organic and inorganic components. While Dioxane/H₂O is common, some reactions perform better in Toluene/H₂O or other polar aprotic solvents like DMF.[9]
-
Catalyst/Ligand: Standard phosphine ligands like PPh₃ can be effective, but modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) often form more stable and active catalysts.[1] These can improve yields, especially for challenging heteroaromatic couplings.[10]
Question 3: My TLC/LCMS analysis shows consumption of the 3-bromoisoquinoline but a significant amount of phenol as a byproduct. What is happening?
Answer: This is a classic symptom of protodeboronation , a major competitive side reaction in Suzuki couplings.[2][3] The base and water in your reaction, intended to activate the boronic acid for the desired coupling, can also facilitate the cleavage of the C-B bond, replacing it with a C-H bond and generating phenol.[11][12]
Strategies to Mitigate Protodeboronation:
-
Use a More Stable Boron Reagent: Boronic acids are notoriously susceptible to this pathway. Switching to a more stable boronic ester , such as a pinacol ester (Bpin), can significantly suppress protodeboronation.[12] These reagents are generally more robust and release the boronic acid more slowly under the reaction conditions.
-
Minimize Water Content: While aqueous bases are common, using the minimum amount of water necessary or switching to anhydrous conditions with a soluble organic base (though less common for Suzuki) can help.
-
Use a Milder Base: If using a very strong base, consider a weaker one like Na₂CO₃ or even KF, which can be sufficient for activation without aggressively promoting the side reaction.[8]
-
Protect the Phenolic Hydroxyl Group: The free -OH group increases the electron density of the aromatic ring, making the C-B bond more susceptible to cleavage. Protecting it as a methyl or benzyl ether can stabilize the reagent. The protecting group can be removed in a subsequent step.
Caption: A decision tree outlining primary solutions for protodeboronation.
References
-
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents Source: RSC Publishing URL: [Link]
-
Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems Source: MDPI URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube (JOVE) URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]
-
Title: Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]
-
Title: Reactions for Suzuki-Miyaura cross coupling of 11a. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents Source: Sci-Hub URL: [Link]
-
Title: Optimization of reaction conditions for Suzuki coupling 1. Source: ResearchGate URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ChemRxiv URL: [Link]
-
Title: Heterobiaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning Source: ChemistryViews URL: [Link]
-
Title: Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications Source: Preprints.org URL: [Link]
-
Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: PubMed Central (PMC) URL: [Link]
-
Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobiaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
improving the purity of "4-(Isoquinolin-3-yl)phenol" post-synthesis
An Application Scientist's Guide to Post-Synthesis Purification of 4-(Isoquinolin-3-yl)phenol
Introduction: The Challenge of Purity
4-(Isoquinolin-3-yl)phenol is a key structural motif in medicinal chemistry, valued for its role as a precursor in developing novel therapeutics. However, its synthesis, often via cross-coupling reactions like the Suzuki-Miyaura coupling, can yield a crude product contaminated with a variety of impurities. These can include unreacted starting materials, catalysts, and side-products that complicate downstream applications. The molecule's amphoteric nature, possessing both a weakly acidic phenol group and a basic isoquinoline nitrogen, presents unique challenges and opportunities for purification.
This guide provides a troubleshooting framework in a question-and-answer format to address common issues encountered during the purification of 4-(Isoquinolin-3-yl)phenol, empowering researchers to achieve the high purity required for their work.
Troubleshooting and FAQs
Q1: My crude product is a discolored, sticky oil instead of a solid. What are the likely impurities, and what is my initial step?
A1: A non-crystalline, discolored crude product typically points to a mixture of impurities. The most common culprits are residual high-boiling solvents (e.g., DMF, toluene), unreacted starting materials, and reaction byproducts. The first step is to diagnose the potential composition before selecting a purification strategy.
Expertise & Causality:
-
Residual Solvents: Solvents like DMF or toluene used in Suzuki couplings are difficult to remove under standard rotary evaporation and can keep the product oily.[1]
-
Reaction Byproducts: Homocoupling of the boronic acid starting material can produce biphenyl-type impurities.[2] Decomposition of starting materials or the product under harsh reaction conditions can also generate colored, tarry substances.[3]
-
Catalyst Residues: Palladium catalysts can form colloidal suspensions, giving the product a dark color (grey, black).
Recommended Workflow: Your initial approach should be a systematic process of elimination and purification, as outlined in the workflow diagram below.
Sources
Technical Support Center: Addressing Off-Target Effects of 4-(Isoquinolin-3-yl)phenol
Introduction
This guide is designed to serve as a proactive resource for anticipating and troubleshooting these challenges. It provides a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to help you design robust experiments, confirm on-target activity, and confidently interpret your data. Our philosophy is that every protocol should be a self-validating system, embedding the necessary controls to ensure scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is 4-(Isoquinolin-3-yl)phenol and what are its potential activities?
Answer: 4-(Isoquinolin-3-yl)phenol is a heterocyclic compound containing both an isoquinoline and a phenol moiety.[4] While its specific, validated biological target is not broadly documented in readily available literature, its structural motifs are common in pharmacologically active molecules. The quinoline core is found in compounds that can interact with DNA and inhibit enzymes like DNA gyrase, while phenolic compounds have a wide range of biological activities, including antiseptic and cytotoxic effects.[1][2] Given this structural heritage, it is critical for the researcher to empirically validate its primary target and selectivity in the specific biological context of their experiment.
Q2: What are "off-target" effects and why are they a critical concern?
Q3: I'm planning my experiment. How can I proactively minimize the risk of off-target effects?
Answer: Proactive planning is key. Before starting, you should incorporate a multi-pronged validation strategy. The "four pillars" of chemical probe validation provide a strong framework:
-
Exposure: Confirm the compound is stable in your media and can enter your cells.
-
Target Engagement: Directly measure if the compound binds to its intended target in the cellular environment.
-
Target Activity: Show that binding leads to a change in the target's function (e.g., inhibition of enzymatic activity).
-
Phenotypic Correlation: Demonstrate that the observed cellular phenotype is a direct consequence of the target's functional modulation.[5]
A crucial proactive step is to identify and procure an orthogonal control . This is a structurally distinct compound that modulates the same target.[6] If both 4-(Isoquinolin-3-yl)phenol and its orthogonal control produce the same phenotype, it strengthens the case for on-target activity.
Troubleshooting Guide & Experimental Workflows
This section addresses common issues encountered when a clear on-target hypothesis is challenged by experimental results.
Scenario 1: The observed cellular phenotype is stronger or qualitatively different than expected.
This is a classic sign of potential off-target activity. The first step is to rigorously correlate the dose of the compound with the biological effect.
Q: My results with 4-(Isoquinolin-3-yl)phenol are unexpected. What is my first troubleshooting step?
Answer: Perform a detailed dose-response curve.
-
Causality: On-target effects should correlate with the potency of the compound against its target. Off-target effects often occur at higher concentrations. A steep, monophasic curve suggests a single, dominant mechanism, whereas a shallow or multiphasic curve may indicate multiple targets with different affinities.
-
Workflow:
-
Design a 10-point, half-log dilution series of 4-(Isoquinolin-3-yl)phenol. The concentration range should span from well below to well above the expected efficacious concentration (e.g., from 1 nM to 100 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat your cells and measure the phenotypic endpoint (e.g., cell viability, reporter gene expression).
-
Plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the EC50 (half-maximal effective concentration).
-
| Compound Concentration | % Viability (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 2.5 |
| 1 nM | 98.7 ± 3.1 |
| 10 nM | 95.2 ± 2.8 |
| 100 nM | 85.1 ± 4.5 |
| 500 nM | 52.3 ± 5.0 |
| 1 µM | 25.6 ± 3.9 |
| 5 µM | 10.1 ± 2.1 |
| 10 µM | 5.4 ± 1.5 |
| 50 µM | 4.8 ± 1.2 |
| 100 µM | 4.5 ± 1.1 |
If the EC50 for the phenotype is significantly different from the known or expected biochemical IC50 of the target, this is a red flag for off-target effects.
Scenario 2: I need to confirm that 4-(Isoquinolin-3-yl)phenol is physically binding to my target protein inside the cell.
Observing a downstream effect is not sufficient proof of direct interaction. You must demonstrate physical target engagement in a cellular context.[5]
Q: How can I definitively prove that 4-(Isoquinolin-3-yl)phenol engages my target in live cells?
Answer: Use the Cellular Thermal Shift Assay (CETSA).
-
Causality: The binding of a ligand (like your compound) to a protein generally increases its thermodynamic stability.[7] When heated, this stabilized protein will denature and aggregate at a higher temperature than its unbound counterpart.[7][8] CETSA measures this shift.
-
Workflow: The workflow below describes a classic Western blot-based CETSA.
Caption: Decision logic for validating on-target phenotype.
-
Experimental Approaches:
-
Orthogonal Chemical Probe: Use a potent and selective inhibitor of your intended target that is structurally unrelated to 4-(Isoquinolin-3-yl)phenol. If it recapitulates the phenotype, this strongly supports your on-target hypothesis. [6] 2. Selective Off-Target Inhibitor: If available, use a known selective inhibitor of the identified off-target. If this compound does not produce the phenotype, it suggests the off-target is not responsible.
-
Genetic Knockout/Knockdown (CRISPR/siRNA): The most definitive validation. Use CRISPR/Cas9 to knock out the gene for your intended target. If 4-(Isoquinolin-3-yl)phenol no longer produces the phenotype in these knockout cells, you have demonstrated that the target is required for the compound's activity. [3]
-
References
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]
-
Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC - NIH. [Link]
-
Fluorescent Annulated Imidazo[4,5 c]isoquinolines via a GBB 3CR/Imidoylation Sequence - DNA-Interactions in pUC-19 Gel Electrophoresis Mobility Shift Assay. ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Validating Chemical Probes. EFMC. [Link]
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Phenol | C6H5OH | CID 996. PubChem - NIH. [Link]
-
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. PMC. [Link]
-
Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Ligand-Based Discovery of a Small Molecule as Inhibitor of α-Synuclein Amyloid Formation. MDPI. [Link]
-
Three new phenolic compounds from a manipulated plant cell culture, Mirabilis jalapa. PubMed. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Kinase Activity Profiling Services. Pamgene. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
4-(Isoquinolin-3-yl)phenol | C15H11NO | CID 135425124. PubChem - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 4-(Isoquinolin-3-yl)phenol | C15H11NO | CID 135425124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
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- 8. news-medical.net [news-medical.net]
refining reaction conditions for "4-(Isoquinolin-3-yl)phenol" analogue synthesis
Introduction: The 4-(isoquinolin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a range of biologically active compounds. Its synthesis, however, often presents challenges related to reaction efficiency, selectivity, and product purification. This guide provides field-proven insights and troubleshooting strategies for researchers engaged in the synthesis of these important molecules. We will focus primarily on the ubiquitous Suzuki-Miyaura cross-coupling reaction for the key C-C bond formation and address common issues encountered during the synthesis of the requisite isoquinoline precursors.
Section 1: Core Synthesis Strategy & Key Considerations
The most convergent and widely adopted strategy for constructing 4-(isoquinolin-3-yl)phenol analogues involves the palladium-catalyzed Suzuki-Miyaura coupling.[1] This reaction creates the pivotal C(sp²)–C(sp²) bond between the isoquinoline core and the phenol ring. The overall synthetic workflow can be visualized as a two-stage process: synthesis of the key precursors followed by the final cross-coupling reaction.
Caption: General Synthetic Workflow.
The two primary approaches for the final coupling are:
-
Route 1 (Most Common): Coupling of a 3-halo-isoquinoline with 4-hydroxyphenylboronic acid (or its more stable boronate ester derivatives).
-
Route 2: Coupling of a 3-boronyl-isoquinoline with a 4-halophenol.
The choice between these routes often depends on the commercial availability, stability, and ease of synthesis of the required starting materials.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question: My Suzuki-Miyaura coupling reaction shows no product formation, only starting materials. What went wrong?
Answer: This is a common issue that typically points to a failure in the catalytic cycle. The problem can be systematically diagnosed by considering the key components of the reaction.
Initial Checks & Causality:
-
Catalyst Inactivity: The active catalyst in the cycle is Pd(0). Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to enter the catalytic cycle.[2] Failure of this reduction step or subsequent deactivation of the Pd(0) species will halt the reaction.
-
Atmosphere Control: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[3]
-
Reagent Quality: Boronic acids are susceptible to decomposition via protodeboronation or oxidation, especially upon prolonged storage. Similarly, the purity of your base and solvent is critical.
Troubleshooting Workflow:
Sources
dealing with unexpected side products in "4-(Isoquinolin-3-yl)phenol" synthesis
Technical Support Center: Synthesis of 4-(Isoquinolin-3-yl)phenol
Welcome to the technical support center for the synthesis of 4-(Isoquinolin-3-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important molecular scaffold. As a key intermediate in the development of novel therapeutics, such as topoisomerase I inhibitors, robust and high-yielding synthetic access is critical.[1]
This document provides in-depth troubleshooting advice for common challenges, particularly the formation of unexpected side products. The guidance is structured in a practical question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively in your laboratory.
Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prevalent and versatile method for synthesizing 4-(Isoquinolin-3-yl)phenol. It typically involves the reaction of a 3-haloisoquinoline with 4-hydroxyphenylboronic acid (or its esters) in the presence of a Pd catalyst, a ligand, and a base. While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (Suzuki-Miyaura Route)
Question 1: My reaction has low conversion, and my crude LC-MS shows significant amounts of phenol and isoquinoline as the main byproducts. What is causing this?
Answer: This impurity profile strongly suggests that competitive protodeboronation of your 4-hydroxyphenylboronic acid and/or protodehalogenation of your 3-haloisoquinoline are the primary off-target reactions.
-
Mechanistic Insight:
-
Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This is often accelerated by high temperatures, prolonged reaction times, the presence of water, and the choice of base. Heteroaryl boronic acids can be particularly susceptible.
-
Protodehalogenation is a similar process where the halide on the isoquinoline is replaced by a hydrogen. This can occur through various pathways, including hydrodehalogenation by trace impurities or side reactions within the catalytic cycle.
-
-
Troubleshooting Steps & Causality:
-
Re-evaluate Your Base: Strong bases like NaOH or KOH in protic solvents can aggressively promote boronic acid decomposition.
-
Action: Switch to a milder base such as K₂CO₃ or K₃PO₄. For sensitive substrates, using anhydrous bases like powdered KF can be effective as it activates the boronic acid without introducing excessive hydroxide ions.[3]
-
-
Control Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can drive hydrolysis.[4]
-
Action: Use a well-defined solvent system (e.g., 1,4-dioxane/water 4:1). Ensure your solvents are of high quality. If using anhydrous conditions, ensure your base is also anhydrous.
-
-
Use a Boronate Ester: Boronic acid pinacol esters (BPin) are significantly more stable to protodeboronation than the corresponding boronic acids.
-
Action: Synthesize or purchase 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The BPin ester will hydrolyze in situ under the reaction conditions to generate the active boronic acid at a controlled rate, minimizing its decomposition over time.
-
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS every 1-2 hours. Once the starting materials are consumed, work up the reaction promptly to prevent the accumulation of decomposition products.
-
Question 2: I've isolated a high-molecular-weight byproduct with a mass corresponding to a dimer of my boronic acid or my halo-isoquinoline. What is this and how do I prevent it?
Answer: You are observing byproducts from homocoupling (also known as Glaser coupling for terminal alkynes, but used more broadly in cross-coupling). This is a classic side reaction in Suzuki couplings where two molecules of the same coupling partner react with each other.
-
Mechanistic Insight:
-
Boronic Acid Homocoupling: This can be promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst and participate in a separate catalytic cycle.
-
Aryl Halide Homocoupling: This is often a sign of inefficient transmetalation. If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the organopalladium(II) intermediate (Isoquinoline-Pd-X) can react with another molecule of itself.
-
-
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for reducing homocoupling side products.
Question 3: My reaction is very slow or stalls completely, even with minimal side product formation. How can I improve the reaction rate and conversion?
Answer: A stalled Suzuki reaction is typically due to suboptimal reaction conditions that lead to poor catalyst turnover or an inefficient catalytic cycle. The key is to systematically evaluate the core components: the catalyst/ligand system, the base, and the solvent.
-
Troubleshooting Steps & Causality:
-
Catalyst & Ligand Choice: The nature of the palladium source and the phosphine ligand is paramount. For coupling with an electron-deficient heteroaryl chloride (less reactive) or an electron-rich aryl bromide, a highly active catalyst system is needed.[5]
-
Action: If using Pd(PPh₃)₄, consider switching to a more robust system. A combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., PCy₃, SPhos, XPhos) often dramatically improves performance.[3] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Base and Solvent Compatibility: The base must be sufficiently strong to activate the boronic acid but also soluble enough to participate in the reaction.
-
Action: Ensure vigorous stirring, especially in biphasic systems (e.g., Toluene/Water), to maximize the interfacial area where the reaction occurs.[5] If solubility is an issue, consider solvent systems like DME, 1,4-dioxane, or 2-MeTHF, which can better solubilize all components.
-
-
Temperature Control: While higher temperatures increase reaction rates, they can also lead to catalyst decomposition and side reactions.
-
Action: Find the optimal temperature. Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if the reaction is clean but slow. Modern catalyst systems are often highly effective even at room temperature for reactive substrates.[3]
-
-
Summary of Common Suzuki-Miyaura Side Products
| Side Product | Chemical Name | Expected Mass Change (vs. SM) | Common Cause |
| Protodeboronation Product | Phenol | Loss of B(OH)₂, gain of H | Excess water, harsh base, high temp |
| Protodehalogenation Product | Isoquinoline | Loss of Halogen, gain of H | Impurities, slow transmetalation |
| Boronic Acid Homocoupling | Biphenol | Dimerization of arylboronic acid | Oxygen exposure, inefficient catalysis |
| Halide Homocoupling | 3,3'-Biisoquinoline | Dimerization of halo-isoquinoline | Slow transmetalation |
Section 2: Troubleshooting Classical Isoquinoline Syntheses
Methods like the Bischler-Napieralski, Pictet-Gams, or Pomeranz-Fritsch reactions build the isoquinoline ring from an acyclic β-phenylethylamine precursor.[6] When synthesizing 4-(Isoquinolin-3-yl)phenol this way, the phenol moiety would typically be protected (e.g., as a methyl ether) during the harsh cyclization conditions.
Frequently Asked Questions (Classical Routes)
Question 1: After my Bischler-Napieralski cyclization and subsequent dehydrogenation, my final product mass is 2 amu higher than expected for 4-(Isoquinolin-3-yl)phenol. What is this impurity?
Answer: You have likely isolated the 3,4-dihydroisoquinoline intermediate. The Bischler-Napieralski reaction first produces a 3,4-dihydroisoquinoline, which must then be dehydrogenated (aromatized) to form the final isoquinoline ring.[7][8]
-
Mechanistic Insight: The cyclization of the N-acyl-β-phenylethylamine precursor yields the dihydroisoquinoline. A separate oxidative step is required to introduce the second double bond and achieve aromaticity.
-
Troubleshooting Steps & Causality:
-
Inefficient Dehydrogenation: Your dehydrogenation conditions may be too mild or the reaction time too short.
-
Action: The most common method for this aromatization is heating the dihydroisoquinoline intermediate with a Palladium on carbon catalyst (Pd/C) in an inert, high-boiling solvent like xylene or decalin.[6] Ensure your catalyst is active and the temperature is sufficient (~120-140 °C).
-
-
Alternative Reagents: If Pd/C is ineffective, other oxidants can be used.
-
Action: Consider using sulfur or selenium at high temperatures, or chemical oxidants like manganese dioxide (MnO₂) or DDQ under milder conditions.
-
-
Question 2: My NMR spectrum is complex, suggesting a mixture of isomers. I expected only one product from the cyclization.
Answer: This indicates a lack of regioselectivity during the electrophilic aromatic substitution step of the cyclization. This is a common issue in reactions like the Bischler-Napieralski or Pictet-Spengler when the benzene ring has multiple potential sites for cyclization.[9]
-
Mechanistic Insight: The cyclization occurs at the position on the phenyl ring that is most activated towards electrophilic attack and sterically accessible. If you start with a meta-substituted phenylethylamine (e.g., from 3-methoxyphenethylamine), the cyclization can occur at either the 2- or 6-position, leading to different isoquinoline isomers.
-
Troubleshooting Steps & Causality:
-
Use a Directing Group: The best way to avoid this is to start with a precursor that directs the cyclization to a single position. A strong activating group (like a methoxy group) para to the desired cyclization site will strongly favor that product.
-
Re-evaluate Reaction Conditions: In some cases, the choice of acid catalyst can influence the isomer ratio.[9] However, redesigning the starting material is often a more robust solution.
-
Section 3: General Purification & Analysis FAQs
Question 1: How can I effectively purify my final 4-(Isoquinolin-3-yl)phenol from the side products?
Answer: A multi-step purification strategy is often most effective.
-
Acid-Base Extraction: The phenolic OH group makes your product acidic, while the isoquinoline nitrogen is basic. Use this to your advantage. Dissolve the crude material in a solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted (and more acidic) boronic acid. Then, extract your product into an aqueous acid solution (e.g., 1M HCl). The basic isoquinoline nitrogen will protonate, making the product water-soluble while neutral organic impurities (like homocoupled byproducts) remain in the organic layer. Finally, neutralize the acidic aqueous layer with a base to precipitate your pure product, which can be filtered or extracted back into an organic solvent.
-
Silica Gel Chromatography: This is the standard method for removing closely related impurities. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. The phenolic hydroxyl group will cause the product to be quite polar. Adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape for acidic or basic compounds, respectively.
-
Recrystallization: If you can achieve >95% purity by chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Methanol, or Ethyl Acetate/Hexane) can provide highly pure, crystalline material.
Question 2: Should I protect the phenol group during a Suzuki-Miyaura coupling?
Answer: This is a strategic choice with trade-offs.
-
No Protection (Direct Coupling):
-
Pros: Shorter synthetic route (fewer steps).
-
Cons: The free phenol can sometimes lower yields by interacting with the base or catalyst. The acidity of the phenol can complicate the choice of base.
-
-
With Protection (e.g., as a MOM or TBDMS ether):
-
Pros: Often leads to cleaner reactions and higher yields as the protected starting material is less polar and lacks the acidic proton. It can also improve solubility in common organic solvents.
-
Cons: Adds two steps to the synthesis (protection and deprotection), which lowers the overall process efficiency.
-
Recommendation: For initial exploration, attempt the direct coupling with 4-hydroxyphenylboronic acid using a mild base like K₂CO₃ or K₃PO₄. If yields are low or the reaction is messy, switching to a protected version like 4-(methoxymethoxy)phenylboronic acid is a reliable strategy.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
Caption: The Suzuki-Miyaura cycle for the synthesis of 4-(Isoquinolin-3-yl)phenol and major side reaction pathways.
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Movassaghi, M., & Hill, M. D. (2008). A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Organic Letters, 10(16), 3485–3488.
- Lei, T., et al. (2024).
- Cislak, F. E., & Otto, M. M. (1947). U.S. Patent No. 2,432,065. U.S.
- Perrin, C. L., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(19), 10199–10210.
- Zhu, J., et al. (2024).
-
Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12185–12196. [Link]
-
Li, J. J. (2006). Pictet-Gams isoquinoline synthesis. ResearchGate. [Link]
- Zhang, L., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Snieckus, V., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.
-
Parikh, A., & Parikh, H. (2012). Pictet-Gams Isoquinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
ResearchGate. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]
- Zhang, et al. (2012). Synthesis and characterization of novel liquid ester-phenolic antioxidant based on dipentaerythritol.
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
-
ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. [Link]
- Wang, Y. (2013).
-
Cushman, M., et al. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. European Journal of Medicinal Chemistry, 46(4), 1115-1127. [Link]
- Google Patents. (n.d.).
- Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3684–3687.
- National Institutes of Health. (2024).
- ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products.
-
Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
- National Institutes of Health. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- National Institutes of Health. (n.d.). Synthesis and evaluation of potent (iso)
- Synlett. (n.d.).
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]
- Semantic Scholar. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
-
Química Organica.org. (n.d.). Isoquinoline synthesis. [Link]
- ResearchG
- Organic Syntheses. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
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- 4. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of 4-(Isoquinolin-3-yl)phenol in Preclinical Research
Introduction:
Welcome to the technical support center for researchers working with the novel compound 4-(Isoquinolin-3-yl)phenol. This guide is designed for drug development professionals, researchers, and scientists investigating its therapeutic potential. As a compound featuring both a phenol and an isoquinoline moiety, 4-(Isoquinolin-3-yl)phenol presents a unique profile of opportunities and challenges. While specific experimental data on this compound is emerging, this document leverages established principles from structurally related molecules to provide actionable strategies for mitigating cytotoxicity in non-cancerous cells. Our goal is to empower you with the knowledge to refine your experimental design, ensuring both scientific rigor and the development of a safer therapeutic candidate.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of cytotoxicity for 4-(Isoquinolin-3-yl)phenol in non-cancerous cells?
A1: Based on its chemical structure, the cytotoxicity of 4-(Isoquinolin-3-yl)phenol is likely multifactorial, stemming from the individual contributions of its phenol and isoquinoline components.
-
Phenolic Moiety-Induced Oxidative Stress: Phenolic compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like DNA, lipids, and proteins.[1][2] This oxidative stress can trigger apoptotic pathways in both cancerous and non-cancerous cells.
-
Isoquinoline Moiety-Induced Off-Target Effects: Isoquinoline alkaloids are known to exert potent biological effects, often by interacting with various intracellular targets.[3] Off-target binding to essential proteins or nucleic acids in healthy cells can disrupt normal cellular processes, leading to cytotoxicity.[3] Some isoquinoline derivatives have been shown to interfere with microtubule polymerization, which is crucial for cell division.[3]
Q2: How can I determine the therapeutic window of 4-(Isoquinolin-3-yl)phenol for my specific cancer and non-cancerous cell lines?
A2: Establishing a therapeutic window is a critical first step. This involves performing a dose-response analysis to identify a concentration range where the compound is effective against cancer cells while exhibiting minimal toxicity to non-cancerous cells. A detailed protocol for this is provided in the Troubleshooting Guides section.
Q3: Are there ways to modify the compound to make it less toxic to normal cells?
A3: Yes, chemical modification is a viable strategy. A common approach is the development of a prodrug , where the cytotoxic compound is masked with a chemical group that is cleaved off by enzymes predominantly found in the tumor microenvironment.[4][5][6] This ensures that the active, cytotoxic form of the drug is released preferentially at the tumor site. For 4-(Isoquinolin-3-yl)phenol, the phenolic hydroxyl group is an ideal candidate for such modification.[7][5][6]
Q4: Can co-treatment with another agent protect my non-cancerous cells from 4-(Isoquinolin-3-yl)phenol's toxicity?
A4: Co-administration with cytoprotective agents , particularly antioxidants, may mitigate the off-target effects of 4-(Isoquinolin-3-yl)phenol, especially if oxidative stress is a primary mechanism of its toxicity.[8][9] However, it is crucial to empirically determine that the chosen antioxidant does not compromise the anti-cancer efficacy of the primary compound.[9][10]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in Non-Cancerous Control Cells
This is a common challenge in early-stage drug discovery. The following steps will help you systematically address this issue.
1. Refine the Therapeutic Index with a Dose-Response Curve:
-
Rationale: A detailed dose-response analysis is fundamental to understanding the concentration-dependent effects of your compound. This allows for the precise determination of the IC50 (half-maximal inhibitory concentration) in both cancer and non-cancerous cell lines.
-
Workflow:
-
Cell Plating: Seed both cancer and non-cancerous cells at an appropriate density in 96-well plates.
-
Compound Dilution: Prepare a serial dilution of 4-(Isoquinolin-3-yl)phenol.
-
Treatment: Treat the cells with the diluted compound for a relevant time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a reliable cytotoxicity assay such as the MTT or LDH assay (see Experimental Protocols ) to determine cell viability.
-
Data Analysis: Plot the cell viability against the compound concentration to generate dose-response curves and calculate the IC50 values.
-
2. Investigate the Role of Oxidative Stress:
-
Rationale: Given the phenolic moiety, it is plausible that the observed cytotoxicity is mediated by ROS. Assessing oxidative stress levels can confirm this hypothesis.
-
Experiment:
-
Treat non-cancerous cells with a cytotoxic concentration of 4-(Isoquinolin-3-yl)phenol.
-
Use a fluorescent probe-based assay to measure intracellular ROS levels (see Experimental Protocols ).
-
If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from cytotoxicity.
-
3. Explore Targeted Drug Delivery Systems:
-
Rationale: Encapsulating 4-(Isoquinolin-3-yl)phenol in a targeted delivery vehicle can significantly reduce systemic exposure and enhance its concentration at the tumor site.
-
Potential Systems:
-
Liposomes: These lipid-based nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells.[11][12]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained and targeted drug release.
-
Antibody-Drug Conjugates (ADCs): The compound can be chemically linked to an antibody that specifically targets a tumor antigen.
-
Illustrative Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity in non-cancerous cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of 4-(Isoquinolin-3-yl)phenol for the desired time.
-
Add 10 µL of MTT solution to each well.[14]
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The LDH (lactate dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium.[16][17][18]
Materials:
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the compound.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[17]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[17]
Protocol 3: Intracellular ROS Measurement
This protocol uses a fluorescent probe to detect intracellular ROS.[2][19]
Materials:
-
Fluorescent probe (e.g., DCFDA or DHE)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or chamber slide).
-
Treat cells with 4-(Isoquinolin-3-yl)phenol.
-
Load the cells with the fluorescent ROS probe according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Strategies to Mitigate Cytotoxicity
Sources
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enhancing the efficacy of "4-(Isoquinolin-3-yl)phenol" in in vivo models
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights to enhance the in vivo efficacy of "4-(Isoquinolin-3-yl)phenol" and similar small molecule inhibitors. This guide is structured to anticipate and address the common challenges encountered during preclinical research, moving from fundamental compound properties to complex efficacy and safety assessments.
Introduction: Understanding 4-(Isoquinolin-3-yl)phenol
"4-(Isoquinolin-3-yl)phenol" is a small molecule containing an isoquinoline and a phenol moiety. While specific data on this exact molecule is limited in public literature, its structure is characteristic of compounds designed as kinase inhibitors. Such molecules often present challenges in in vivo studies, primarily related to poor aqueous solubility and the need for precise targeting to achieve therapeutic efficacy without off-target toxicity. This guide will provide a framework for systematically addressing these challenges.
Section 1: Formulation and Solubility Enhancement
Poor bioavailability is a frequent cause of failure for promising compounds in vivo. The first and most critical step is to ensure that "4-(Isoquinolin-3-yl)phenol" can be delivered to the systemic circulation in a consistent and effective manner.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of "4-(Isoquinolin-3-yl)phenol" and why is it a concern?
A1: Given its predominantly hydrophobic aromatic structure, "4-(Isoquinolin-3-yl)phenol" is predicted to have low aqueous solubility. This is a significant concern because poor solubility can lead to low and erratic absorption from the administration site, resulting in sub-therapeutic plasma concentrations and unreliable experimental outcomes.[1][2]
Q2: What are the initial steps to assess the solubility of my batch of "4-(Isoquinolin-3-yl)phenol"?
A2: Before initiating in vivo studies, it is crucial to determine the kinetic and thermodynamic solubility of your compound in various pharmaceutically relevant vehicles. A simple starting point is to test solubility in common vehicles such as saline, PBS, and solutions containing co-solvents like DMSO, ethanol, or PEG-400.
Troubleshooting Guide: Poor Solubility and Formulation
Problem: My compound is precipitating out of solution upon dilution for injection.
-
Causality: This is a common issue when using high concentrations of organic co-solvents like DMSO. When the DMSO stock is diluted into an aqueous medium (like saline or directly into the bloodstream), the DMSO concentration drops, and the compound crashes out of solution.
-
Solution Workflow:
-
Reduce DMSO Concentration: Aim for a final DMSO concentration of <10% in your formulation, and ideally <5%.
-
Utilize Co-solvents and Surfactants: A multi-component vehicle often provides better stability. A common starting formulation is a ternary system, often referred to as "TWEEN-PEG-DMSO" or similar.
-
Consider Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SMEDDS) can significantly enhance solubility and absorption.[3][4] For parenteral routes, lipid emulsions or cyclodextrin-based formulations can be explored.[1]
-
-
Protocol: Preparation of a General-Purpose Solubilizing Vehicle
-
Prepare a stock solution of "4-(Isoquinolin-3-yl)phenol" in 100% DMSO.
-
In a separate sterile tube, mix your co-solvents. A common starting point is:
-
10% DMSO
-
40% PEG-400
-
50% Saline with 5% Tween 80
-
-
Slowly add the DMSO stock solution to the co-solvent mixture while vortexing to ensure rapid and complete mixing.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
| Formulation Component | Purpose | Common Concentration Range |
| DMSO | Primary solvent for the compound stock | <10% in final formulation |
| PEG-400 | Co-solvent, enhances solubility | 20-60% |
| Tween 80 / Kolliphor EL | Surfactant, prevents precipitation | 2-10% |
| Saline / PBS | Aqueous vehicle | q.s. to 100% |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating agent to improve solubility | 10-40% |
Section 2: Dosing, Bioavailability, and Pharmacokinetics (PK)
Once a stable formulation is achieved, the next step is to understand how the compound behaves in the body over time. This involves determining the optimal dose and administration route to achieve the desired therapeutic exposure.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my in vivo efficacy study?
A1: The starting dose should be informed by your in vitro data. A general rule of thumb is to aim for a plasma concentration (Cmax) that is at least 10-fold higher than the in vitro IC50 or EC50 value. You can estimate the required dose based on preliminary PK data or literature values for similar compounds.
Q2: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?
A2: In simple terms, PK is what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD is what the drug does to the body (the biological effect).[5][6][7] A robust in vivo study requires understanding both.
Troubleshooting Guide: Low Bioavailability and Sub-Optimal Exposure
Problem: I am not observing a therapeutic effect, and I suspect the drug is not reaching the target tissue at a high enough concentration.
-
Causality: This could be due to poor absorption from the administration site (e.g., low oral bioavailability), rapid metabolism (first-pass effect in the liver), or rapid excretion.[5][6]
-
Solution Workflow:
-
Conduct a Pilot PK Study: This is a non-negotiable step. A small cohort of animals is used to determine the key PK parameters of your compound.
-
Compare Administration Routes: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the first-pass effect.[5]
-
Analyze Plasma and Tissue Concentrations: Measure the concentration of "4-(Isoquinolin-3-yl)phenol" in both plasma and the target tissue (e.g., tumor) at various time points after dosing.
-
-
Experimental Protocol: Pilot Pharmacokinetic Study
-
Animal Model: Use the same strain of animal (e.g., C57BL/6 mice) as your planned efficacy study.[8]
-
Dosing: Administer a single dose of "4-(Isoquinolin-3-yl)phenol" via the intended route (e.g., oral gavage) and an IV route (for bioavailability calculation).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Use a validated LC-MS/MS method to quantify the concentration of the compound in plasma.
-
Data Analysis: Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, a measure of total exposure), and half-life.
-
| PK Parameter | Description | Implication for Efficacy |
| Cmax | Maximum plasma concentration | Should exceed the in vitro IC50/EC50 |
| AUC | Total drug exposure over time | Reflects the overall dose effectiveness |
| Half-life (t½) | Time for plasma concentration to reduce by 50% | Determines dosing frequency |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation | Low F% may necessitate higher oral doses or a different route |
Section 3: Target Engagement and Pharmacodynamics (PD)
Even with good PK, efficacy is not guaranteed. You must confirm that the drug is interacting with its intended target in the living animal and eliciting the expected biological response.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that "4-(Isoquinolin-3-yl)phenol" is hitting its target in vivo?
A1: This requires a pharmacodynamic (PD) biomarker. If your compound is a kinase inhibitor, a good PD biomarker is the phosphorylation status of the direct downstream substrate of that kinase.
Q2: At what time point should I collect tissues for PD analysis?
A2: Ideally, you should collect tissues at several time points, including Tmax (to correlate with peak drug concentration) and later time points to assess the duration of the effect.
Troubleshooting Guide: Good PK but No Efficacy
Problem: My PK data shows good exposure, but the tumors are still growing.
-
Causality: This could indicate a lack of target engagement, the development of resistance, or that the target is not critical for tumor growth in your model.
-
Solution Workflow:
-
Develop and Validate a PD Biomarker Assay: Before starting the efficacy study, develop a robust method (e.g., Western blot, ELISA, or immunohistochemistry) to measure your PD biomarker in tumor tissue.
-
Conduct a Dose-Response PD Study: Administer different doses of the compound and measure the effect on the PD biomarker to establish a dose-response relationship.
-
Correlate PK with PD: Overlay your PK and PD data to understand the concentration-effect relationship.
-
-
Diagram: PK/PD Relationship Workflow
Caption: Workflow for establishing a PK/PD relationship.
Section 4: Off-Target Effects and Toxicity
Ensuring the safety of the compound is as important as demonstrating its efficacy. Off-target effects can confound efficacy results and lead to unacceptable toxicity.
Frequently Asked Questions (FAQs)
Q1: What are common signs of toxicity in mouse models?
A1: Monitor for weight loss (>15-20% is a common endpoint), changes in behavior (lethargy, ruffled fur), and signs of distress. A comprehensive toxicological profile would also include hematology and clinical chemistry analysis.[9]
Q2: How can I determine if the observed toxicity is due to on-target or off-target effects?
A2: This is challenging. If the toxicity mirrors the phenotype of a genetic knockout of the intended target, it is likely on-target. If not, it may be an off-target effect. Kinase profiling screens against a broad panel of kinases can help identify potential off-targets.[10][11]
Troubleshooting Guide: Unexpected Toxicity
Problem: The mice are losing weight and showing signs of distress at a dose required for efficacy.
-
Causality: The therapeutic window of your compound may be too narrow, meaning the dose required for efficacy is close to the toxic dose. This can be caused by potent off-target inhibition.[12][13]
-
Solution Workflow:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Determine the highest dose that can be administered without causing significant toxicity.
-
Kinase Selectivity Profiling: Screen "4-(Isoquinolin-3-yl)phenol" against a large panel of kinases to identify potential off-targets. This can guide efforts to chemically modify the compound to improve selectivity.[14][15]
-
Adjust Dosing Schedule: Instead of a high daily dose, a lower dose administered more frequently, or an intermittent dosing schedule, might maintain efficacy while reducing toxicity.
-
-
Diagram: Decision Tree for Efficacy vs. Toxicity
Caption: Decision tree for interpreting efficacy and toxicity data.
References
-
Effects of a Synthetic Isoquinoline Derivative Against Ichthyophthirius multifiliis In Vivo and In Vitro in Grass Carp (Ctenopharyngodon idella). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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(PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 24, 2026, from [Link]
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Pharmacogenomics of off-target adverse drug reactions. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Bioavailability and Metabolic Fate of (Poly)phenols from Hull-Less Purple Whole-Grain Barley in Humans. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Phenol | C6H5OH. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Pharmacokinetics and Pharmacodynamics. (2021, August 13). YouTube. Retrieved January 24, 2026, from [Link]
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Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry. (2016, May 26). PubMed. Retrieved January 24, 2026, from [Link]
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Long term dietary indole-3-carbinol inhibits diethylnitrosamine-initiated hepatocarcinogenesis in the infant mouse model. (1997, September 16). PubMed. Retrieved January 24, 2026, from [Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022, March 8). YouTube. Retrieved January 24, 2026, from [Link]
-
Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 24, 2026, from [Link]
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Bioavailability of the Phenolic Antioxidant 4-Methyl-2,6-Diisobornylphenol After Oral Administration. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). Nursing Pharmacology - NCBI. Retrieved January 24, 2026, from [Link]
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Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals. Retrieved January 24, 2026, from [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024, July 13). Chemical Science (RSC Publishing). Retrieved January 24, 2026, from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 24, 2026, from [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. (2025, November 18). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 24, 2026, from [Link]
-
An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Pharmacokinetic and Pharmacodynamic Principles for Toxicology. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Framework for Discovery: A Comparative Analysis of "4-(Isoquinolin-3-yl)phenol" Against Known Kinase Inhibitors
In the landscape of oncology and inflammatory disease research, the quest for novel kinase inhibitors remains a paramount objective. The human kinome, with its vast and intricate network of signaling pathways, presents a fertile ground for therapeutic intervention. The compound "4-(Isoquinolin-3-yl)phenol" represents an intriguing chemical scaffold, merging the isoquinoline core, a motif present in numerous bioactive compounds, with a phenol group, known for its diverse chemical reactivity and potential for hydrogen bonding. While the specific kinase inhibitory profile of "4-(Isoquinolin-3-yl)phenol" is not yet broadly documented, its structural elements suggest a potential for interaction with the ATP-binding pocket of various kinases.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a rigorous comparative analysis of a novel compound, such as "4-(Isoquinolin-3-yl)phenol," against a panel of well-characterized kinase inhibitors. By employing a multi-pronged approach that spans from initial biochemical potency to cellular target engagement and downstream functional effects, a clear and actionable profile of the compound's therapeutic potential can be established.
To illustrate this process, we will hypothetically position "4-(Isoquinolin-3-yl)phenol" against three archetypal kinase inhibitors, each representing a distinct selectivity profile:
-
Staurosporine: A potent, broad-spectrum inhibitor, serving as a benchmark for high-affinity binding across a wide range of kinases.[1][2]
-
Bosutinib: A dual inhibitor of Src-family kinases and Abl, representing a class of multi-targeted inhibitors.[3][4]
-
Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, exemplifying a targeted, single-pathway approach.[5][6]
Through this comparative lens, we will delineate the experimental methodologies and analytical frameworks necessary to elucidate the potency, selectivity, and cellular efficacy of "4-(Isoquinolin-3-yl)phenol," thereby providing a robust roadmap for its preclinical evaluation.
Part 1: Foundational Assessment - Biochemical Potency and Selectivity
The initial and most fundamental step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on a panel of purified kinases. This biochemical approach provides a clean, cell-free system to measure the compound's intrinsic potency (often expressed as the half-maximal inhibitory concentration, IC50) and its selectivity across different branches of the kinome. A broad kinase screen is crucial for identifying selective and potent inhibitors and is pivotal in the early stages of the discovery process for novel kinase inhibitors.[7]
Rationale for Experimental Choices
A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is selected for its high sensitivity, broad applicability to diverse kinases, and high-throughput compatibility.[8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor thus corresponds to its potency. The luminescent signal has a high signal-to-noise ratio and is less prone to interference from colored or fluorescent compounds compared to other methods.
Experimental Protocol: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for a test compound against a panel of selected kinases.
1. Materials and Reagents:
- Recombinant Kinases (e.g., Src, Abl, EGFR, etc.)
- Kinase-specific Substrates
- ATP Solution (at a concentration near the Kₘ for each kinase)
- Test Compounds: "4-(Isoquinolin-3-yl)phenol", Staurosporine, Bosutinib, Gefitinib
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- White, opaque 384-well assay plates
2. Procedure:
- Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase buffer.
- Kinase Reaction Setup:
- To each well of a 384-well plate, add 2.5 µL of the test compound dilution.
- Add 2.5 µL of a kinase/substrate mixture.
- Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
- Include "no enzyme" controls (for background) and "vehicle only" (DMSO) controls (for maximal activity).
- Incubation: Incubate the plate at room temperature for 1 hour.
- ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.[9]
- Data Acquisition: Measure luminescence using a plate reader.
3. Data Analysis:
- The raw luminescence units (RLU) are inversely proportional to the kinase activity.
- Normalize the data: % Inhibition = 100 * (1 - [(RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)]).
- Plot % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Biochemical Profile
The data should be compiled into a clear table to facilitate direct comparison.
| Kinase Target | "4-(Isoquinolin-3-yl)phenol" IC50 (nM) | Staurosporine IC50 (nM) | Bosutinib IC50 (nM) | Gefitinib IC50 (nM) |
| Src | Hypothetical Value | 6 | 1.2 | >10,000 |
| Abl | Hypothetical Value | 20 | 1.0 | >10,000 |
| EGFR | Hypothetical Value | 7 | 300 | 3.7 |
| VEGFR2 | Hypothetical Value | 15 | 94 | 3,700 |
| PKCα | Hypothetical Value | 0.7 | >5,000 | >10,000 |
Bold values indicate the primary targets for the known inhibitors.
Visualization: Biochemical Assay Workflow
Caption: The principle of the NanoBRET™ Target Engagement assay.
Part 3: Functional Validation - Downstream Signaling Analysis
Confirming that target engagement translates into a functional cellular response is the final and most biologically relevant step. By inhibiting a kinase, a compound should block the downstream signaling cascade that the kinase regulates. This demonstrates the compound's mechanism of action and its potential to elicit a desired physiological effect.
Rationale for Experimental Choices
Western blotting is a robust and widely used technique to measure changes in protein phosphorylation status. By using phospho-specific antibodies, we can directly visualize the inhibition of a kinase's activity on its downstream substrates. For example, inhibiting EGFR should reduce the phosphorylation of EGFR itself (autophosphorylation) and key downstream effectors like Akt and ERK. [6]This method provides direct evidence of on-target pathway modulation.
Experimental Protocol: Western Blot for Phospho-Protein Levels
1. Materials and Reagents:
- Cancer cell line expressing the target kinase (e.g., A431 for EGFR, K562 for Abl).
- Serum-free and complete cell culture media.
- Growth factors (e.g., EGF for EGFR activation).
- Test Compounds.
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.
- Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-Actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
2. Procedure:
- Cell Treatment:
- Plate cells and grow to ~80% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal signaling.
- Pre-treat cells with various concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the pathway.
- Protein Extraction:
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Quantify protein concentration.
- Western Blotting:
- Separate 20-30 µg of protein per lane by SDS-PAGE.
- Transfer proteins to a nitrocellulose membrane.
- Block the membrane (e.g., with 5% BSA or non-fat milk).
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash and apply chemiluminescent substrate.
- Imaging: Capture the signal using a digital imager. Densitometry can be used for semi-quantitative analysis, normalizing phospho-protein levels to total protein and a loading control (e.g., Actin).
Visualization: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway indicating the point of inhibition.
Integrated Analysis and Conclusion
The successful characterization of a novel kinase inhibitor hinges on the integration of data from biochemical, cellular, and functional assays. This comprehensive guide provides a validated framework for such an analysis, using "4-(Isoquinolin-3-yl)phenol" as a representative test case against established inhibitors.
By systematically determining its biochemical potency and selectivity, confirming its engagement with intended targets in a live-cell context, and validating its ability to modulate downstream signaling, researchers can build a robust profile of the compound. The comparative analysis against benchmarks like Staurosporine, Bosutinib, and Gefitinib allows for the contextualization of the novel compound's profile. Is it a broad-spectrum inhibitor with high potency? Is it a selective inhibitor of a specific kinase family? Or does it possess a unique multi-targeted profile?
The answers to these questions, derived from the rigorous application of the described methodologies, are fundamental to guiding the subsequent stages of drug discovery, from lead optimization to preclinical and clinical development. This structured, evidence-based approach ensures scientific integrity and provides the critical insights needed to translate a promising chemical scaffold into a potential therapeutic agent.
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Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved January 24, 2026, from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 24, 2026, from [Link]
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Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action. Retrieved January 24, 2026, from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved January 24, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Bosutinib. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Src inhibitor. Retrieved January 24, 2026, from [Link]
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Libre Pathology. (2020). Epidermal growth factor receptor inhibitors. Retrieved January 24, 2026, from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate? Retrieved January 24, 2026, from [Link]
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YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Staurosporine. Retrieved January 24, 2026, from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 24, 2026, from [Link]
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YouTube. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-(Isoquinolin-3-yl)phenol Analogues as Kinase Inhibitors
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various pathologies. The isoquinoline nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets with high affinity.[2] Its rigid, planar structure and the presence of a nitrogen atom for hydrogen bonding make it an ideal starting point for the design of kinase inhibitors. This guide focuses on the structure-activity relationship (SAR) studies of a specific class of isoquinoline derivatives: 4-(Isoquinolin-3-yl)phenol analogues. By systematically exploring the impact of structural modifications on their biological activity, we can elucidate the key features required for potent and selective kinase inhibition.
The 4-(Isoquinolin-3-yl)phenol Pharmacophore: A Foundation for Kinase Inhibition
The 4-(Isoquinolin-3-yl)phenol scaffold contains several key features that can be strategically modified to probe the binding pocket of a target kinase. The isoquinoline ring can engage in π-stacking and hydrogen bonding interactions, while the phenol group can act as a hydrogen bond donor or acceptor and serves as a versatile handle for further chemical elaboration. The relative orientation of these two rings is crucial for optimal binding.
Our exploration of the SAR of this scaffold will be guided by findings from related isoquinoline-based kinase inhibitors, such as the pyrazolo[3,4-g]isoquinolines and 1H-pyrrolo[3,2-g]isoquinolines, which have shown promise as inhibitors of kinases like Haspin.[1][3]
Navigating the Structure-Activity Landscape: A Comparative Analysis
The potency and selectivity of 4-(Isoquinolin-3-yl)phenol analogues can be significantly influenced by substitutions at various positions on both the isoquinoline and phenol rings.
Substitutions on the Isoquinoline Ring
Modifications to the isoquinoline core can impact the compound's interaction with the hinge region of the kinase ATP-binding pocket, a critical determinant of inhibitory activity. For instance, in studies of related pyrazolo[3,4-g]isoquinolines, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition, whereas substitutions at the 4-position led to varied kinase inhibition profiles.[1] This highlights the sensitivity of the binding pocket to steric and electronic changes on the isoquinoline scaffold.
Modifications of the Phenolic Moiety
The phenol group is a key interaction point and a site for introducing diversity. Alkylation or acylation of the hydroxyl group can modulate the compound's hydrogen bonding capacity and pharmacokinetic properties. Furthermore, the phenyl ring itself can be substituted with various functional groups to explore additional binding interactions within the active site. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the phenol and influence its pKa, which can be critical for binding.
Impact of Linker Modification
While the core topic focuses on a direct linkage, it is a common strategy in medicinal chemistry to introduce a linker between the isoquinoline and phenyl moieties. The nature and length of this linker can significantly affect the relative orientation of the two aromatic systems, allowing for a more extensive exploration of the kinase binding site.
Comparative Inhibitory Activity of Isoquinoline Analogues
To provide a quantitative comparison, the following table summarizes the inhibitory activities of several isoquinoline-based kinase inhibitors from the literature. While not direct analogues of 4-(Isoquinolin-3-yl)phenol, they provide valuable insights into the potential of this scaffold.
| Compound Series | Substitution | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | 4-nitro | Haspin | 57 | [1] |
| Pyrazolo[3,4-g]isoquinoline | 4-nitro, 8-bromo | Haspin | >1000 | [1] |
| 1H-Pyrrolo[3,2-g]isoquinoline | 3-(pyridin-4-yl) | Haspin | 15 | [3] |
| 1H-Pyrrolo[3,2-g]isoquinoline | 3-(2-chloropyridin-4-yl) | Haspin | 8 | [3] |
| 4-Phenylisoquinolone | 2-(dimethylamino)ethyl | JNK1 | 23 | [4] |
This table is a representative summary. Please refer to the cited literature for a comprehensive list of compounds and their activities.
Experimental Protocols for Evaluation
A robust SAR study is underpinned by reliable and reproducible experimental data. The following are detailed protocols for a standard in vitro kinase assay and a cell-based cytotoxicity assay, which are fundamental to the evaluation of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Homogeneous Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[5] It is a versatile method applicable to a wide range of kinases.[6][7]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is proportional to the kinase activity.[8][9]
Step-by-Step Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/buffer solution.
-
Add 1 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2.5 µL of a 2x substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Assay: MTT Proliferation/Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer drugs.[10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
-
Visualization of Key Concepts
To better illustrate the workflow and the biological context, the following diagrams are provided.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: A hypothetical kinase signaling pathway inhibited by a 4-(Isoquinolin-3-yl)phenol analogue.
Conclusion and Future Directions
The 4-(Isoquinolin-3-yl)phenol scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the SAR insights gained from related isoquinoline series and employing robust in vitro and cell-based assays, researchers can systematically optimize this scaffold to achieve potent and selective inhibition of target kinases. Future work should focus on exploring a wider range of substitutions on both the isoquinoline and phenol rings, as well as investigating the impact of different linkers to fine-tune the compound's activity and pharmacokinetic properties. The ultimate goal is to identify lead compounds with promising therapeutic potential for further preclinical and clinical development.
References
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Cozier, G. E., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(15), 2789. [Link]
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Asano, M., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry Letters, 18(7), 2377-2381. [Link]
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Cozier, G. E., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6289. [Link]
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Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
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MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]
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ResearchGate. (n.d.). Determination of IC 50 values of active quinone-derived compounds on.... [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Cieslik, W., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5275. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
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Johnson, T. A., & Fun, H. K. (2015). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Molecules, 20(8), 14694-14706. [Link]
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Sun, J., et al. (2025). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). Selected SAR of isoquinoline series. [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
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ResearchGate. (n.d.). The IC50 values (µM/L) of the examined compounds relative to the.... [Link]
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Al-Ostath, A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5172. [Link]
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Abd, A. H., et al. (2023). MTT (Assay protocol. protocols.io. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560-572. [Link]
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Guzi, T. J., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(15), 4550-4555. [Link]
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ResearchGate. (n.d.). The IC 50 values displayed by synthesized derivatives of thiazolo-[2,3-b] quina. [Link]
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A Senior Application Scientist's Guide to Confirming the Binding Target of "4-(Isoquinolin-3-yl)phenol" Using Pull-Down Assays
For researchers, scientists, and drug development professionals, the identification of a small molecule's direct binding targets within the proteome is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides an in-depth, technical comparison of methodologies for confirming the binding target of "4-(Isoquinolin-3-yl)phenol," a novel compound with unknown protein interactions. As a Senior Application Scientist, my focus is to blend theoretical principles with practical, field-tested insights to empower you to design and execute robust and conclusive target identification studies.
The core of our investigation will revolve around the affinity-based pull-down assay, a powerful technique to isolate and identify binding partners from complex biological mixtures.[1] We will explore the nuances of probe design, the importance of rigorous controls, and the subsequent analysis of captured proteins. Furthermore, we will objectively compare this method with alternative and complementary approaches to provide a comprehensive toolkit for target deconvolution.
The Challenge: Unmasking the Molecular Target of 4-(Isoquinolin-3-yl)phenol
4-(Isoquinolin-3-yl)phenol presents a classic challenge in chemical biology. Its structure, featuring an isoquinoline core and a phenolic moiety, suggests potential interactions with a variety of protein classes. Isoquinoline alkaloids, for instance, are known to possess a wide range of biological activities, including antitumor and antimicrobial effects, by engaging diverse molecular targets.[2] However, without a known target, its therapeutic potential remains speculative. The primary goal is to move from a phenotypic observation to a validated molecular interaction.
Affinity-based pull-down assays offer a direct biochemical approach to this problem.[1][3] The fundamental principle involves immobilizing the small molecule (the "bait") onto a solid support and using it to "pull down" its interacting proteins (the "prey") from a cell lysate.[1]
Part 1: The Workhorse of Target Identification - The Pull-Down Assay
A pull-down assay is a form of affinity purification, akin to immunoprecipitation, but instead of an antibody, a small molecule is used to capture its binding partners.[1] This in vitro technique is invaluable for both discovering novel protein interactions and validating predicted ones.[3]
The Strategic Design of an Affinity Probe for 4-(Isoquinolin-3-yl)phenol
The success of a pull-down assay hinges on the design of the affinity probe. This involves chemically modifying 4-(Isoquinolin-3-yl)phenol to attach a linker arm and an affinity tag (e.g., biotin) or to directly immobilize it on a solid support like agarose beads.[1] The critical consideration is to introduce this modification at a position that does not disrupt the compound's interaction with its target protein(s).
Chemical Considerations for 4-(Isoquinolin-3-yl)phenol:
-
The Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is a potential site for conjugation. While phenols are generally less reactive than aliphatic alcohols, they can be targeted for ether or ester linkages.[4][5] However, this group may be crucial for binding activity through hydrogen bonding.
-
The Isoquinoline Ring: The isoquinoline scaffold offers several positions for modification, though this may require more complex synthetic routes.[6] Altering the core structure could significantly impact the molecule's binding properties.[7]
A Prudent Approach to Probe Design:
Without prior structure-activity relationship (SAR) data, the choice of attachment point is a calculated risk. A common strategy is to synthesize multiple probes with the linker attached at different, chemically accessible positions. A linker, such as a polyethylene glycol (PEG) chain, is crucial to minimize steric hindrance from the solid support and improve the probe's accessibility to target proteins.[8]
Below is a conceptual workflow for preparing an affinity matrix with 4-(Isoquinolin-3-yl)phenol.
Caption: Workflow for target identification using a pull-down assay.
A Step-by-Step Protocol for the Pull-Down Assay
This protocol is a generalized framework. Optimization of buffer components, incubation times, and wash stringency is essential for each specific system.
Materials:
-
Immobilized 4-(Isoquinolin-3-yl)phenol affinity matrix (and a negative control matrix)
-
Cell culture of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer, or a competitive elution buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Protein staining reagents (e.g., Coomassie Blue or silver stain)
-
Western blot equipment and antibodies (for validation)
Protocol:
-
Cell Lysis: Harvest and lyse cells in a suitable buffer to release proteins.[9] Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing the Lysate: Incubate the cell lysate with control beads (without the immobilized compound) to minimize non-specific binding to the matrix.
-
Binding: Incubate the pre-cleared lysate with the 4-(Isoquinolin-3-yl)phenol affinity matrix. This allows the target proteins to bind to the immobilized compound.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted (e.g., by varying salt concentration) to reduce background.[1]
-
Elution: Elute the bound proteins from the affinity matrix. This can be achieved by boiling in SDS-PAGE loading buffer, which denatures the proteins, or by competitive elution with an excess of free 4-(Isoquinolin-3-yl)phenol.[10]
-
Analysis by SDS-PAGE: Separate the eluted proteins by size using SDS-PAGE. Visualize the proteins by staining.
-
Protein Identification by Mass Spectrometry: Excise the protein bands of interest from the gel, digest them with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] The peptide fragmentation patterns are then used to identify the proteins by searching against a protein database.[11]
The Cornerstone of Trustworthiness: Rigorous Controls
The interpretation of pull-down data is critically dependent on the inclusion of appropriate controls to distinguish true binding partners from non-specific interactions.[13]
-
Negative Control Beads: Use beads without the immobilized compound or with an immobilized inactive analog of 4-(Isoquinolin-3-yl)phenol to identify proteins that bind non-specifically to the matrix itself.[13]
-
Competitive Elution: In a parallel experiment, after the binding step, incubate the beads with an excess of free 4-(Isoquinolin-3-yl)phenol. True binding partners should be displaced from the beads, leading to a reduced signal in the eluate compared to the non-competed sample.[14]
Caption: Essential controls for a pull-down assay.
Part 2: A Comparative Look at Target Identification Strategies
While the pull-down assay is a robust method, it is not without its limitations. The need to chemically modify the small molecule can be a significant hurdle.[13] Therefore, it is essential to consider a range of techniques for a comprehensive target identification strategy.
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | Immobilized small molecule captures binding partners from a lysate.[1] | Direct identification of binding partners; adaptable for various downstream analyses. | Requires chemical synthesis of a probe; potential for steric hindrance from the linker/matrix; may miss transient interactions.[13] |
| Photoaffinity Labeling (PAL) | A photo-reactive group on the small molecule probe forms a covalent bond with the target upon UV irradiation.[1] | Covalently captures even weak or transient interactions; can be performed in living cells. | Requires synthesis of a specialized probe; UV irradiation can damage cells; potential for non-specific cross-linking.[1] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[3] | Label-free (no modification of the compound needed); can be performed in intact cells and tissues. | Indirect method; requires sensitive and specific antibodies for detection or mass spectrometry for proteome-wide analysis; not all binding events result in a thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[13] | Label-free; applicable to a wide range of compounds and protein classes. | Indirect method; requires optimization of protease concentration and digestion time; not all binding events confer protease resistance. |
| Computational Prediction | In silico docking of the small molecule into known protein structures to predict binding sites and affinities.[15] | Rapid and cost-effective for initial hypothesis generation; can guide the design of biochemical experiments. | Predictions require experimental validation; accuracy depends on the quality of protein structures and scoring functions; may not account for protein dynamics. |
Part 3: Validating the Interaction - Beyond the Pull-Down
Identifying a protein in your pull-down eluate is a significant step, but it is not the final confirmation of a direct and biologically relevant interaction. A multi-pronged validation strategy is essential.
-
Orthogonal Biochemical Assays: Confirm the direct interaction using a different in vitro technique, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which can also provide quantitative binding affinity data.[16]
-
Cellular Target Engagement: Use a cellular assay, like CETSA, to demonstrate that 4-(Isoquinolin-3-yl)phenol engages the putative target in a cellular context.
-
Functional Assays: If the identified target has a known function (e.g., an enzyme), test whether 4-(Isoquinolin-3-yl)phenol modulates this activity.
-
Genetic Approaches: Techniques like CRISPR-Cas9-mediated gene knockout or siRNA-mediated knockdown of the putative target can be used to assess whether the cellular phenotype induced by 4-(Isoquinolin-3-yl)phenol is dependent on the presence of the target protein.[1]
By integrating the direct, affinity-based evidence from a well-controlled pull-down assay with data from these orthogonal validation methods, researchers can build a compelling case for the identification of the true biological target of 4-(Isoquinolin-3-yl)phenol. This rigorous, multi-faceted approach is the hallmark of sound scientific inquiry in the field of drug discovery and chemical biology.
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A Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with the Src Inhibitor eCF506
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from benchtop to bedside is paved with rigorous evaluation. Among the most critical parameters to establish is the inhibitor's selectivity: its ability to potently engage its intended target while minimizing interactions with other kinases and off-target proteins. This guide provides an in-depth, technically-focused comparison of methodologies to assess kinase inhibitor selectivity, using the highly selective Src family kinase (SFK) inhibitor, eCF506, as a central case study. We will contrast its unique profile with that of established, broader-spectrum clinical inhibitors such as dasatinib and bosutinib.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in designing truly selective inhibitors. While polypharmacology, or the modulation of multiple targets, can sometimes be therapeutically advantageous, a lack of selectivity is more often associated with off-target toxicities and a narrow therapeutic window.[1] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for predicting its biological effects and clinical potential.
Case Study: eCF506 - A Paradigm of High Selectivity
Our focus, eCF506 (also known as NXP900), is a potent, orally bioavailable inhibitor of Src and YES1, two members of the Src family of non-receptor tyrosine kinases.[2][3] SFKs are frequently overactive in various cancers, playing key roles in cell growth, migration, and survival.[3] What distinguishes eCF506 is not just its subnanomolar potency against Src (IC50 < 0.5 nM) but its remarkable selectivity, particularly over the ABL kinase, a common target of many Src inhibitors.[4]
The Structural Basis of eCF506's Selectivity
The selectivity of eCF506 is rooted in its unique mechanism of action. Unlike many kinase inhibitors that bind to the active conformation of the kinase, eCF506 locks Src into its native, inactive "closed" conformation (specifically, the DFG-in, C-helix-out state).[1][2][3][5] This conformation-selective binding is a key determinant of its high selectivity, as the inactive states of kinases are often more structurally divergent than their active states.[1]
In stark contrast, multi-kinase inhibitors like dasatinib bind to the active conformation of Src.[1] This binding mode contributes to its broader activity profile across numerous tyrosine kinases.[6]
Caption: Mechanisms of Src inhibition by eCF506 and Dasatinib.
Comparative Selectivity Profiles
A comprehensive assessment of inhibitor selectivity involves screening against a broad panel of kinases. The data below, synthesized from publicly available studies, illustrates the stark differences in the selectivity profiles of eCF506 and other clinical Src inhibitors.
| Inhibitor | Primary Target(s) | Comparator Target (ABL) Inhibition | Kinome Scan (340 kinases) - % Inhibition > 50% | Key Features |
| eCF506 | Src, YES1 [2][3] | >950-fold less potent on ABL than Src [2][7] | ~7% (25 kinases) [1] | Highly selective; binds to inactive Src conformation, inhibiting both kinase and scaffolding functions.[1][3] |
| Dasatinib | Src, ABL, KIT, PDGFR, and others[6][8] | Potent ABL inhibitor | ~15% (51 kinases) [1] | Broad-spectrum inhibitor; binds to active conformation.[6] |
| Bosutinib | Src, ABL[9][10] | Potent ABL inhibitor | ~25% (85 kinases) [1] | Dual Src/Abl inhibitor with a distinct toxicity profile.[10] |
| Saracatinib | Src, Abl[11][12] | Potent ABL inhibitor[12] | Data not directly comparable in the same panel, but known to be a dual Src/Abl inhibitor.[11][12] | Potent dual inhibitor explored in various cancers and fibrotic diseases.[13] |
Note: The number of inhibited kinases is dependent on the concentration tested and the specific assay platform used.
This comparative data highlights the exceptional selectivity of eCF506. While dasatinib and bosutinib inhibit a significant portion of the tested kinome, eCF506 demonstrates a much more focused activity, primarily targeting Src family members.[1] This "cleaner" profile suggests a lower likelihood of off-target effects.
Experimental Workflows for Assessing Selectivity
A multi-pronged approach, combining biochemical and cell-based assays, is essential for a thorough evaluation of inhibitor selectivity.
Caption: Workflow for assessing kinase inhibitor selectivity.
Part 1: Biochemical Assays - The First Line of Evaluation
Biochemical assays provide a direct measure of an inhibitor's effect on the enzymatic activity of purified kinases.
A. Large-Scale Kinome Profiling:
This is the gold standard for an initial, broad assessment of selectivity.
-
Principle: Competition-based binding assays where the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of test compound bound to each kinase is quantified, typically by qPCR of a DNA tag linked to the kinase.
-
Example Platform: KINOMEscan™ (Eurofins DiscoverX).
-
Protocol Outline (KINOMEscan™):
-
Kinases are tagged with DNA and expressed.
-
The test compound is incubated with the tagged kinases and an immobilized, active-site directed ligand.
-
After equilibration, unbound kinases are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Results are typically expressed as a percentage of the DMSO control.
-
B. Orthogonal Biochemical Assays for Hit Validation:
To confirm the findings from large-scale screens and to determine IC50 values more accurately, orthogonal assays with different detection methods are employed.
-
ADP-Glo™ Kinase Assay (Promega):
-
Principle: Measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is generated. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Protocol Outline:
-
Set up the kinase reaction with the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure luminescence using a plate reader. The signal is proportional to the ADP concentration.
-
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays:
-
Principle: These assays, such as LanthaScreen™ (Thermo Fisher Scientific) or HTRF® (Cisbio), use a phosphorylation-specific antibody and a labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing a donor fluorophore (e.g., Europium) and an acceptor fluorophore into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Perform the kinase reaction with the kinase, a labeled substrate, ATP, and the inhibitor.
-
Stop the reaction and add a TR-FRET detection solution containing a lanthanide-labeled phospho-specific antibody.
-
Incubate to allow antibody binding.
-
Measure the time-resolved fluorescence signal at two wavelengths (donor and acceptor emission). The ratio of these signals corresponds to the extent of substrate phosphorylation.
-
-
Part 2: Cell-Based Assays - Assessing Selectivity in a Physiological Context
While biochemical assays are crucial, they do not fully replicate the cellular environment. Cell-based assays are essential to confirm that the inhibitor can access its target within the cell and exert its effect at relevant concentrations.
A. Target Engagement Assays:
These assays confirm that the inhibitor is physically interacting with its intended target in living cells.
-
Cellular Thermal Shift Assay (CETSA®):
-
Principle: Based on the principle that a protein's thermal stability increases upon ligand binding.
-
Protocol Outline:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot or other protein detection methods to determine the amount of the target protein that remains soluble at each temperature. An increase in the melting temperature indicates target engagement.
-
-
B. Cellular Phosphorylation Assays:
These assays measure the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its downstream substrates.
-
Western Blotting:
-
Principle: A classic method to detect changes in the phosphorylation state of specific proteins.
-
Protocol Outline:
-
Treat cells with various concentrations of the inhibitor.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., phospho-Src Tyr416).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Normalize the signal to the total amount of the substrate protein.
-
-
-
In-Cell ELISA/AlphaLISA®:
-
Principle: A higher-throughput method to quantify protein phosphorylation.
-
Protocol Outline:
-
Seed cells in a microplate and treat with the inhibitor.
-
Fix and permeabilize the cells.
-
Add primary antibodies against the total target protein and the phosphorylated form of the target.
-
Add labeled secondary antibodies. For AlphaLISA, this involves donor and acceptor beads that generate a chemiluminescent signal when in proximity.
-
Read the plate on a compatible microplate reader.
-
-
Conclusion
Assessing the selectivity of a kinase inhibitor is a multifaceted process that requires a combination of robust biochemical and cell-based methodologies. The case of eCF506 demonstrates that through innovative medicinal chemistry and a deep understanding of kinase biology, it is possible to develop highly selective inhibitors with unique mechanisms of action. By employing the systematic experimental workflows outlined in this guide, researchers can build a comprehensive selectivity profile for their compounds, a critical step in de-risking their progression and ultimately translating a promising molecule into a safe and effective therapeutic.
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Temps et al. (2021). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 81(21), 5438-5452. [Link]
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Abumiya, M., et al. (2023). Population modeling of bosutinib exposure-response in patients with newly diagnosed chronic phase chronic myeloid leukemia. Clinical Pharmacology & Therapeutics, 114(4), 859-870. [Link]
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Ketter, J. C., et al. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 13(3), 663-671. [Link]
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Jabbour, E., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 251-260. [Link]
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The Chemical Probes Portal. (n.d.). eCF506. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
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Regan, J., et al. (2019). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight, 4(18), e131321. [Link]
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Cortes, J. E., et al. (2018). Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review. Journal of Hematology & Oncology, 11(1), 143. [Link]
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Unciti-Broceta, A., et al. (2024). Abstract 615: NXP900, a novel YES1/SRC kinase inhibitor in phase 1, demonstrates potent inhibition of proliferation in cell lines resistant to ALK and EGFR inhibitors. Cancer Research, 84(6_Supplement), 615. [Link]
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Hassouneh, W. B., et al. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(6), 693. [Link]
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ResearchGate. (n.d.). (PDF) Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. [Link]
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PubChem. (n.d.). 2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol. [Link]
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PubChem. (n.d.). AID 1224919 - eCF506, a potent and selection SRC inhibitor. [Link]
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A Head-to-Head Comparison of 3-Arylisoquinolin-1(2H)-one Derivatives as Potent Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, drawing significant attention in medicinal chemistry. This guide provides an in-depth, head-to-head comparison of the potency of derivatives based on the 3-arylisoquinolin-1(2H)-one core, a tautomeric form of 4-(isoquinolin-3-yl)phenol. We will delve into their antiproliferative activities, structure-activity relationships (SAR), and their mechanism of action as inhibitors of tubulin polymerization.
Introduction to 3-Arylisoquinolin-1(2H)-ones: A Privileged Scaffold in Oncology Research
The 3,4-dihydroisoquinolin-1(2H)-one fragment is a core structure in many natural products exhibiting a wide range of biological activities.[1] Consequently, it has emerged as a "privileged scaffold" in the design and synthesis of novel therapeutic agents, with derivatives showing promise as antitumor, antimicrobial, and antiviral agents.[1] This guide focuses on a specific class of these compounds, the 3-arylisoquinolin-1(2H)-ones, which have demonstrated significant potential as anticancer agents.
Head-to-Head Comparison of Antiproliferative Potency
A key study by Abdel-Aziem et al. (2022) provides a comparative analysis of a series of 3-arylisoquinolin-1(2H)-one derivatives, highlighting the dramatic impact of substitution patterns on their cytotoxic potency against a panel of human cancer cell lines.[1] The antiproliferative activity was assessed using the sulforhodamine B (SRB) assay.
Table 1: Antiproliferative Activity (GI₅₀, µM) of 3-Arylisoquinolin-1(2H)-one Derivatives [1]
| Compound | R¹ | R² (meta-position) | R³ (para-position) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) |
| 4 | F | F | H | 0.03 ± 0.002 | 0.04 ± 0.003 | 0.02 ± 0.001 | 0.05 ± 0.004 |
| 5 | F | H | F | 14.0 ± 0.9 | >50 | >50 | >50 |
| 2 | H | F | H | 0.07 ± 0.005 | 0.09 ± 0.006 | 0.05 ± 0.003 | 0.11 ± 0.008 |
| 3 | H | H | F | >50 | >50 | >50 | >50 |
| 6 | F | OCH₃ | H | 0.15 ± 0.01 | 0.21 ± 0.02 | 0.11 ± 0.009 | 0.28 ± 0.02 |
| 7 | F | H | OCH₃ | 2.5 ± 0.2 | 3.1 ± 0.3 | 1.9 ± 0.1 | 4.2 ± 0.3 |
| 8 | F | Cl | H | 0.09 ± 0.007 | 0.12 ± 0.009 | 0.07 ± 0.005 | 0.15 ± 0.01 |
| Doxorubicin | 0.04 ± 0.003 | 0.06 ± 0.005 | 0.03 ± 0.002 | 0.07 ± 0.006 |
Data are presented as the mean GI₅₀ (concentration required to inhibit cell growth by 50%) ± standard deviation from three independent experiments.
Key Insights from the Potency Comparison:
-
Crucial Role of meta-Substitution: A striking observation is the significantly enhanced potency of derivatives with a substituent at the meta-position of the 3-aryl ring compared to their para-substituted counterparts. For instance, compound 4 (meta-fluoro) is up to 700-fold more active than its para-fluoro isomer, compound 5 .[1]
-
Fluorine as a Key Substituent: The presence of a fluorine atom on the isoquinolinone core (R¹) and/or the 3-aryl ring generally leads to potent antiproliferative activity. The lead compound, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (4) , exhibited GI₅₀ values in the low nanomolar range across all tested cell lines, comparable to the standard chemotherapeutic agent, doxorubicin.[1]
-
Impact of Other Substituents: While fluorine substitution proved highly effective, other meta-substituents like methoxy (compound 6 ) and chloro (compound 8 ) also conferred potent cytotoxicity, albeit generally slightly less than the fluoro-substituted analog 4 .[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
The remarkable potency of the meta-substituted 3-arylisoquinolin-1(2H)-ones prompted an investigation into their mechanism of action. Initial hypotheses targeting the enzyme NQO2 were refuted as the compounds were found to be inactive against it.[1] Subsequent computational analysis using the COMPARE algorithm suggested a similarity in the activity profile to colchicine, a well-known microtubule-destabilizing agent.[1]
This led to the hypothesis that these compounds exert their antiproliferative effects by interfering with microtubule dynamics. Further experimental validation confirmed that the lead compound 4 indeed inhibits tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1]
Figure 1: Mechanism of action of 3-arylisoquinolin-1(2H)-one derivatives.
Molecular docking and dynamics simulations further supported this mechanism, revealing that compound 4 binds effectively to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis.[1] The inability of the para-substituted analogs, like compound 5 , to effectively occupy a specific subpocket within the colchicine-binding site is believed to be the reason for their dramatically lower activity.[1]
Experimental Protocols
To ensure scientific integrity and enable replication of the findings discussed, detailed experimental protocols for the key assays are provided below.
Synthesis of 3-Arylisoquinolin-1(2H)-ones
The synthesis of 3-arylisoquinolin-1(2H)-one derivatives can be achieved through various synthetic routes. A common method involves the deprotonation of a 3-substituted-N,N,2-trimethylbenzamide followed by a quench with an appropriate benzonitrile.[2]
General Synthetic Scheme:
Figure 2: General synthesis of 3-arylisoquinolin-1(2H)-ones.
Step-by-Step Protocol:
-
To a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add a solution of the appropriate 3-substituted-N,N,2-trimethylbenzamide in dry THF dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the desired aryl nitrile in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylisoquinolin-1(2H)-one derivative.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[3]
Step-by-Step Protocol:
-
Seed cells in 96-well plates at the desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for the desired period (e.g., 96 hours).
-
Terminate the experiment by fixing the cells with 10% (w/v) trichloroacetic acid (TCA) at 4 °C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the GI₅₀ values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance.[4][5]
Step-by-Step Protocol:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter (e.g., DAPI) in a pre-warmed 96-well plate.
-
Add the test compounds or a vehicle control to the wells.
-
Initiate polymerization by incubating the plate at 37 °C.
-
Monitor the increase in fluorescence (or absorbance at 340 nm) over time using a microplate reader set to a kinetic read mode.
-
Plot the fluorescence/absorbance values against time to generate polymerization curves and determine the extent of inhibition.
Future Perspectives
The potent antiproliferative activity and the well-defined mechanism of action of 3-arylisoquinolin-1(2H)-one derivatives, particularly the meta-substituted analogs, make them highly promising candidates for further development as anticancer agents. Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of the lead compounds in preclinical animal models of cancer.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of the isoquinoline scaffold, these derivatives could be screened against other targets, such as kinases and other enzymes, to uncover new therapeutic applications.
References
- Abe, K., et al. (2005). Synthesis and neurotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 13(2), 487-494.
- Abdel-Aziem, A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5434-5456.
- Adhami, H. R., et al. (2004). Synthesis and antitumor activity of novel 2-aryl-1,2,3,4-tetrahydroisoquinolin-4-ols. Bioorganic & Medicinal Chemistry, 12(11), 2851-2858.
- Kamal, A., et al. (2011). Synthesis and antimicrobial activity of some new 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 46(6), 2345-2351.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Storch, A., et al. (2002). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in vitro: a model of Parkinson's disease. Journal of Neurochemistry, 83(4), 841-851.
- Vrba, J., et al. (2009). Synthesis and antitumor activity of new 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5482-5489.
- Bonne, D., et al. (1985). A kinetic study of the polymerization of tubulin. Journal of Biological Chemistry, 260(5), 2819-2825.
- Liu, Y., et al. (2009). Synthesis and antimicrobial evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(18), 5342-5345.
- Shaw, J. E., & Zhang, Y. (2008). A mild and efficient synthesis of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. Tetrahedron Letters, 49(3), 484-486.
-
Abdel-Aziem, A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. ACS Publications. Available at: [Link]
- Threadgill, M. D., et al. (2015). Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro. Bioorganic & Medicinal Chemistry, 23(17), 5678-5690.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available at: [Link]
-
National Cancer Institute. (n.d.). In Vitro Vascular Biology Assays: Tubulin Polymerization Assay. Available at: [Link]
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Cell Death Induced by 4-(Isoquinolin-3-yl)phenol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a novel compound induces cell death is paramount. This guide provides a comprehensive framework for elucidating the cell death pathway initiated by the novel molecule, 4-(Isoquinolin-3-yl)phenol . While direct studies on this specific compound are emerging, its structural motifs—an isoquinoline core and a phenolic group—suggest a strong potential for inducing programmed cell death, drawing parallels from extensive research on related chemical classes.
The isoquinoline scaffold is a key component in many natural and synthetic bioactive compounds, with some derivatives known to induce both apoptosis and autophagy.[1][2] Similarly, phenolic compounds are widely recognized for their pro-apoptotic effects in cancer cells, often mediated through the modulation of key signaling pathways.[3][4] This guide, therefore, proposes a systematic and comparative experimental approach to not only identify but also confirm the primary mechanism of cell death—be it apoptosis, autophagy, or necrosis—elicited by 4-(Isoquinolin-3-yl)phenol. By comparing its cellular and molecular effects against well-characterized inducers of these pathways, researchers can build a robust and validated profile of this promising compound.
Postulated Mechanisms of Action and Comparative Compounds
Based on the activities of its constituent chemical moieties, 4-(Isoquinolin-3-yl)phenol could potentially induce cell death through one or more of the following established pathways:
-
Apoptosis: A highly regulated process of programmed cell death characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of cysteine proteases called caspases.[5][6]
-
Autophagy: A catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While primarily a survival mechanism, excessive or prolonged autophagy can lead to cell death.[7][8]
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, often triggering an inflammatory response.[9][10]
To rigorously test these possibilities, a comparative analysis with known inducers of each pathway is essential. The following compounds are proposed as positive controls:
-
Staurosporine: A potent and well-characterized inducer of apoptosis in a wide range of cell types.
-
Rapamycin: An inhibitor of the mTOR pathway, a well-established inducer of autophagy.
-
Hydrogen Peroxide (H₂O₂): At high concentrations, it induces oxidative stress leading to necrotic cell death.
Experimental Workflow for Mechanistic Elucidation
The following experimental workflow provides a logical progression from initial cytotoxicity assessment to the detailed characterization of the cell death mechanism.
Caption: Experimental workflow for elucidating the cell death mechanism.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the key experiments outlined in the workflow. For all experiments, a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) should be selected and maintained in appropriate culture conditions.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of 4-(Isoquinolin-3-yl)phenol that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(Isoquinolin-3-yl)phenol (e.g., 0.1 to 100 µM) and the control compounds (Staurosporine, Rapamycin, H₂O₂) for 24, 48, and 72 hours. Include a vehicle-treated control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Flow Cytometry for Apoptosis/Necrosis Determination (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of 4-(Isoquinolin-3-yl)phenol and control compounds for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Key Cell Death Markers
This technique detects changes in the expression levels of key proteins involved in apoptosis and autophagy.
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against:
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Comparative IC50 Values (µM) at 48 hours
| Compound | HeLa | MCF-7 | A549 |
| 4-(Isoquinolin-3-yl)phenol | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Staurosporine | 0.01 | 0.02 | 0.015 |
| Rapamycin | >50 | >50 | >50 |
| Hydrogen Peroxide | 250 | 300 | 200 |
Table 2: Flow Cytometry Analysis of Cell Death (% of Total Cells) after 24-hour Treatment
| Treatment | Viable | Early Apoptotic | Late Apoptotic/Necrotic | Necrotic |
| Vehicle Control | 95 | 2 | 2 | 1 |
| 4-(Isoquinolin-3-yl)phenol | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Staurosporine | 20 | 55 | 20 | 5 |
| Rapamycin | 85 | 5 | 5 | 5 |
| Hydrogen Peroxide | 30 | 5 | 15 | 50 |
Table 3: Summary of Expected Western Blot Results for Different Cell Death Mechanisms
| Protein | Apoptosis Induction | Autophagy Induction | Necrosis Induction |
| Cleaved Caspase-3 | ↑↑ | ↔ | ↔ |
| Cleaved PARP | ↑↑ | ↔ | ↔ |
| LC3-II/LC3-I Ratio | ↔ | ↑↑ | ↔ |
| p62 | ↔ | ↓↓ | ↔ |
(↑↑: Strong Increase, ↓↓: Strong Decrease, ↔: No significant change)
Visualizing the Signaling Pathways
Graphviz diagrams can effectively illustrate the key signaling pathways under investigation.
Caption: Hypothesized intrinsic apoptosis pathway induced by 4-(Isoquinolin-3-yl)phenol.
Caption: Hypothesized autophagy pathway induced by 4-(Isoquinolin-3-yl)phenol.
Conclusion
By systematically applying the comparative experimental framework detailed in this guide, researchers can definitively characterize the mechanism of cell death induced by 4-(Isoquinolin-3-yl)phenol. The integration of cytotoxicity assays, cytological analysis, and molecular biology techniques, benchmarked against known inducers of apoptosis, autophagy, and necrosis, will provide a robust and publishable dataset. This foundational knowledge is critical for the further development of 4-(Isoquinolin-3-yl)phenol as a potential therapeutic agent.
References
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Modulation of Cell Death Pathways for Cellular Protection and Anti-Tumoral Activity: The Role of Thymus spp. Extracts and Their Bioactive Molecules - MDPI. Available from: [Link]
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Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed. Available from: [Link]
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Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC. Available from: [Link]
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Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed. Available from: [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI. Available from: [Link]
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4-Nonylphenol induces autophagy and attenuates mTOR-p70S6K/4EBP1 signaling by modulating AMPK activation in Sertoli cells - PubMed. Available from: [Link]
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Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed. Available from: [Link]
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Phenol Toxicity - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
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A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC - NIH. Available from: [Link]
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Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC - PubMed Central. Available from: [Link]
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Artemisia annua L. Polyphenol-Induced Cell Death Is ROS-Independently Enhanced by Inhibition of JNK in HCT116 Colorectal Cancer Cells - MDPI. Available from: [Link]
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New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed. Available from: [Link]
-
Phenol-Soluble Modulin α3 Stimulates Autophagy in HaCaT Keratinocytes - MDPI. Available from: [Link]
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Adverse Reactions to Phenol Neurolysis: Report of Severe Necrosis and Infection Following Genicular Nerve Ablation - PubMed Central. Available from: [Link]
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Elaiophylin Elicits Robust Anti-Tumor Responses via Apoptosis Induction and Attenuation of Proliferation, Migration, Invasion, and Angiogenesis in Pancreatic Cancer Cells - MDPI. Available from: [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - ResearchGate. Available from: [Link]
-
Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. Available from: [Link]
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3′-Hydroxy-3,4′-dimethoxyflavone-induced cell death in human leukaemia cells is dependent on caspases and reactive oxygen species and attenuated by the inhibition of JNK/SAPK | Request PDF - ResearchGate. Available from: [Link]
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Taiwanin C elicits apoptosis in arecoline and 4-nitroquinoline-1-oxide-induced oral squamous cell carcinoma cells and hinders proliferation via epidermal growth factor receptor/PI3K suppression - PubMed. Available from: [Link]
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Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]
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Upregulation of AMPK by 4-O-methylascochlorin promotes autophagy via the HIF-1α expression - PubMed. Available from: [Link]
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Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed. Available from: [Link]
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Cellular Apoptosis Pathway - Abeomics. Available from: [Link]
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QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. Available from: [Link]
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Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Available from: [Link]
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Mitochondria, apoptosis, and oxidative stress (video) - Khan Academy. Available from: [Link]
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Molecular Probes Educational Webinar: Basic techniques in autophagy research - YouTube. Available from: [Link]
-
Marine-Derived Natural Product HDYL-GQQ-495 Targets P62 to Inhibit Autophagy - MDPI. Available from: [Link]
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4-(Isoquinolin-3-yl)phenol | C15H11NO | CID 135425124 - PubChem - NIH. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Isoquinolin-3-yl)phenol
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 4-(Isoquinolin-3-yl)phenol, a molecule combining the structural features of both phenol and isoquinoline. Lacking a specific Safety Data Sheet (SDS) for this compound, this directive synthesizes the known hazards of its constituent functional groups to establish a robust framework for personal protective equipment (PPE) selection, operational protocols, and disposal plans.
Hazard Identification and Risk Assessment: A Synthesis of Component Dangers
4-(Isoquinolin-3-yl)phenol incorporates two key structural motifs: a phenol ring and an isoquinoline heterocycle. The overall hazard profile of the compound should be conservatively assumed to encompass the risks associated with both parent structures.
Phenol: Phenol is a highly corrosive and toxic compound. It can be absorbed through the skin, leading to severe burns that may have a delayed onset of pain due to its anesthetic properties.[1][2] Systemic absorption can cause damage to the central nervous system, liver, and kidneys.[3][4][5] Ingestion of even small amounts can be fatal.[4] Phenol is also suspected of causing genetic defects.[5][6][7]
Isoquinoline: Isoquinoline and its derivatives are recognized as a significant class of nitrogen-containing heterocycles with a broad spectrum of bioactivities.[8] Safety data for isoquinoline indicates it is harmful if swallowed and toxic in contact with skin.[9][10] It can cause skin and serious eye irritation.[9] Some sources also indicate that it may cause cancer.[9]
Therefore, 4-(Isoquinolin-3-yl)phenol must be handled as a substance that is potentially corrosive, toxic by ingestion and dermal contact, a skin and eye irritant, and a potential mutagen or carcinogen.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 4-(Isoquinolin-3-yl)phenol, categorized by the level of protection required.
| Protection Level | Required PPE | Specifications and Rationale |
| Primary Engineering Control | Chemical Fume Hood | All handling of 4-(Isoquinolin-3-yl)phenol, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][11] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes.[2][3][4] A face shield should be worn over the goggles, especially when there is a significant splash risk.[3][12] |
| Hand Protection | Double Gloving with Appropriate Materials | Due to the high dermal toxicity of phenols, double gloving is essential. Nitrile gloves can be used for incidental contact with dilute solutions, but should be changed immediately upon contamination.[2][3] For handling concentrated solutions or the solid compound, heavier-duty gloves such as neoprene or butyl rubber are recommended.[1][3][4] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat and Apron | A fully buttoned laboratory coat must be worn.[3][4] For procedures with a higher risk of splashing, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[1][3] |
| Foot Protection | Closed-Toe Shoes | Fully enclosed, chemical-resistant shoes are required to protect against spills.[1][3] |
Operational and Handling Plan: Step-by-Step Guidance
Adherence to a strict operational protocol is critical for ensuring safety.
Preparation and Weighing
-
Designated Area: All work with 4-(Isoquinolin-3-yl)phenol should be performed in a designated area within a laboratory.
-
Fume Hood Usage: Solid compound should be weighed out inside a chemical fume hood to prevent inhalation of fine particulates.[11]
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Solution Preparation
-
Solvent Selection: Use the least hazardous solvent possible for your application.
-
Controlled Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
Container Labeling: All containers with 4-(Isoquinolin-3-yl)phenol must be clearly labeled with the chemical name, concentration, and appropriate hazard pictograms.[12]
Post-Handling
-
Decontamination: Thoroughly decontaminate the work area after use.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] For small exposures, wipe the affected area with polyethylene glycol (PEG) 300 or 400.[1] If PEG is unavailable, or for large exposures, flush the area with copious amounts of water for at least 15 minutes using an emergency shower.[1][4] Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.[4][10] |
| Inhalation | Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[5][9] Seek immediate medical attention.[4][5] |
Spill and Waste Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response
-
Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[13] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4][13]
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[4]
Waste Disposal
-
Chemical Waste: All solid and liquid waste containing 4-(Isoquinolin-3-yl)phenol must be collected in a designated, labeled hazardous waste container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench liners, should be disposed of as hazardous waste.[3][11] Do not mix this waste with other waste streams.[3]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-(Isoquinolin-3-yl)phenol.
Caption: PPE Selection Workflow for 4-(Isoquinolin-3-yl)phenol.
References
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
- Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June).
- Phenol - Office of Environment, Health & Safety. (2003, June 4).
- SAFETY DATA SHEET - Phenol. (2025, May 20). MilliporeSigma.
- SAFETY DATA SHEET - Sigma P3803. (2024, October 18). MilliporeSigma.
- Isoquinoline SDS, 119-65-3 Safety Data Sheets - ECHEMI. (n.d.).
- Phenol - Safety Data Sheet - Carl ROTH. (n.d.).
- Phenol. (n.d.).
- SAFETY DATA SHEET - Isoquinoline. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - Isoquinoline. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet - Phenol, Liquified. (2015, March 3). Fisher Scientific.
- Phenol SOP. (n.d.).
- FACT SHEET: Phenol. (2023, June 30). Office of Environmental Health and Safety (OEHS).
- SAFETY DATA SHEET Phenol Solution. (2014, October 1). INEOS Group.
- Isoquinoline - Apollo Scientific. (n.d.).
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). National Institutes of Health.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
